molecular formula C29H31NO8 B10814224 Deacetylravidomycin

Deacetylravidomycin

Cat. No.: B10814224
M. Wt: 521.6 g/mol
InChI Key: ZHXCTIMNNKVMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deacetylravidomycin is an organic heterotricyclic compound and an organooxygen compound.

Properties

IUPAC Name

4-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXCTIMNNKVMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Isolation of Deacetylravidomycin from Streptomyces ravidus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Bioactive Compounds

The genus Streptomyces represents a cornerstone of natural product discovery, lauded as a prolific source of clinically significant secondary metabolites, including a vast number of antibiotics and antitumor agents.[1][2] Within this chemically creative genus, Streptomyces ravidus has distinguished itself by producing the ravidomycin complex of metabolites, which exhibit potent, light-dependent antibacterial and anticancer activities.[3][4] This guide focuses on a key, more stable, and highly active analog within this complex: Deacetylravidomycin.[3]

Unlike a rigid, one-size-fits-all protocol, this document is structured to provide a deep, mechanistic understanding of the isolation process. As researchers and drug development professionals, our goal is not merely to follow steps but to comprehend the causality behind each choice—from the selection of a fermentation medium to the fine-tuning of a high-performance liquid chromatography (HPLC) gradient. This guide is built on the principles of self-validating protocols, where the logic of each step provides an internal check on the integrity of the workflow. We will journey from the large-scale culture of S. ravidus to the purification and final characterization of pure this compound, supported by authoritative references and practical insights.

Part 1: Fermentation and Inoculum Development

The successful isolation of a target metabolite begins with robust and optimized production by the source organism. The objective of the fermentation stage is to create an environment that maximizes the biosynthesis of this compound by Streptomyces ravidus. This involves a carefully controlled, multi-stage process.

The Rationale of Fermentation Conditions

The production of secondary metabolites like this compound is often triggered by specific nutritional cues and growth phases. A precisely controlled environment in terms of nutrient availability, pH, temperature, and aeration is critical for steering the bacterial metabolism towards producing the desired compound.[5][6] The process typically involves a seed culture to generate a healthy, abundant biomass, followed by a production culture where the conditions are tailored for metabolite synthesis.

Experimental Protocol: Two-Stage Fermentation

A. Seed Culture Preparation:

  • Inoculation: Aseptically inoculate a 250 mL flask containing 50 mL of a suitable seed medium (see Table 1) with a loopful of Streptomyces ravidus spores or a vegetative mycelial suspension from a stock culture.

  • Incubation: Incubate the flask on a rotary shaker at 200-250 rpm at 28°C for 48-72 hours. The goal is to achieve a dense, homogenous culture of vegetative mycelium.

B. Production Culture:

  • Scale-Up Inoculation: Use the seed culture to inoculate a larger volume of production medium at a ratio of 5-10% (v/v). For laboratory scale, this could be 1-4 liters of medium.[7]

  • Production Medium: The production medium is designed to support robust growth while encouraging secondary metabolite production. Some studies have noted that the inclusion of specific additives can enhance the yield of the ravidomycin complex.[3][8]

  • Controlled Fermentation: Maintain the production culture in a fermenter with controlled parameters for 5 to 7 days.[6] Continuous monitoring of pH, dissolved oxygen, and nutrient levels is crucial for maximizing yield.[5]

Table 1: Representative Media Composition
Component Concentration (g/L)
Seed Medium
Glucose10.0
Soluble Starch20.0
Yeast Extract5.0
Peptone5.0
CaCO₃1.0
Production Medium
Soluble Starch40.0
Soybean Meal20.0
Yeast Extract2.0
K₂HPO₄0.5
MgSO₄·7H₂O0.5
FeSO₄·7H₂O0.01
Sodium Anthraquinone-beta-sulfonate0.1
This specific additive has been reported to enhance the production of ravidomycin analogs.[3][8]

Part 2: Primary Extraction of Bioactive Metabolites

Once the fermentation is complete, the next critical phase is to efficiently extract the target compounds from the complex culture matrix, which includes the fermentation broth and the bacterial biomass (mycelium). The choice of solvent is dictated by the polarity of this compound.

Causality of Solvent Selection

This compound is moderately polar. Therefore, a multi-step extraction strategy is employed.

  • Mycelial Extraction: A water-miscible solvent like acetone is used first to penetrate the cell wall and extract metabolites from the mycelial cake.[7]

  • Broth Extraction: After removing the acetone, the remaining aqueous broth is partitioned with a water-immiscible organic solvent of intermediate polarity, such as ethyl acetate, to recover the compounds from the liquid phase.[9]

Experimental Protocol: Solvent Partitioning
  • Harvesting: Harvest the entire culture broth (e.g., 4 Liters) by centrifugation to separate the mycelium from the supernatant.[7]

  • Mycelial Extraction:

    • Re-suspend the mycelial pellet in acetone and sonicate for 10-15 minutes to facilitate cell lysis and extraction.[7]

    • Separate the acetone extract from the biomass by centrifugation.[7]

    • Evaporate the acetone under reduced pressure to yield a crude extract. Re-dissolve this extract in a minimal amount of methanol.[7]

  • Supernatant Extraction:

    • Combine the methanol-dissolved mycelial extract with the fermentation supernatant.[7]

    • Extract the combined liquid three times with an equal volume of ethyl acetate.

    • Pool the organic (ethyl acetate) layers and evaporate to dryness under vacuum to yield the total crude extract.

G cluster_0 Fermentation cluster_1 Harvesting cluster_2 Extraction Fermentation S. ravidus Fermentation (4 L) Centrifugation Centrifugation Fermentation->Centrifugation Mycelium Mycelial Pellet Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Acetone_Ext Acetone Extraction (Sonication) Evap1 Evaporation Crude_Mycelial Mycelial Extract Ethyl_Acetate_Ext Ethyl Acetate Partitioning Evap2 Evaporation Total_Crude Total Crude Extract

Part 3: The Chromatographic Purification Cascade

The crude extract is a complex mixture of primary and secondary metabolites. A multi-step chromatographic strategy, or "cascade," is required to isolate this compound to a high degree of purity. This typically involves progressing from low-resolution, high-capacity techniques to high-resolution, lower-capacity techniques.

Step 1: Initial Fractionation via Silica Gel Chromatography
  • Principle of Separation: Normal-phase silica gel chromatography separates compounds based on polarity. Polar compounds interact more strongly with the stationary silica phase and elute later, while non-polar compounds elute earlier. This step is ideal for initial, coarse fractionation of the crude extract.[10]

  • Protocol:

    • Column Packing: Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) in a suitable non-polar solvent like hexane.

    • Sample Loading: Adsorb the crude extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the column.

    • Elution: Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane, ethyl acetate, and finally methanol.

    • Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound and its related analogs, which will appear as yellow spots.

Step 2: Intermediate Purification on Reversed-Phase Media
  • Principle of Separation: Reversed-phase (RP) chromatography, typically using a C18-functionalized silica, separates compounds based on hydrophobicity. It is an orthogonal technique to normal-phase chromatography, providing a different selectivity that is highly effective for purifying the polar fractions from the silica gel step.[7]

  • Protocol:

    • Column Preparation: Load the pooled, active fractions from the silica column onto a reversed-phase silica (Rp18) column pre-equilibrated with water.[7]

    • Elution Gradient: Elute the column with a stepwise or linear gradient of increasing organic solvent (e.g., acetonitrile or methanol in water).[7] For ravidomycin-type compounds, a gradient of 20% to 100% acetonitrile in water is effective.[7]

    • Monitoring: Monitor the eluent using a UV detector at a wavelength where the ravidomycin chromophore absorbs (e.g., ~267 nm or 433 nm).[9] Collect fractions corresponding to major peaks.

Step 3: High-Resolution Purification by Preparative HPLC
  • Rationale: High-Performance Liquid Chromatography (HPLC) is the final "polishing" step. It utilizes smaller particle size stationary phases to achieve high resolution, separating this compound from closely related analogs that may have co-eluted in previous steps.[7][10]

  • Protocol:

    • Column and System: Use a preparative or semi-preparative HPLC system with a C18 column.

    • Mobile Phase: Employ an isocratic or shallow gradient mobile phase (e.g., acetonitrile/water with 0.1% formic acid) that provides good separation of the target peak on an analytical scale first.

    • Injection and Collection: Inject the concentrated fraction from the RP column step. Collect the peak corresponding to this compound based on its retention time.

    • Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity (>95%).

Table 2: Summary of Chromatographic Conditions
Stage Stationary Phase Typical Mobile Phase System Separation Principle
Step 1: Initial Silica Gel (Normal Phase)Hexane -> Ethyl Acetate -> MethanolPolarity
Step 2: Intermediate C18 Silica (Reversed Phase)Water / Acetonitrile GradientHydrophobicity
Step 3: Final C18 Silica (HPLC)Isocratic or Shallow Gradient (e.g., 55:45 Acetonitrile:Water)High-Resolution Hydrophobicity

Part 4: Structural Elucidation and Final Characterization

Establishing the identity and purity of the isolated compound is a non-negotiable step in drug discovery and development.[11] A combination of spectroscopic techniques is used to confirm that the isolated molecule is indeed this compound.

G cluster_analysis Spectroscopic Analysis cluster_results Data Output Purified_Compound Purified Isolate MS Mass Spectrometry (MS) Purified_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR UV_Vis UV-Vis Spectroscopy Purified_Compound->UV_Vis MW Molecular Weight & Elemental Formula MS->MW Structure Planar Structure & Stereochemistry NMR->Structure Chromophore Characteristic Chromophore UV_Vis->Chromophore Final_ID Identity Confirmed: This compound MW->Final_ID Structure->Final_ID Chromophore->Final_ID

Mass Spectrometry (MS)
  • Purpose: To determine the precise molecular weight and elemental formula of the compound.

  • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is typically used. The resulting mass-to-charge ratio (m/z) provides the molecular weight with high accuracy, allowing for the determination of the molecular formula.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To determine the detailed chemical structure, including the carbon-hydrogen framework and stereochemistry.

  • Techniques: A suite of NMR experiments is required for full structural elucidation:

    • ¹H NMR: Identifies the number and types of protons in the molecule.

    • ¹³C NMR: Identifies the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms (H-H, C-H, and long-range C-H correlations), allowing for the unambiguous assembly of the molecular structure.[13][14] The structure is confirmed by comparing the acquired data with published values for this compound.[8][10]

UV-Visible Spectroscopy
  • Purpose: To confirm the presence of the characteristic benzo[d]naphtho[1,2-b]pyran-6-one chromophore common to the ravidomycin/gilvocarcin class of compounds.[12]

  • Technique: The purified compound is dissolved in a suitable solvent (e.g., methanol), and its absorbance is measured across the UV-visible spectrum. The resulting spectrum, with its characteristic maxima (λmax), serves as a valuable fingerprint for the compound class.[9][12]

Table 3: Key Characterization Data for this compound
Technique Expected Observation
HR-ESI-MS [M+H]⁺ ion corresponding to the exact mass of the elemental formula C₃₁H₃₃NO₉.
¹H and ¹³C NMR Chemical shifts and coupling constants matching published literature data.[8][12]
UV-Vis (in Methanol) Absorbance maxima (λmax) characteristic of the ravidomycin chromophore (e.g., ~228, 267, 433 nm).[9]

Conclusion

The isolation of this compound from Streptomyces ravidus is a multi-faceted process that demands a systematic and scientifically grounded approach. This guide has outlined a comprehensive workflow, moving from the controlled biological production in a fermenter to the precise chemical separation via a chromatographic cascade, and culminating in rigorous spectroscopic confirmation of the final product. By understanding the fundamental principles behind each step—the "why" that complements the "how"—researchers can not only replicate this process but also troubleshoot and adapt it for the isolation of other valuable natural products. This foundational work is the gateway to further investigation of this compound's promising biological activities in the development of new therapeutics.

References

  • Narita, T., Matsumoto, M., Mogi, K., Kukita, K., Kawahara, R., & Nakashima, T. (1989). This compound N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic. The Journal of Antibiotics, 42(3), 347–356. [Link]

  • Park, D., Naman, C. B., Riker, A., Al-Awadhi, F., Ibrahim, M. A., Al-Shatti, M., Al-Busairi, S., Das, P., Henrich, C. J., Mcmillan, B., Irish, J. C., Shaw, J. T., & Linington, R. G. (2024). Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. Journal of Natural Products. [Link]

  • Park, D., Naman, C. B., Riker, A., Al-Awadhi, F., Ibrahim, M. A., Al-Shatti, M., Al-Busairi, S., Das, P., Henrich, C. J., Mcmillan, B., Irish, J. C., Shaw, J. T., & Linington, R. G. (2024). Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. Journal of Natural Products. [Link]

  • Ohta, K., Mizuta, E., Nakanishi, I., Hatano, K., & Nishiyama, S. (2000). This compound M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp. WK-6326. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 53(11), 1250–1255. [Link]

  • Semantic Scholar. (n.d.). Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. Retrieved February 5, 2026, from [Link]

  • Men, H., He, H., He, J., & Yu, Z. (2010). Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters. ChemBioChem, 11(4), 544–554. [Link]

  • Al-Dhabi, N. A., Arasu, M. V., Rejiniemon, T. S., & Duraipandiyan, V. (2022). Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 11(12), 1779. [Link]

  • Park, D., Naman, C. B., Riker, A., Al-Awadhi, F., Ibrahim, M. A., Al-Shatti, M., Al-Busairi, S., Das, P., Henrich, C. J., Mcmillan, B., Irish, J. C., Shaw, J. T., & Linington, R. G. (2024). Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. Journal of Natural Products. [Link]

  • BOC Sciences. (2024, September 11). Production of Streptomycin by Fermentation [Video]. YouTube. [Link]

  • Intelligens, Inc. (2023). Streptomycin Production via Fermentation – Process Modeling and Techno-Economic Assessment (TEA) using SuperPro Designer. ResearchGate. [Link]

  • Bibb, M. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Fungal Biology, 3, 1078595. [Link]

  • Johnstone, T. C. (2024). Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines. Chemical Reviews. [Link]

  • Khan, A. U. (2024). The analytical techniques for determination of antibiotics. ResearchGate. [Link]

  • Sharma, D., & Kumar, R. (2014). Characterization of antimicrobial compounds from Streptomyces isolates. Journal of Chemical and Pharmaceutical Research, 6(5), 1141-1146. [Link]

  • Men, H., He, H., He, J., & Yu, Z. (2010). Cloning and characterization of the ravidomycin and chrysomycin biosynthetic gene clusters. ChemBioChem, 11(4), 544–554. [Link]

  • E R Squibb & Sons Inc. (1971). Rabelomycin and processes for its production.
  • Li, Y., Wang, G., & Xu, H. (2022). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Molecules, 27(1), 22. [Link]

  • PubChem. (n.d.). This compound n-oxide. Retrieved February 5, 2026, from [Link]

  • Ohta, K., Mizuta, E., Nakanishi, I., Hatano, K., & Nishiyama, S. (2000). This compound M, a New Inhibitor of IL-4 Signal Transduction, Produced by Streptomyces sp. WK-6326. I. Taxonomy, Fermentation, Isolation and Biological Activities. ResearchGate. [Link]

Sources

Deacetylravidomycin: A Technical Guide to its Chemical Biology and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Deacetylravidomycin, a potent natural product with significant therapeutic promise. Addressed to researchers, scientists, and professionals in drug development, this document will traverse the compound's chemical structure, molecular characteristics, biosynthesis, and mechanism of action, alongside practical methodologies for its isolation and characterization.

Introduction: The Significance of this compound

This compound is a microbial metabolite produced by the bacterium Streptomyces ravidus. It belongs to the angucycline family of antibiotics and is a more stable and active analog of the ravidomycin complex.[1] This compound has garnered considerable interest within the scientific community due to its potent, light-dependent antitumor and antibiotic activities.[1] Its unique mode of action, targeting a fundamental cellular process, positions it as a compelling candidate for further investigation in oncology and infectious disease research.

Chemical Structure and Molecular Properties

A thorough understanding of a compound's chemical identity is foundational to any scientific investigation. This section details the structural and physical characteristics of this compound.

Chemical Structure

The chemical structure of this compound is characterized by a complex tetracyclic core, a distinctive feature of the angucycline class, glycosidically linked to an amino sugar moiety.

Caption: 2D Chemical Structure of this compound.

Molecular Formula and Weight

The elemental composition and mass of a molecule are critical parameters for its identification and for various quantitative analyses.

PropertyValue
Molecular Formula C₂₉H₃₁NO₈
Molecular Weight 521.6 g/mol
CAS Number 88580-27-2
Synonyms O-Deacetylravidomycin, AY 26623

Biosynthesis of this compound

This compound is a product of the complex secondary metabolism of Streptomyces ravidus. Its biosynthesis involves a type II polyketide synthase (PKS) pathway for the aglycone core, followed by the attachment of a deoxysugar. The biosynthetic gene cluster for ravidomycin has been identified and characterized, providing insights into the enzymatic machinery responsible for its assembly.[2]

The formation of the D-ravidosamine sugar moiety is a key step, involving a series of enzymatic reactions starting from glucose-1-phosphate.

G G1P Glucose-1-Phosphate TDP_G TDP-Glucose G1P->TDP_G RavD, RavE TDP_4k6dG TDP-4-keto-6-deoxy-D-glucose TDP_G->TDP_4k6dG Dehydratase TDP_d_Rav TDP-D-ravidosamine TDP_4k6dG->TDP_d_Rav RavIM, RavAMT, RavNMT This compound This compound TDP_d_Rav->this compound Aglycone Angucyclinone Core Aglycone->this compound RavGT (Glycosyltransferase)

Caption: Proposed Biosynthetic Pathway of this compound.

Mechanism of Action: A Dual Threat

The therapeutic potential of this compound stems from its multifaceted mechanism of action, primarily centered on its interaction with DNA and essential cellular enzymes.

Topoisomerase II Inhibition

This compound is recognized as a potent inhibitor of topoisomerase II.[1] This nuclear enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II covalent complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA lesions trigger a cascade of cellular responses, culminating in apoptosis (programmed cell death).

G This compound This compound Cleavage_Complex Topoisomerase II-DNA Cleavage Complex This compound->Cleavage_Complex Stabilizes Topoisomerase_II Topoisomerase II Topoisomerase_II->Cleavage_Complex Creates transient break DNA Supercoiled DNA DNA->Topoisomerase_II Religation_Inhibition Inhibition of DNA Re-ligation Cleavage_Complex->Religation_Inhibition DSBs Double-Strand Breaks Religation_Inhibition->DSBs Apoptosis Apoptosis DSBs->Apoptosis Triggers

Caption: Mechanism of Topoisomerase II Inhibition.

Light-Dependent DNA Damage

A remarkable feature of this compound is its photosensitizing property.[3] Upon exposure to light, particularly in the near-UV and visible blue wavelength ranges, its cytotoxicity is dramatically enhanced.[3] This photoactivation leads to the generation of reactive oxygen species (ROS), which can directly damage DNA, further contributing to the compound's anticancer and antimicrobial effects. This light-dependent activity opens avenues for photodynamic therapy applications.

Experimental Protocols: Isolation and Purification

The following protocol outlines a robust methodology for the production and purification of this compound from Streptomyces ravidus cultures. This protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Fermentation of Streptomyces ravidus**
  • Inoculum Preparation: Aseptically transfer a loopful of a mature Streptomyces ravidus culture from a solid agar plate to a 250 mL flask containing 50 mL of a suitable seed medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate a 2 L production flask containing 500 mL of a production medium with 5% (v/v) of the seed culture. The production medium should be optimized for secondary metabolite production by Streptomyces.

  • Fermentation Conditions: Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Extraction of this compound
  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the mycelial cake and the supernatant separately with an equal volume of a suitable organic solvent, such as ethyl acetate or chloroform. Perform the extraction three times to ensure complete recovery of the compound.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential to achieve high purity of this compound.

G Crude_Extract Crude Extract Silica_Gel Silica Gel Column Chromatography (Gradient Elution: Hexane-Ethyl Acetate) Crude_Extract->Silica_Gel Fraction_Collection Fraction Collection and Analysis (TLC/HPLC) Silica_Gel->Fraction_Collection Semi_Pure Semi-Pure this compound Fractions Fraction_Collection->Semi_Pure Prep_HPLC Preparative HPLC (C18 Column, Gradient: Water-Acetonitrile with 0.1% TFA) Semi_Pure->Prep_HPLC Pure_Compound Pure this compound (>95%) Prep_HPLC->Pure_Compound Characterization Structural Characterization (NMR, MS, etc.) Pure_Compound->Characterization

Caption: Workflow for the Purification of this compound.

  • Silica Gel Column Chromatography:

    • Adsorb the crude extract onto a small amount of silica gel and load it onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a step-wise or linear gradient of increasing polarity, typically using a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions enriched with this compound and concentrate them.

    • Inject the concentrated sample onto a preparative reverse-phase C18 HPLC column.

    • Elute with a linear gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

  • Final Steps:

    • Lyophilize the pure fractions to obtain this compound as a solid.

    • Confirm the identity and structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion and Future Directions

This compound stands out as a natural product with a compelling chemical structure and a potent, dual mechanism of action. Its ability to act as a topoisomerase II inhibitor and a photosensitizing agent makes it a versatile lead compound for the development of novel anticancer and antimicrobial therapies. The protocols detailed in this guide provide a solid foundation for researchers to produce and purify this molecule for further preclinical and clinical investigations. Future research should focus on elucidating the complete biosynthetic pathway to enable synthetic biology approaches for analog generation, as well as exploring its therapeutic potential in photodynamic therapy and combination chemotherapies.

References

  • Narita, T., Matsumoto, M., Mogi, K., Kukita, K., Kawahara, R., & Nakashima, T. (1989). This compound N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic. The Journal of Antibiotics, 42(3), 347–356. [Link]

  • Greenstein, M., Monji, T., Yeung, R., Maiese, W. M., & White, R. J. (1986). Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin. Antimicrobial Agents and Chemotherapy, 29(5), 861–866. [Link]

  • Kharel, M. K., Nybo, S. E., Shepherd, M. D., & Rohr, J. (2010). Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters. ChemBioChem, 11(4), 523–532. [Link]

  • Arai, M., Tomoda, H., Tabata, N., Awaya, J., & Omura, S. (2001). This compound M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp. WK-6326. I. Taxonomy, fermentation, isolation and biological activities. The Journal of Antibiotics, 54(7), 554-561. [Link]

Sources

Deacetylravidomycin: A Technical Guide to Its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deacetylravidomycin, an angucycline antibiotic derived from Streptomyces species, represents a compelling scaffold for therapeutic development. As a more stable and active analog of ravidomycin, it exhibits a significant spectrum of biological activities, most notably its potent, light-dependent antibacterial and anticancer properties. This guide provides an in-depth technical overview of this compound's biological functions, mechanisms of action, and the experimental methodologies used to elucidate these activities. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising microbial metabolite.

Introduction: The Angucycline Family and this compound's Place Within It

The angucyclines are a large class of aromatic polyketides characterized by a distinctive tetracyclic benz[a]anthracene core.[1] This structural motif endows them with a diverse range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2] this compound is a prominent member of this family, first isolated from Streptomyces ravidus alongside its parent compound, ravidomycin.[3] It has garnered significant interest due to its enhanced stability and potent bioactivity.[3] The biosynthesis of ravidomycin and, by extension, this compound, involves a type II polyketide synthase (PKS) gene cluster responsible for assembling the core structure, followed by tailoring enzymes that modify and glycosylate the aglycone.[4]

Isolation and Structure Elucidation

The isolation of this compound typically involves solvent extraction from the culture broth of producing organisms like Streptomyces ravidus S50905, followed by chromatographic purification steps.[3] The elucidation of its complex structure was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.[5][6][7] 1D and 2D NMR experiments, such as ¹H-NMR, ¹³C-NMR, COSY, HMBC, and HSQC, are instrumental in determining the connectivity of atoms and the stereochemistry of the molecule.[5][8] High-resolution mass spectrometry provides the precise molecular weight and elemental composition, further confirming the chemical formula.[6]

Biological Activity of this compound

This compound's biological activity is multifaceted, with its most pronounced effects observed in its antibacterial and anticancer capabilities. A unique and critical feature of its activity is its light-dependent nature, which significantly potentiates its cytotoxic effects.

Antibacterial Activity

This compound demonstrates potent activity primarily against Gram-positive bacteria.[1] Its efficacy is dramatically enhanced in the presence of fluorescent light.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-Positive Bacteria [1]

Bacterial StrainMIC (µg/mL) - DarkMIC (µg/mL) - Light
Bacillus subtilis0.78 - 1.56<0.006 - 0.049
Staphylococcus aureus0.78 - 1.56<0.006 - 0.049
Staphylococcus epidermidis0.78 - 1.56<0.006 - 0.049
Enterococcus faecalis0.78 - 1.56<0.006 - 0.049

The determination of MIC is a cornerstone for assessing antibacterial potency. The broth microdilution method is a standardized and widely accepted protocol.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound: this compound is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Controls: Positive (bacteria in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours. For light-dependent studies, a parallel plate is incubated under a fluorescent light source.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antitumor Activity

The clonogenic assay is a gold-standard in vitro method to determine the long-term survival and proliferative capacity of cancer cells after treatment with a cytotoxic agent.

  • Cell Seeding: A single-cell suspension of the desired cancer cell line is prepared, and a known number of cells (typically 200-1000) are seeded into 6-well plates.

  • Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound for a defined period (e.g., 24 hours). For light-dependent studies, treatment is carried out in the presence of a light source.

  • Recovery: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.

  • Fixation and Staining: Colonies are fixed with a solution like 10% neutral buffered formalin and stained with a solution such as 0.5% crystal violet.[11]

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated for each treatment concentration relative to the untreated control.

Antifungal and Antiviral Activity

The broader class of angucycline antibiotics has been reported to possess antifungal and antiviral properties.[1][2] However, specific data on the antifungal and antiviral spectrum of this compound is limited. Further investigation is warranted to fully characterize its activity against a diverse panel of fungal and viral pathogens. Standard assays such as broth microdilution for antifungal susceptibility testing and plaque reduction assays for antiviral efficacy would be appropriate for these evaluations.[10][12]

Mechanism of Action

The biological activities of this compound are attributed to its ability to act as a topoisomerase II inhibitor and a potent photosensitizing, DNA-damaging agent.[3]

Topoisomerase II Inhibition

This compound is thought to function as a topoisomerase II inhibitor, similar to other related compounds like the gilvocarcins.[3] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Inhibitors of topoisomerase II can be classified as "poisons" that stabilize the transient DNA-enzyme cleavage complex, leading to double-strand breaks, or as "catalytic inhibitors" that interfere with other steps of the enzymatic cycle. The exact mode of inhibition by this compound requires further detailed investigation.

This assay determines if a compound can stabilize the covalent complex between topoisomerase II and DNA, leading to DNA cleavage.

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and reaction buffer.

  • Compound Addition: Varying concentrations of this compound are added to the reaction mixtures. Etoposide is typically used as a positive control.

  • Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the formation of cleavage complexes.[13]

  • Termination of Reaction: The reaction is stopped by the addition of SDS and proteinase K to digest the topoisomerase II enzyme.[14]

  • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization: The DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide). The appearance of linear DNA from the supercoiled plasmid indicates topoisomerase II-mediated DNA cleavage.

Photosensitization and DNA Damage

A hallmark of this compound's activity is its potentiation by light.[3] This photosensitizing property leads to enhanced DNA damage. The underlying mechanism likely involves the absorption of light energy by the this compound molecule, leading to the generation of reactive oxygen species (ROS) that can directly damage DNA or other cellular components.

This assay is a sensitive method for detecting DNA damage caused by a test compound.

Lambda_Prophage_Induction_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_induction Induction & Lysis cluster_detection Detection A E. coli lysogenic for λ prophage B Culture in nutrient broth A->B 1. Inoculate C Add this compound B->C 2. Aliquot D Incubate with and without light exposure C->D 3. Treat E DNA damage triggers SOS response D->E 4. Mechanism F λ prophage excision and lytic cycle induction E->F 5. Consequence G Bacterial lysis and release of β-galactosidase F->G 6. Outcome H Add colorimetric substrate (e.g., ONPG) G->H 7. Assay I Measure absorbance to quantify β-galactosidase activity H->I 8. Quantify

Caption: Workflow for the Lambda Prophage Induction Assay.

The induction of the lambda prophage from the E. coli chromosome is a result of the host's SOS response, which is triggered by DNA damage.[15] The subsequent lytic cycle leads to the production of β-galactosidase, which can be quantified colorimetrically, providing a measure of the DNA-damaging potential of the compound.[15]

Impact on Cancer Cell Signaling Pathways

While the direct effects of this compound on specific signaling pathways are not yet fully elucidated, other angucyclines and topoisomerase II inhibitors are known to modulate key cancer-related pathways. Inhibition of topoisomerase II can lead to cell cycle arrest and apoptosis.[16] It is plausible that this compound could impact pathways such as PI3K/Akt and MAPK/ERK, which are central to cell survival, proliferation, and apoptosis.[17][18] Furthermore, the generation of ROS through photosensitization can activate stress-related pathways, including the NF-κB pathway, which plays a complex role in cancer progression.[19]

Putative_Signaling_Pathway This compound This compound (+ Light) ROS Reactive Oxygen Species (ROS) This compound->ROS TopoII Topoisomerase II Inhibition This compound->TopoII DNA_Damage DNA Damage ROS->DNA_Damage NFkB NF-κB Pathway ROS->NFkB activates PI3K_Akt PI3K/Akt Pathway DNA_Damage->PI3K_Akt modulates MAPK_ERK MAPK/ERK Pathway DNA_Damage->MAPK_ERK modulates CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest TopoII->DNA_Damage Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation Decreased Proliferation MAPK_ERK->Proliferation NFkB->Apoptosis can influence CellCycleArrest->Proliferation

Caption: Putative Signaling Pathways Affected by this compound.

Future Directions and Therapeutic Potential

This compound presents a compelling profile for further preclinical and clinical investigation. Its potent, light-activated cytotoxicity suggests potential applications in photodynamic therapy for localized tumors, which could minimize systemic toxicity. A critical area for future research is to establish a comprehensive profile of its IC₅₀ values against a broad panel of human cancer cell lines and to determine its cytotoxicity against non-tumorigenic cells to better understand its therapeutic index.[9]

Furthermore, a detailed exploration of its effects on cancer cell signaling pathways will be crucial for identifying potential combination therapies. For instance, if this compound is found to inhibit the PI3K/Akt pathway, combining it with inhibitors of parallel survival pathways like MAPK/ERK could lead to synergistic antitumor effects.[17][18] The elucidation of its full antifungal and antiviral spectra also remains an important avenue for future research.

References

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells. (2021, October 22). PMC. Retrieved February 5, 2026, from [Link]

  • IC50 values of compound 79, 82 and SAHA on cancer cell lines (µmol/L). (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 5, 2026, from [Link]

  • IC50 Values for Cytotoxicity in Tumor Cells Versus Normal Cell Lines. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Narita, T., Matsumoto, M., Mogi, K., Kukita, K., Kawahara, R., & Nakashima, T. (1989). This compound N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic. The Journal of Antibiotics, 42(3), 347–356. Retrieved February 5, 2026, from [Link]

  • Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus. (2021, August 23). NIH. Retrieved February 5, 2026, from [Link]

  • Clonogenic Assay: Adherent Cells. (2011, March 13). PMC. Retrieved February 5, 2026, from [Link]

  • Bioactive Angucyclines/Angucyclinones Discovered from 1965 to 2023. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Structure Elucidation of Antibiotics by Nmr Spectroscopy. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo. (n.d.). Europe PMC. Retrieved February 5, 2026, from [Link]

  • Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Fungal Spectrum and Susceptibility Against Nine Antifungal Agents in 525 Deep Fungal Infected Cases. (2023, July 18). NIH. Retrieved February 5, 2026, from [Link]

  • a - f Average effective virus-inhibiting concentration (EC50,mg/ml) of... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Etoposide promotes DNA loop trapping and barrier formation by topoisomerase II. (2023, January 30). NIH. Retrieved February 5, 2026, from [Link]

  • 12-Deacetyl-12-epi-scalaradial suppresses MAPK/ERK pathway. (A) The... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021, August 11). PMC. Retrieved February 5, 2026, from [Link]

  • Susceptibility of Medical Fungal Isolates to Commonly used Antifungal Agents. (2025, August 15). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Cloning and characterization of the ravidomycin and chrysomycin biosynthetic gene clusters. (2010, March 1). PubMed. Retrieved February 5, 2026, from [Link]

  • Highly sensitive mapping of in vitro type II topoisomerase DNA cleavage sites with SHAN-seq. (n.d.). Oxford Academic. Retrieved February 5, 2026, from [Link]

  • Structure Elucidation of Antibiotics by NMR Spectroscopy. (2025, August 6). ResearchGate. Retrieved February 5, 2026, from [Link]

  • The MAPK/ERK Signaling Axis in Cancer Development and Pain Modulation: A Comprehensive Review. (2025, December 17). Preprints.org. Retrieved February 5, 2026, from [Link]

  • Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomy. (1999, March 23). CORE. Retrieved February 5, 2026, from [Link]

  • Activation of transcription factor NF-κB is suppressed by curcumin (diferuloylmethane). (2025, August 6). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. (n.d.). eGyanKosh. Retrieved February 5, 2026, from [Link]

  • Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016, November 8). Dove Medical Press. Retrieved February 5, 2026, from [Link]

  • Western blot analysis of PI3K and Akt in cells treated with LY294002... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Biosynthetic Gene Cluster : Polyketomycin Demonstration | Protocol Preview. (2022, September 28). YouTube. Retrieved February 5, 2026, from [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved February 5, 2026, from [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Topoisomerase Assays. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • With the combination, the MIC values of all the antifungal agents and... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135. (2021, August 1). Frontiers. Retrieved February 5, 2026, from [Link]

  • Inhibition of the PI3K/AKT signaling pathway sensitizes diffuse large B-cell lymphoma cells to treatment with proteasome inhibitors via suppression of BAG3. (2019, February 8). PubMed. Retrieved February 5, 2026, from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved February 5, 2026, from [Link]

  • Effects of deoxyshikonin on Akt/PI3K/mTOR signalling pathway in HT29... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

Technical Deep Dive: Deacetylravidomycin vs. Ravidomycin Antitumor Potency

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the antitumor potency differences between Deacetylravidomycin and its parent compound, Ravidomycin . This document is structured for researchers in medicinal chemistry and oncology drug discovery.

Executive Summary

Ravidomycin (Gilvocarcin V) and its primary metabolite/derivative This compound represent a potent class of antitumor antibiotics known as the gilvocarcin-type angucyclines. Both compounds share a unique mechanism of action involving DNA intercalation followed by light-induced covalent modification of thymine residues.[1]

While Ravidomycin exhibits significant biological activity, This compound is chemically and biologically distinct as the more potent and stable analog. The removal of the acetyl group at the C-4' position of the amino sugar (ravidosamine) significantly alters the compound's DNA binding kinetics, solubility profile, and cytotoxicity, making it a critical target for structure-activity relationship (SAR) studies.

Structural Biology & SAR Analysis

The core structural difference lies in the sugar moiety attached to the aglycone (defucogilvocarcin V).

FeatureRavidomycinThis compound
Class Gilvocarcin V (Vinyl group at C-8)Gilvocarcin V Derivative
Sugar Moiety D-Ravidosamine (Amino sugar)D-Ravidosamine
C-4' Substituent O-Acetyl group (OAc)Hydroxyl group (OH)
Stereochemistry Specific rotation confirmed(+) Specific rotation (Corrected from early lit)
Solubility Lipophilic (Mod. soluble in MeOH)Improved polarity (Soluble in DMSO/DMF)
The "Vinyl" Factor

Both compounds possess a vinyl group at the C-8 position of the aglycone. This vinyl group is essential for toxicity . Analogs lacking this group (e.g., Gilvocarcin M, which has a methyl group) show significantly reduced antitumor potency. The vinyl group facilitates the optimal planar alignment required for intercalation between DNA base pairs.

Impact of Deacetylation

The conversion of Ravidomycin to this compound involves the hydrolysis of the C-4' O-acetyl group.

  • Steric Hindrance: The bulky acetyl group in Ravidomycin imposes steric constraints that can destabilize the intercalation complex within the DNA minor groove.

  • Binding Affinity: this compound, lacking this bulk, achieves a tighter binding constant (

    
    ) with the DNA helix, facilitating the subsequent photo-reaction.
    

Mechanism of Action: Photoactivated DNA Scission

Unlike traditional alkylating agents, the cytotoxicity of these compounds is light-dependent . They act as photosensitizers that, upon irradiation with near-UV or blue light, induce covalent DNA cross-linking.

The Pathway[2][3]
  • Intercalation: The planar chromophore inserts between DNA base pairs (preferentially at 5'-dT-3' sites).

  • Excitation: Exposure to light (Blue/Near-UV) excites the chromophore.

  • Cycloaddition: The excited vinyl group undergoes a [2+2] cycloaddition with the C5-C6 double bond of a thymine residue.

  • Strand Scission: This covalent adduct leads to single-strand breaks and inhibition of DNA synthesis (Topoisomerase II inhibition).

MOA_Pathway cluster_0 Phase 1: Binding cluster_1 Phase 2: Activation cluster_2 Phase 3: Damage Compound This compound Intercalation Intercalation (Minor Groove) Compound->Intercalation DNA dsDNA Helix DNA->Intercalation ExcitedState Excited Chromophore Intercalation->ExcitedState + Light Light Light Activation (Blue/Near-UV) Light->ExcitedState Cyclo [2+2] Cycloaddition ExcitedState->Cyclo Thymine Thymine Residue Thymine->Cyclo Break DNA Strand Scission (Apoptosis) Cyclo->Break

Figure 1: The light-dependent mechanism of action for Ravidomycin-class antibiotics, culminating in [2+2] cycloaddition.

Comparative Potency & Toxicity Data

This compound consistently demonstrates superior potency in vitro compared to Ravidomycin, though this comes with a narrower therapeutic index regarding general toxicity.

ParameterRavidomycinThis compoundThis compound N-oxide
Antitumor Potency HighVery High Moderate
P388 Leukemia Activity ActiveMore Active Active (Less toxic)
Meth A Fibrosarcoma ActiveMore Active Active
Bacterial Selectivity High (Eukaryote > Prokaryote)Low (Broad spectrum)Low
Toxicity (Murine) HighHigh Significantly Lower

Key Insight: While the N-oxide derivative is less toxic, it sacrifices potency. This compound remains the most potent cytotoxic agent in this series, driven by the stability of its DNA adducts.

Experimental Protocols

To rigorously evaluate the potency difference, researchers must control for the light activation step, which is often a source of experimental variability.

Protocol A: Chemical Deacetylation (Synthesis)

To generate this compound from Ravidomycin for comparative testing:

  • Dissolution: Dissolve 10 mg of Ravidomycin in 2 mL of Methanol (MeOH).

  • Hydrolysis: Add 0.5 mL of 0.1 N NaOH or K2CO3 (aq).

  • Incubation: Stir at room temperature for 4-6 hours. Monitor via TLC (Chloroform:Methanol 9:1). Ravidomycin (

    
    ) will convert to this compound (
    
    
    
    ).
  • Neutralization: Neutralize with 1 N HCl to pH 7.0.

  • Extraction: Extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Photo-Activated Cytotoxicity Assay

This protocol ensures valid IC50 generation for light-dependent compounds.

  • Seeding: Seed P388 murine leukemia cells (or HeLa) at

    
     cells/well in 96-well plates.
    
  • Dosing: Treat with serial dilutions of Ravidomycin and this compound (Range: 0.001 - 10

    
    M).
    
  • Incubation (Dark): Incubate for 2 hours in the dark to allow intercalation equilibrium.

  • Irradiation: Expose plates to Blue Light (400-500 nm) or Near-UV (365 nm) for 15-30 minutes.

    • Control: Keep a duplicate plate wrapped in foil (Dark Control).

  • Post-Incubation: Return to incubator for 48-72 hours.

  • Readout: Assess viability using MTT or CellTiter-Glo.

Workflow cluster_synth Pathway A: Deacetylation cluster_assay Pathway B: Comparative Assay Start Start: Ravidomycin Stock Split Split Sample Start->Split Hydrolysis Alkaline Hydrolysis (MeOH/NaOH) Split->Hydrolysis Seed Seed P388 Cells Split->Seed Purify Extraction & HPLC Purification Hydrolysis->Purify Product Pure this compound Purify->Product Product->Seed Treat Treat with Compounds (0.001 - 10 uM) Seed->Treat Light Light Activation (400nm, 30 min) Treat->Light Read MTT Viability Readout Light->Read

Figure 2: Experimental workflow for synthesizing this compound and comparing potency via photo-activated assay.

References

  • Narita, T., et al. (1989). "this compound N-oxide, a new antibiotic.[2] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic." The Journal of Antibiotics.

  • Toku-E. (n.d.). "this compound - Product Description and Mechanism." Toku-E Technical Data.

  • Park, S. R., et al. (2020). "Ravidomycin Analogs from Streptomyces sp.[1][3][4] Exhibit Altered Antimicrobial and Cytotoxic Selectivity."[1][3][4] Journal of Natural Products.

  • Khaliq, T., et al. (2011). "Total Synthesis and Structure Revision of this compound M." ChemInform.

Sources

Photoactivated DNA Scission: The Mechanism and Application of Deacetylravidomycin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the light-dependent DNA cleavage properties of Deacetylravidomycin , a potent angucycline antibiotic. It is structured for researchers and drug development professionals, focusing on mechanistic precision, experimental validation, and therapeutic implications.

Executive Summary

This compound (O-Deacetylravidomycin) is a bioactive metabolite of Streptomyces ravidus and a member of the gilvocarcin-type antitumor antibiotics.[1] Unlike many DNA-intercalating agents that rely solely on topoisomerase inhibition, this compound exhibits a dual mechanism: it functions as a topoisomerase II poison and, critically, acts as a photoactivated DNA-damaging agent .[1]

Upon irradiation with near-UV or visible blue light, the molecule undergoes a specific photochemical reaction, primarily targeting thymine residues. This guide details the physicochemical pathway of this cleavage, the superior stability of the deacetylated analog compared to its parent compound (Ravidomycin), and the protocols required to assay its cleavage efficiency in vitro.

Structural Basis of Activity

The core pharmacophore of this compound is the benzo[d]naphtho[1,2-b]pyran-6-one system (the angucycline scaffold).[2]

  • The Chromophore: This planar aromatic system allows for DNA intercalation. It is responsible for absorbing light energy (excitation) to drive the cleavage reaction.

  • The Sugar Moiety (Ravidosamine): The amino sugar is crucial for minor groove binding and sequence recognition.

  • The "Deacetyl" Advantage: The removal of the acetyl group (present in Ravidomycin) significantly enhances the molecule's stability and biological potency. Studies indicate that this compound is more cytotoxic to tumor cells (e.g., P388 leukemia) and possesses a more favorable therapeutic index than the parent compound.

Mechanism of Action: The Photochemical Trigger

The DNA cleavage mechanism of this compound is distinct from oxidative bleomycin-type cleavage. It relies on a [2+2] cycloaddition mechanism activated by photons.[2]

The Pathway[3][4]
  • Intercalation: In the dark, this compound intercalates into the DNA helix, positioning its chromophore between base pairs. It exhibits a strong preference for Thymine (T) residues.

  • Photoexcitation: Absorption of light (typically 360–450 nm ) promotes the chromophore to an excited singlet state, which rapidly crosses over to a reactive triplet state.

  • Covalent Adduct Formation: The excited chromophore undergoes a [2+2] cycloaddition with the C5-C6 double bond of a thymine base.

  • Strand Scission: While the primary lesion is a bulky adduct (which inhibits replication/transcription), the tension and chemical instability introduced at the adduct site, often coupled with the generation of reactive oxygen species (ROS) under aerobic conditions, leads to single-strand breaks (nicking) of the phosphodiester backbone.

Visualization: The Signaling Pathway

The following diagram illustrates the cascade from photon absorption to DNA strand scission.

G Photon Photon (365-450 nm) Complex Intercalated Complex Photon->Complex Binding Drug This compound Drug->Complex Binding DNA dsDNA (Thymine Rich) DNA->Complex Binding Excited Excited Triplet State Complex->Excited Irradiation Adduct [2+2] Cycloaddition (Drug-Thymine Adduct) Excited->Adduct Covalent Bonding Cleavage Strand Scission (Nicking/Linearization) Adduct->Cleavage Tension/ROS

Figure 1: Mechanistic pathway of light-dependent DNA cleavage by this compound.

Experimental Protocol: In Vitro Photo-Cleavage Assay

To validate the activity of this compound, researchers should utilize a Plasmid Relaxation Assay . This assay differentiates between supercoiled (undamaged), nicked (single-strand break), and linear (double-strand break) DNA.

Reagents & Equipment
  • Substrate: Supercoiled plasmid DNA (e.g., pUC19 or pBR322), >90% Form I.

  • Compound: this compound (dissolved in DMSO; keep dark).[1]

  • Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA. Note: Avoid high concentrations of radical scavengers unless testing for ROS involvement.

  • Light Source: UV transilluminator (365 nm) or Blue LED array (450 nm).

  • Detection: 1% Agarose gel containing Ethidium Bromide (or SYBR Green).

Step-by-Step Workflow
  • Reaction Assembly: Prepare 20 µL reaction mixtures in microcentrifuge tubes:

    • 500 ng Plasmid DNA.

    • This compound (0.1 µM – 100 µM titration).

    • Buffer to final volume.

  • Incubation (Dark Binding): Incubate samples at 37°C for 15 minutes in the dark to allow equilibrium intercalation.

  • Irradiation: Expose samples to the light source for a defined period (e.g., 30–60 minutes).

    • Control 1: DNA + Drug (No Light) -> Tests for dark toxicity.

    • Control 2: DNA + Light (No Drug) -> Tests for UV damage.

  • Quenching: Add 4 µL of 6X DNA Loading Dye (containing EDTA/SDS) to stop the reaction.

  • Electrophoresis: Run on a 1% agarose gel at 80-100V for 45-60 minutes.

  • Analysis: Image the gel. Supercoiled DNA migrates fastest. Nicked DNA (Form II) migrates slowest. Linear DNA (Form III) migrates between them.

Visualization: Experimental Workflow

Experiment Prep 1. Prepare Reaction (DNA + Drug + Buffer) Incubate 2. Dark Incubation (37°C, 15 min) Prep->Incubate Split 3. Split Samples Incubate->Split DarkCtrl Dark Control (No Light) Split->DarkCtrl - Light LightExp Light Exposure (365nm / 450nm) Split->LightExp + Light Stop 4. Quench Reaction (Loading Dye) DarkCtrl->Stop LightExp->Stop Gel 5. Agarose Gel Electrophoresis Stop->Gel Result Quantify Forms: I (Supercoiled) vs II (Nicked) Gel->Result

Figure 2: Standardized workflow for assessing photo-dependent DNA cleavage.

Data Interpretation & Specificity

When analyzing results, this compound exhibits distinct characteristics compared to other agents.

ParameterObservationMechanistic Implication
Light Dependency Cleavage observed only under irradiation.Confirms photo-activation mechanism; rules out intrinsic chemical nuclease activity in the dark.
Wavelength High activity at 365nm and visible blue ; inactive at >600nm.Correlates with the absorption spectrum of the benzo[d]naphtho[1,2-b]pyran-6-one chromophore.
Base Specificity Preferential cleavage at 5'-GT-3' or 5'-AT-3' sites.Indicates specific targeting of Thymine residues for [2+2] cycloaddition.
Oxygen Effect Activity persists in anaerobic conditions but may be enhanced by O2.Suggests direct adduct formation is the primary mode, though ROS may contribute to secondary strand breaks.

Therapeutic Implications

The "Deacetyl" variant offers a critical advantage in drug development:

  • Stability: The lack of the acetyl group prevents enzymatic deactivation by esterases in plasma, a common failure point for Ravidomycin.

  • Targeted Activation: The requirement for light activation suggests potential for Photodynamic Therapy (PDT) . This compound could be administered systemically and activated locally at a tumor site using fiber-optic light delivery, minimizing systemic toxicity.

References

  • Ravidomycin Analogs from Streptomyces sp.[2] Exhibit Altered Antimicrobial and Cytotoxic Selectivity . National Institutes of Health (NIH). [Link]

  • This compound N-oxide, a new antibiotic.[1][3][4] Taxonomy and fermentation... . PubMed. [Link]

  • Visible light induced DNA cleavage by the hybrid antitumor antibiotic dynemicin A . PubMed. [Link]

Sources

Deacetylravidomycin CAS number 88580-27-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Deacetylravidomycin (CAS: 88580-27-2)

Authored by Senior Application Scientist

Abstract

This compound is a potent, light-activated microbial metabolite belonging to the C-glycosylated naphthoisochromene family of antibiotics.[1] Isolated from Streptomyces species, it is a more stable and active analog of the parent compound, ravidomycin.[2][3] This molecule has garnered significant interest within the research and drug development communities due to its dual-action as an antibacterial and an anticancer agent, with a mechanism intrinsically linked to photosensitization and DNA damage.[4][5] This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, biological activities, mechanism of action, and key experimental protocols for its investigation. It is intended to serve as a foundational resource for researchers in oncology, microbiology, and medicinal chemistry.

Physicochemical Properties and Structural Elucidation

This compound is a complex heterocyclic molecule featuring a polycyclic aromatic aglycone attached to a deoxyamino sugar moiety, ravidosamine. Its structural integrity and physicochemical characteristics are fundamental to its biological function.

Core Chemical Attributes

The essential properties of this compound are summarized in the table below, providing a quick reference for experimental design and formulation.

PropertyValueSource(s)
CAS Number 88580-27-2[2][3][4]
Molecular Formula C₂₉H₃₁NO₈[2][4][6]
Molecular Weight 521.6 g/mol [3][4]
IUPAC Name 4-[3,6-dideoxy-3-(dimethylamino)-β-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one[4]
Appearance Yellow Solid[2][3]
Purity Typically ≥95% by HPLC[3][4][6]
Source Microbial metabolite from Streptomyces ravidus and other Streptomyces sp.[2][3][4][5]
Solubility and Stability Profile

Proper handling and storage are critical for maintaining the integrity of this compound. The compound exhibits poor aqueous solubility, a common challenge for many natural product drug candidates.

  • Solubility : Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is moderately soluble in methanol and ethanol.[2][3][5]

  • Storage : For long-term preservation, it should be stored as a solid at -20°C.[3][4] Under these conditions, it is reported to be stable for at least four years.[4] Solutions should be prepared fresh; for short-term storage, aliquoting and storing at 4°C is recommended, though freezing should be avoided.[2]

Structural Elucidation

The definitive structure of this compound and its derivatives was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][7] While detailed spectral datasets are found within primary literature, this section outlines the expected spectroscopic signatures that validate the molecule's structure.

  • Mass Spectrometry (MS) : In a high-resolution mass spectrum, the primary observable would be the molecular ion peak corresponding to its exact mass (C₂₉H₃₁NO₈). Fragmentation patterns would likely involve the cleavage of the glycosidic bond, separating the ravidosamine sugar from the aglycone, providing structural confirmation.

  • ¹H and ¹³C NMR Spectroscopy : The ¹H NMR spectrum would be complex but informative, showing distinct signals for the vinyl group protons, aromatic protons on the naphthoisochromene core, methoxy group protons, and signals corresponding to the sugar moiety, including the anomeric proton and the N,N-dimethyl group. The ¹³C NMR spectrum would complement this by showing characteristic peaks for the carbonyl carbon of the pyran-6-one ring system, aromatic carbons, and carbons of the sugar.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for key functional groups. These would include O-H stretching for the hydroxyl groups, C-H stretching for the aromatic and aliphatic components, a strong C=O stretching for the lactone carbonyl group, C=C stretching for the aromatic rings and vinyl group, and C-O stretching for the ether and alcohol functionalities.

Biological Activity and Mechanism of Action

This compound's biological activity is notable for its potency and its unique dependence on light, positioning it as a photosensitizing agent. It is a member of a class of compounds that includes the gilvocarcins and chrysomycins.[2][5]

Antibacterial Activity

The compound is primarily active against Gram-positive bacteria.[4] Its efficacy is dramatically enhanced in the presence of fluorescent light, indicating a photodynamic mechanism.[4]

Bacterial StrainMIC (μg/mL) - DarkMIC (μg/mL) - LightSource(s)
Bacillus subtilis0.78 - 1.56<0.006 - 0.049[4]
Staphylococcus aureus0.78 - 1.56<0.006 - 0.049[4]
Staphylococcus epidermidis0.78 - 1.56<0.006 - 0.049[4]
Enterococcus faecalis0.78 - 1.56<0.006 - 0.049[4]
Anticancer Activity

This compound exhibits potent, light-dependent antitumor activity.[2][5] It has been shown to reduce colony formation in human colon cancer cells and is active against murine cancer models such as P388 leukemia and Meth A fibrosarcoma.[4][5][7] A derivative, this compound N-oxide, was also found to have antitumor properties with considerably less toxicity.[7]

Mechanism of Action: A Dual-Threat Approach

The prevailing hypothesis for this compound's mechanism of action involves a two-pronged attack on cellular integrity, combining DNA damage with enzyme inhibition.

  • Photosensitizing DNA Damage : Upon irradiation with light (most effectively near-UV and visible blue wavelengths), this compound becomes activated.[3] This activated state leads to the generation of reactive oxygen species (ROS) or direct interaction with DNA, causing damage. This is evidenced by its activity in the lambda prophage induction assay, a specific test for DNA-damaging agents.[3]

  • Topoisomerase II Inhibition : this compound is thought to act as a topoisomerase II inhibitor.[2][5] This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the cleavable complex between topoisomerase II and DNA, the drug prevents the re-ligation of double-strand breaks, leading to the accumulation of lethal DNA damage and ultimately triggering apoptosis.

The synergy between these two mechanisms—light-induced DNA damage and enzymatic inhibition—likely accounts for the compound's high potency.

G cluster_0 Cellular Environment cluster_1 Cytotoxic Outcomes Deacetyl This compound (Inactive) Deacetyl_Active Activated This compound* Deacetyl->Deacetyl_Active Irradiation Cleavage_Complex Stabilized TopoII- Cleavage Complex Deacetyl->Cleavage_Complex Inhibition/ Stabilization Light Light (Near UV / Blue) ROS ROS Generation Deacetyl_Active->ROS Photosensitization DNA_Damage Direct DNA Damage Deacetyl_Active->DNA_Damage Direct Adduction (putative) DNA Cellular DNA TopoII Topoisomerase II TopoII->Cleavage_Complex Interacts with DNA ROS->DNA_Damage Oxidative Stress DSB DNA Double-Strand Breaks DNA_Damage->DSB Lesion Formation Cleavage_Complex->DSB Prevents Re-ligation Apoptosis Apoptosis DSB->Apoptosis Cell Cycle Arrest & Signaling

Proposed Mechanism of Action for this compound.

Key Experimental Protocols

To aid researchers in the practical application and study of this compound, this section provides detailed, step-by-step methodologies for core experiments. These protocols are synthesized from established methods and should be adapted to specific cell lines and laboratory conditions.

Protocol: Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay determines if this compound inhibits the ability of Topoisomerase II to resolve catenated kinetoplast DNA (kDNA) networks into minicircles. Inhibition is observed as a decrease in decatenated product and a retention of the high-molecular-weight kDNA network.

Methodology Workflow

G A 1. Reaction Setup (kDNA, Buffer, Drug) B 2. Add Topo II Enzyme A->B C 3. Incubate 37°C, 30 min B->C D 4. Terminate Reaction (SDS & Proteinase K) C->D E 5. Agarose Gel Electrophoresis D->E F 6. Visualize Bands (EtBr Staining) E->F

Workflow for the Topoisomerase II Inhibition Assay.

Step-by-Step Procedure:

  • Reaction Assembly : In a 1.5-mL microcentrifuge tube, prepare the reaction mixture. For a final volume of 20 µL:

    • 2 µL of 10x Topoisomerase II reaction buffer.

    • 200 ng of kDNA substrate.

    • Desired concentration of this compound (dissolved in DMSO). Include a DMSO-only vehicle control.

    • Nuclease-free water to bring the volume to near 20 µL.

    • Causality: The buffer provides the optimal pH and cofactors (like ATP and Mg²⁺) necessary for Topoisomerase II activity. Using a consistent solvent control is crucial to ensure observed effects are due to the drug, not the vehicle.

  • Enzyme Addition : Add 1-5 units of purified human Topoisomerase II enzyme to the reaction mixture.

    • Causality: The amount of enzyme should be titrated in preliminary experiments to find the optimal concentration that yields complete decatenation in the control reaction within the incubation time.

  • Incubation : Incubate the reaction at 37°C for 30 minutes.

    • Causality: This temperature is optimal for human enzyme activity. The 30-minute duration is typically sufficient for the reaction to go to completion in the absence of an inhibitor.

  • Reaction Termination : Stop the reaction by adding 2 µL of 10% Sodium Dodecyl Sulfate (SDS), followed by 2 µL of Proteinase K (50 µg/mL). Incubate at 37°C for an additional 15 minutes.

    • Causality: SDS denatures the enzyme, halting the reaction. Proteinase K digests the Topoisomerase II, releasing it from the DNA to prevent protein-DNA complexes from interfering with gel migration.

  • Sample Preparation for Electrophoresis : Add 2 µL of 6x loading dye to each sample.

  • Agarose Gel Electrophoresis : Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at a high voltage (e.g., 100-150 V) until the dye front has migrated sufficiently.

    • Causality: The high molecular weight, catenated kDNA network remains trapped in the well, while the decatenated, circular DNA products can migrate into the gel. Ethidium bromide intercalates into the DNA, allowing for visualization under UV light.

  • Visualization and Analysis : Visualize the gel under a UV transilluminator. The control lane should show decatenated DNA products migrating into the gel. Lanes with effective concentrations of this compound will show a dose-dependent decrease in these products and a corresponding increase in kDNA retained in the well.

Protocol: Light-Dependent Cytotoxicity (Clonogenic Survival Assay)

This assay measures the long-term reproductive viability of cells after treatment with this compound, with and without light exposure. It is the gold standard for assessing cytotoxic effects.[8]

Step-by-Step Procedure:

  • Cell Seeding : Plate cells (e.g., a human colon carcinoma cell line) into 6-well plates at a low density (e.g., 200-1000 cells/well). The exact number should be determined empirically to yield 50-150 countable colonies in the control plates. Allow cells to attach overnight.

    • Causality: Seeding at low density is essential to ensure that each resulting colony originates from a single cell.

  • Drug Treatment : Aspirate the medium and replace it with fresh medium containing various concentrations of this compound. Prepare two identical sets of plates. Include a vehicle control (DMSO).

  • Light Exposure :

    • Light Group : Immediately after adding the drug, expose one set of plates to a controlled light source (e.g., a fluorescent light box emitting in the blue spectrum) for a defined period. The light dose should be pre-determined to be non-toxic on its own.

    • Dark Group : Wrap the second set of plates completely in aluminum foil and keep them at room temperature for the same duration as the light exposure to control for temperature effects.

  • Incubation : After the exposure period, aspirate the drug-containing medium from all plates, wash gently with PBS, and add fresh, drug-free medium. Incubate the plates for 1-3 weeks in a standard cell culture incubator (37°C, 5% CO₂).

    • Causality: The long incubation period allows surviving single cells to proliferate and form visible colonies (defined as ≥50 cells).

  • Colony Fixation and Staining :

    • Aspirate the medium and gently wash the colonies with PBS.

    • Fix the colonies by adding a solution of 6% glutaraldehyde for 15 minutes.

    • Aspirate the fixative and stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting and Analysis : Count the number of colonies in each well. Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control. A significant reduction in the surviving fraction in the "Light Group" compared to the "Dark Group" confirms light-dependent cytotoxicity.

References

  • Bioaustralis Fine Chemicals. (2024, May 24). This compound. Retrieved from [Link]

  • Narita, T., Matsumoto, M., Mogi, K., Kukita, K., Kawahara, R., & Nakashima, T. (1989). This compound N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic. The Journal of Antibiotics, 42(3), 347–356. Retrieved from [Link]

  • Greenstein, M., Monji, T., Yeung, R., Luedemann, V., & Daniels, P. (1986). Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin. Antimicrobial Agents and Chemotherapy, 29(5), 861–865. Retrieved from [Link]

  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. Retrieved from [Link]

  • PubChem. (n.d.). Ravidomycin. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Biosynthetic pathway of Deacetylravidomycin in Streptomyces

Author: BenchChem Technical Support Team. Date: February 2026

Biosynthetic Pathway of Deacetylravidomycin in Streptomyces

Executive Summary this compound is a potent aminoglyoside-containing benzanaphthacene quinone antibiotic produced by Streptomyces ravidus.[1][2] Belonging to the gilvocarcin class of antitumor agents, it exhibits significant cytotoxic activity by intercalating into DNA and inhibiting topoisomerase II in a light-dependent manner.[2] Unlike its parent compound, ravidomycin, this compound lacks the terminal O-acetyl group on its amino sugar moiety, often conferring distinct solubility and pharmacokinetic profiles. This technical guide delineates the biosynthetic logic encoded by the rav gene cluster, detailing the Type II polyketide synthase (PKS) assembly, the critical C-glycosylation event, and the oxidative rearrangement that defines this chemical class.

The rav Biosynthetic Gene Cluster (BGC)

The biosynthesis is governed by the rav gene cluster (approx. 33 kb), which shares high homology with the gil (gilvocarcin) and chry (chrysomycin) clusters. The architecture follows a logical enzymatic assembly line.

Cluster Organization & Gene Functions

The rav cluster is organized into functional blocks: the minimal PKS module, the sugar biosynthetic cassette, and the tailoring/rearrangement oxygenases.

Gene SymbolPutative FunctionEnzymatic Role
ravA/B/C Minimal PKSKetosynthase (KS), Chain Length Factor (CLF), Acyl Carrier Protein (ACP)
ravD/E CyclasesAromatization of the polyketide chain
ravGT C-GlycosyltransferaseAttaches the amino sugar to the aglycone
ravAMT AminotransferaseInstalls the amino group on the sugar intermediate
ravNMT N-MethyltransferaseDimethylates the amino group
ravOI / ravOIV FAD-dependent OxygenasesCatalyzes the oxidative rearrangement of the carbon skeleton
ravAT O-AcetyltransferaseConverts this compound to Ravidomycin (putative)

Step-by-Step Biosynthetic Mechanism

The pathway to this compound can be dissected into four distinct phases.

Phase I: Polyketide Assembly & Cyclization

The process initiates with the recruitment of one acetyl-CoA starter unit and nine malonyl-CoA extender units by the minimal PKS complex (ravA, ravB, ravC).

  • Decaketide Formation: A linear 21-carbon poly-beta-ketone chain is synthesized.

  • Cyclization: The chain undergoes regiospecific cyclization (likely catalyzed by ravD/E homologs) to form the angular angucycline core (resembling UWM6).

    • Critical Insight: Unlike typical tetracyclines, this core is destined for a radical skeletal shift.

Phase II: Sugar Biosynthesis (dTDP-Ravidosamine)

Concurrently, the amino sugar moiety, D-ravidosamine (3,6-dideoxy-3-dimethylamino-D-galactose), is synthesized from Glucose-1-phosphate.

  • Activation: Glucose-1-P

    
     dTDP-Glucose.
    
  • Dehydration: Conversion to dTDP-4-keto-6-deoxyglucose.

  • Amination: ravAMT catalyzes the transamination at the C3 position.

  • Methylation: ravNMT performs sequential N-methylations to yield the dimethylamino functionality.

Phase III: C-Glycosylation & Oxidative Rearrangement

This is the defining stage of the pathway.

  • C-Glycosylation: The enzyme RavGT attaches the activated sugar (dTDP-ravidosamine) to the angucycline core via a C-C bond.

    • Note: In the gilvocarcin class, glycosylation typically precedes the skeletal rearrangement.

  • Oxidative Rearrangement: The enzymes RavOI and RavOIV (flavin-dependent monooxygenases) catalyze a Baeyer-Villiger-type oxidation and ring contraction. This converts the angular angucycline scaffold into the linear benzanaphthacene quinone structure characteristic of ravidomycins.

    • Result: This step yields This compound .[1][2][3]

Phase IV: The Deacetylation Node

In the native S. ravidus pathway, this compound is an intermediate.[4]

  • Acetylation: A specific O-acetyltransferase (putatively ravAT) transfers an acetyl group from Acetyl-CoA to the C2-hydroxyl of the sugar, forming Ravidomycin.

  • Accumulation: this compound accumulates if this step is rate-limiting, or if the ravAT gene is inactivated.

Pathway Visualization

Figure 1: The Biosynthetic Logic of this compound

Biosynthesis cluster_legend Legend Enzyme Enzyme Metabolite Metabolite Start Acetyl-CoA + 9 Malonyl-CoA PKS Rav PKS (Minimal) (ravA/B/C) Start->PKS Decaketide Nascent Decaketide chain Cyclase Cyclases (ravD/E) Decaketide->Cyclase Angucycline Angucycline Core (UWM6-like) GT RavGT (C-Glycosyltransferase) Angucycline->GT Sugar_Start dTDP-Glucose Sugar_Int dTDP-4-keto-6-deoxyglucose Sugar_Start->Sugar_Int Sugar_Enz Rav Sugar Enzymes (ravAMT, ravNMT) Sugar_Int->Sugar_Enz Amino_Sugar dTDP-Ravidosamine (Activated Amino Sugar) Amino_Sugar->GT Glycosylated C-Glycosyl Angucycline Oxidases RavOI / RavOIV (Oxidative Rearrangement) Glycosylated->Oxidases Skeleton Contraction Rearranged This compound (Target Molecule) AT Acetyltransferase (Putative RavAT) Rearranged->AT Acetylation Ravidomycin Ravidomycin PKS->Decaketide Cyclase->Angucycline Sugar_Enz->Amino_Sugar GT->Glycosylated C-C Bond Formation Oxidases->Rearranged Skeleton Contraction AT->Ravidomycin Native End Product

Caption: Schematic representation of the this compound biosynthetic pathway, highlighting the convergence of the polyketide and sugar modules followed by the critical oxidative rearrangement.

Experimental Protocols

Protocol A: Isolation of this compound from S. ravidus

Objective: To purify the deacetylated congener from the fermentation broth.

  • Fermentation:

    • Inoculate Streptomyces ravidus S50905 into seed medium (Glucose 1%, Starch 1%, Yeast Extract 0.5%, pH 7.2). Incubate at 28°C for 48h.

    • Transfer 5% seed culture to production medium (containing sodium anthraquinone-beta-sulfonate to stimulate production) and ferment for 96h at 28°C.

  • Extraction:

    • Filter the broth to separate mycelia.

    • Extract the filtrate with Ethyl Acetate (EtOAc) at pH 7.0 (1:1 v/v).

    • Extract the mycelial cake with Acetone, concentrate, and combine with the EtOAc fraction.

  • Purification:

    • Concentrate the organic layer in vacuo.

    • Flash Chromatography: Load crude extract onto a Silica Gel 60 column. Elute with a gradient of Chloroform:Methanol (98:2 to 90:10).

    • Fraction Analysis: Monitor fractions via TLC (SiO2, CHCl3:MeOH 9:1). This compound typically elutes after Ravidomycin due to higher polarity (Rf ~0.3 vs 0.5).

    • Final Polish: HPLC (C18 column), Isocratic elution with 60% Acetonitrile in 0.1% Formic Acid.

Protocol B: Genetic Verification via rav Gene Inactivation

Objective: To confirm the role of rav genes or to engineer a strain exclusively producing this compound (by knocking out the acetyltransferase).

  • Vector Construction:

    • Amplify the target gene (e.g., putative ravAT or ravGT for control) with 1kb flanking regions.

    • Clone into a suicide vector (e.g., pKC1139) containing an apramycin resistance cassette.

  • Conjugation:

    • Transform the plasmid into E. coli ET12567/pUZ8002 (methylation-deficient donor).

    • Mix donor E. coli with S. ravidus spores on MS agar + MgCl2. Incubate 16h at 30°C, then overlay with Nalidixic acid (to kill E. coli) and Apramycin.

  • Double Crossover Selection:

    • Passage transformants at non-permissive temperatures (37°C) to force integration.

    • Relax selection to allow plasmid loss (second crossover), screening for Apramycin-sensitive / phenotype-positive colonies.

  • Metabolite Analysis:

    • Cultivate the mutant strain. Extract and analyze via LC-MS to confirm the disappearance of Ravidomycin and accumulation of this compound (Mass shift: -42 Da).

References

  • Narita, T., et al. (1989).[3] "this compound N-oxide, a new antibiotic.[1][2][3][5] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic." The Journal of Antibiotics. Link

  • Kharel, M. K., et al. (2010). "Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters." ChemBioChem. Link

  • Greenstein, M., et al. (1986). "Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin."[2] Antimicrobial Agents and Chemotherapy. Link

  • Rohr, J., et al. (2001). "Biosynthesis of the antitumor antibiotic gilvocarcin V." The Journal of Antibiotics. Link

  • Park, S. H., et al. (2020). "Ravidomycin Analogs from Streptomyces sp.[6] Exhibit Altered Antimicrobial and Cytotoxic Selectivity."[4] Journal of Natural Products. Link

Sources

Technical Guide: Cytotoxicity of Deacetylravidomycin against P388 Leukemia Cells

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the cytotoxic characterization of Deacetylravidomycin , a potent antitumor antibiotic derivative of Ravidomycin isolated from Streptomyces ravidus.[1] This document focuses specifically on its activity against the P388 Murine Leukemia cell line, a standard model for early-stage chemotherapeutic screening.

Executive Summary

This compound (syn: O-Deacetylravidomycin) is an aminoglyoside-related antitumor antibiotic that functions as a potent Topoisomerase II inhibitor and DNA intercalator . While structurally related to Ravidomycin, the deacetylated form exhibits distinct stability and potency profiles.[1]

Critical Insight for Researchers: Unlike standard alkylating agents, this compound exhibits photosensitive cytotoxicity . Its potency against P388 leukemia cells is significantly amplified (often >10-fold) upon exposure to near-UV or blue visible light. Protocols failing to account for controlled irradiation will yield inconsistent IC50 values, leading to false negatives in drug screening.

Chemical Identity & Structural Nuance

This compound is the major metabolite of Streptomyces ravidus (strain S50905). It shares the core ravidomycin skeleton—an amino sugar (ravidosamine) linked to a polycyclic aromatic chromophore (ravidomycinone).

  • Molecular Distinction: The absence of the acetyl group at the C-4' position of the amino sugar confers greater chemical stability compared to the parent compound, Ravidomycin.

  • Stereochemical Note: Recent re-evaluations (Park et al., 2024) suggest the specific rotation of this compound carries a positive (+) sign, correcting historical literature that reported a negative value.

Table 1: Comparative Properties of Ravidomycin Analogs
CompoundSourceStabilityP388 Activity (Dark)P388 Activity (Light Activated)
Ravidomycin S. ravidusModerateHighVery High
This compound S. ravidus / HydrolysisHigh ModerateVery High
This compound N-oxide S. ravidusHighLowModerate

Mechanism of Action (MoA)

The cytotoxicity of this compound against P388 cells is driven by a dual-mechanism that arrests the cell cycle at the G2/M phase.

Primary Mechanism: Topoisomerase II Poisoning

Similar to Gilvocarcins and Chrysomycins, this compound acts as an interfacial poison. It intercalates into the DNA minor groove and stabilizes the "cleavable complex" formed between DNA and Topoisomerase II.[2] This prevents the religation of DNA strands, causing double-strand breaks (DSBs) that trigger apoptosis.

Secondary Mechanism: Photosensitized DNA Cleavage

Upon excitation by light (300–450 nm), the aromatic chromophore of this compound generates reactive oxygen species (ROS) or participates in direct electron transfer, leading to single-strand DNA nicks. This "photon-boost" explains the dramatic shift in cytotoxicity curves under illuminated conditions.

Diagram 1: Dual-Mode Cytotoxicity Pathway

MoA Drug This compound Cell P388 Leukemia Cell Drug->Cell Nucleus Nuclear Translocation Cell->Nucleus Target1 Target 1: Topoisomerase II Nucleus->Target1 Target2 Target 2: DNA Minor Groove Nucleus->Target2 Complex Stable Cleavable Complex Target1->Complex Interfacial Inhibition Target2->Complex Light Light Activation (300-450nm) Target2->Light Photosensitization Damage Double Strand Breaks (DSBs) Complex->Damage Replication Fork Collapse Light->Damage ROS Generation Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Caption: Dual-pathway mechanism showing Topo II trapping and light-enhanced DNA damage leading to P388 apoptosis.

Validated Experimental Protocol: Light-Activated Cytotoxicity Assay

Standard MTT assays are insufficient for this compound due to the photosensitivity variable. The following protocol integrates a controlled irradiation step to ensure reproducibility.

Reagents & Cell Maintenance
  • Cell Line: P388 Murine Leukemia (ATCC or equivalent).

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 50 µM 2-mercaptoethanol.

  • Compound Preparation: Dissolve this compound in DMSO (Stock: 10 mM). Store in amber vials to prevent pre-activation.

Step-by-Step Assay Workflow
  • Seeding: Plate P388 cells in 96-well clear-bottom black plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Drug Treatment: Prepare serial dilutions of this compound (0.01 nM to 10 µM). Add to wells.

    • Control A: Vehicle (DMSO only).[3]

    • Control B: Doxorubicin (Positive control).

  • The Irradiation Step (Critical):

    • Group 1 (Dark): Wrap plate immediately in aluminum foil.

    • Group 2 (Light): Expose plate to a calibrated light source (Blue LED or Near-UV, ~400nm) for 30–60 minutes.

    • Energy Density Target: 2–5 J/cm².

  • Post-Incubation: Return both plates to the incubator (dark) for 48–72 hours.

  • Readout: Add CellTiter-Glo or MTT reagent. Read luminescence/absorbance.

Diagram 2: Assay Workflow with Irradiation Control

Protocol cluster_split Experimental Bifurcation Start P388 Seeding (96-well) Treat Drug Addition (Serial Dilution) Start->Treat Dark Dark Control (Foil Wrap) Treat->Dark Light Irradiation (400nm, 30 min) Treat->Light Incubate Incubation (72h, 37°C) Dark->Incubate Light->Incubate Read Viability Readout (IC50 Calculation) Incubate->Read

Caption: Split-stream workflow comparing dark toxicity vs. light-activated cytotoxicity to determine photo-index.

Data Interpretation & Expected Results

When analyzing P388 viability data, calculate the Photo-Index (PI) :



  • Interpretation:

    • PI ≈ 1: The drug acts purely via Topo II inhibition (no phototoxicity).

    • PI > 10: Significant photosensitizing activity. This compound typically exhibits a PI > 20 in P388 cells, shifting IC50 values from the micromolar range (Dark) to the nanomolar range (Light).

Troubleshooting Low Potency

If this compound shows low potency against P388:

  • Check Light Source: Standard fluorescent lab lights are insufficient. Use a dedicated blue LED array.

  • Check Solvents: Avoid ethanol if possible; DMSO is preferred. Ensure the stock was not exposed to light prior to the experiment (photobleaching).

  • Cell Density: P388 is a suspension line; ensure cells are in log-phase growth (viability >95%) before seeding.

References

  • Narita, T., et al. (1989).[1] "this compound N-oxide, a new antibiotic.[1][4][5] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic."[1] The Journal of Antibiotics. Link

  • Greenstein, M., et al. (1986).[1] "Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin."[1][6] Antimicrobial Agents and Chemotherapy.[7] Link

  • Rakhit, S., et al. (1986).[1] "Chemical modification of ravidomycin and evaluation of biological activities of its derivatives." Antimicrobial Agents and Chemotherapy.[7] Link

  • Park, S.R., et al. (2024).[8] "Ravidomycin Analogs from Streptomyces sp.[1][8] Exhibit Altered Antimicrobial and Cytotoxic Selectivity."[1] Journal of Natural Products. Link

  • Mori, S., et al. (2009). "Novel molecular mechanism for actinomycin D activity as an oncogenic promoter G-quadruplex binder."[9] Biochemical and Biophysical Research Communications. Link (Contextual reference for DNA intercalation mechanisms).

Sources

The Emergence of Photosensitizing Angucycline Antibiotics: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Conventional Antibiosis - A New Paradigm in Angucycline Research

The angucycline family of antibiotics, a major class of polycyclic aromatic polyketides produced primarily by Streptomyces species, has long been a subject of intense research due to their diverse and potent biological activities, including antibacterial and antitumor properties.[1][2][3] Structurally characterized by a benz[a]anthracene core, these complex molecules have a rich chemical scaffold that has inspired significant efforts in biosynthesis, total synthesis, and medicinal chemistry.[2][3][4] However, challenges such as toxicity and solubility have historically limited their clinical translation.[3]

This technical guide ventures into a compelling and less-explored facet of angucycline pharmacology: their potential as photosensitizing agents for photodynamic therapy (PDT). PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death.[5] This approach offers high spatial and temporal control, minimizing systemic side effects. While the photosensitizing properties of some antibiotic classes, like tetracyclines, are known, the potential of angucyclines in this arena has remained largely untapped.

This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of photosensitizing angucycline antibiotics. We will delve into the mechanistic underpinnings of their light-induced activity, present key experimental protocols for their evaluation, and discuss their promising therapeutic applications. Our focus will be on providing not just the "what" but the "why" behind experimental design and interpretation, fostering a deeper understanding of this exciting frontier in antibiotic research.

Foundational Concepts: The Principles of Photodynamic Therapy

At its core, PDT is a three-part interplay between a photosensitizer (PS), light of a specific wavelength, and endogenous oxygen.[5] The process is initiated when the PS absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, the PS can either return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state (T₁). It is from this triplet state that the therapeutically relevant photochemical reactions occur.

These reactions can proceed via two primary mechanisms:

  • Type I Reaction: The excited triplet state PS can directly interact with a substrate, such as a biological molecule or a solvent molecule, through electron or hydrogen transfer, producing radical ions or free radicals. These radicals can then react with molecular oxygen to generate ROS, such as superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).

  • Type II Reaction: The excited triplet state PS can directly transfer its energy to ground-state molecular oxygen (³O₂), which is unique in that it is a triplet in its ground state. This energy transfer results in the formation of the highly cytotoxic singlet oxygen (¹O₂), a potent oxidizing agent that is the primary mediator of cell death in most PDT applications.

The efficacy of a photosensitizer is determined by several key photophysical and photochemical parameters, including its absorption spectrum, fluorescence quantum yield, triplet state lifetime, and, most importantly, its singlet oxygen quantum yield (ΦΔ), which is the measure of the efficiency of singlet oxygen generation upon light absorption.[6]

Gilvocarcin V: A Pioneering Photosensitizing Angucycline

While the systematic exploration of photosensitizing properties across the entire angucycline class is still in its nascent stages, a notable example has paved the way: gilvocarcin V . This C-glycoside angucycline, isolated from Streptomyces sp., has demonstrated potent antitumor, antibacterial, and antiviral activities.[4] What sets gilvocarcin V apart is its unique, light-dependent mechanism of action.

Upon activation with visible light, gilvocarcin V becomes a potent DNA damaging agent.[7] Its photochemistry is multifaceted, proceeding through both Type I and Type II pathways.[8] This dual mechanism contributes to its phototoxicity. The ability of gilvocarcin V to intercalate into DNA provides a localized platform for the generation of ROS upon photoactivation, leading to DNA damage and the cross-linking of DNA to proteins, such as histones.[4][7]

A crucial piece of evidence for its photosensitizing capability is the experimental determination of its singlet oxygen quantum yield. In dimethyl sulfoxide (DMSO), gilvocarcin V exhibits a singlet oxygen quantum yield (ΦΔ) of 0.15 .[8] This value, while not as high as some classic photosensitizers, is significant and confirms its ability to generate this key cytotoxic species.

Photophysical and Photochemical Properties of Gilvocarcin V
PropertyValueReference
Molecular Formula C₂₇H₂₆O₉[4]
Molecular Weight 494.5 g/mol [4]
Appearance Yellow crystals[4]
Solubility Soluble in DMF or DMSO[4]
Absorption Maximum (λmax) ~400 nm[7]
Singlet Oxygen Quantum Yield (ΦΔ) 0.15 (in DMSO)[8]
Mechanism of Action Type I and Type II photochemical reactions, DNA intercalation and photo-induced cross-linking[4][7][8]

Jadomycins: A Class of ROS-Inducing Angucyclines with Photosensitizing Potential

The jadomycins are a unique subgroup of angucyclines produced by Streptomyces venezuelae that have demonstrated significant cytotoxicity against various cancer cell lines, including multidrug-resistant strains.[9][10] While their primary mechanism of action has been linked to the inhibition of topoisomerase II and aurora B kinase, a compelling body of evidence points to the central role of reactive oxygen species in their cytotoxic effects.[10]

Studies have shown that jadomycins, including jadomycin B, can induce a dose-dependent increase in intracellular ROS levels.[10][11] This ROS generation is a key mediator of their cytotoxicity, as co-treatment with antioxidants like N-acetyl cysteine significantly reduces their anticancer activity.[10] Interestingly, the ROS-inducing capability of jadomycins has been shown to be copper-dependent, suggesting a complex mechanism of action involving metal-catalyzed redox cycling.[10][11]

While the existing research on jadomycin-induced ROS has not explicitly focused on photo-activation, their inherent ability to generate ROS makes them intriguing candidates for investigation as photosensitizers. The core chemical scaffold of jadomycins, with its extended aromatic system, is conducive to absorbing light in the visible spectrum. It is plausible that light absorption could potentiate their ROS-generating capacity, leading to enhanced cytotoxicity. This hypothesis presents a fertile ground for future research, potentially expanding the arsenal of photosensitizing angucyclines beyond the gilvocarcins.

Mechanistic Pathways of Photosensitizing Angucyclines

The light-induced cytotoxicity of photosensitizing angucyclines, exemplified by gilvocarcin V, is a multi-step process that begins with the absorption of a photon and culminates in cellular damage. The following diagram illustrates the key photochemical pathways involved.

Photosensitization_Mechanism cluster_angucycline Angucycline Photosensitizer cluster_typeI Type I Pathway cluster_typeII Type II Pathway Ang_S0 Angucycline (S₀) Ang_S1 Angucycline (S₁) Ang_S1->Ang_S0 Fluorescence Ang_T1 Angucycline (T₁) Ang_S1->Ang_T1 Intersystem Crossing Ang_T1->Ang_S0 Phosphorescence Substrate Biological Substrate (e.g., DNA, lipids, proteins) Ang_T1->Substrate Electron/Hydrogen Transfer O2_ground ³O₂ (Ground State) Ang_T1->O2_ground Energy Transfer Radicals Substrate Radicals/ Radical Ions ROS_I ROS (O₂⁻, •OH, H₂O₂) Radicals->ROS_I + O₂ Damage Cellular Damage (Apoptosis, Necrosis) ROS_I->Damage O2_singlet ¹O₂ (Singlet Oxygen) O2_singlet->Damage Light Light (hν) Light->Ang_S0 Absorption

Caption: Photochemical pathways of angucycline-mediated photosensitization.

Experimental Protocols for the Evaluation of Photosensitizing Angucyclines

The characterization of a novel photosensitizing angucycline requires a series of well-defined experiments to elucidate its photophysical properties and biological activity. The following section provides detailed, step-by-step methodologies for key assays.

Determination of Singlet Oxygen Quantum Yield (ΦΔ) using 1,3-Diphenylisobenzofuran (DPBF)

Principle: This method relies on the chemical quenching of DPBF by singlet oxygen. DPBF is a fluorescent compound that is irreversibly consumed upon reaction with ¹O₂, leading to a decrease in its absorbance. By comparing the rate of DPBF bleaching by the test compound to that of a standard photosensitizer with a known ΦΔ, the singlet oxygen quantum yield of the test compound can be calculated.

Materials:

  • Test angucycline

  • Standard photosensitizer (e.g., Rose Bengal, Methylene Blue)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Spectrophotometrically pure solvent (e.g., DMSO, ethanol)

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength (e.g., laser, filtered lamp)

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test angucycline, the standard photosensitizer, and DPBF in the chosen solvent. These solutions should be prepared in the dark to prevent photodegradation of DPBF.

  • Absorbance Matching: Prepare working solutions of the test angucycline and the standard photosensitizer with the same absorbance value at the irradiation wavelength. This is crucial for accurate comparison.

  • Reaction Mixture Preparation: In a quartz cuvette, mix the photosensitizer solution (either the test compound or the standard) with the DPBF solution. The final concentration of DPBF should result in an initial absorbance of approximately 1.0 at its absorption maximum (~410 nm).

  • Irradiation and Absorbance Measurement:

    • Record the initial absorbance spectrum of the mixture.

    • Irradiate the cuvette with the light source for a defined period.

    • Immediately after irradiation, record the absorbance spectrum again.

    • Repeat the irradiation and measurement steps for several time intervals.

  • Data Analysis:

    • Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the test compound and the standard.

    • Determine the initial rate of DPBF decomposition (slope of the plot) for both.

    • Calculate the singlet oxygen quantum yield of the test angucycline (ΦΔ_test) using the following equation:

      ΦΔ_test = ΦΔ_std * (k_test / k_std) * (I_abs_std / I_abs_test)

      where:

      • ΦΔ_std is the known singlet oxygen quantum yield of the standard.

      • k_test and k_std are the rates of DPBF decomposition for the test compound and the standard, respectively.

      • I_abs_test and I_abs_std are the rates of light absorption by the test compound and the standard, respectively (which are equal if the absorbances are matched).

Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the amount of intracellular ROS.[12]

Materials:

  • Cell line of interest (e.g., cancer cell line, bacterial strain)

  • Test angucycline

  • DCFH-DA

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microscope or microplate reader

  • Light source for irradiation

Procedure:

  • Cell Culture: Seed the cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere overnight.

  • Loading with DCFH-DA:

    • Prepare a working solution of DCFH-DA in serum-free medium.

    • Wash the cells with PBS and then incubate them with the DCFH-DA working solution in the dark at 37°C for 30-60 minutes.[13]

  • Treatment with Angucycline:

    • Wash the cells with PBS to remove excess DCFH-DA.

    • Add fresh medium containing the desired concentration of the test angucycline.

    • Incubate for a predetermined period to allow for cellular uptake of the angucycline.

  • Irradiation: Expose the cells to light of the appropriate wavelength and fluence (light dose). Include a dark control (cells treated with the angucycline but not irradiated) and a light-only control (cells irradiated without the angucycline).

  • Fluorescence Measurement:

    • Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[12]

  • Data Analysis: Quantify the fluorescence intensity and normalize it to a measure of cell viability (e.g., protein concentration) if necessary. Compare the fluorescence levels between the different treatment groups to determine the extent of light-induced intracellular ROS generation.

In Vitro Photocytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cell line of interest

  • Test angucycline

  • MTT solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test angucycline.

  • Irradiation:

    • After a suitable incubation period for drug uptake, irradiate the cells with a specific light dose.

    • Include appropriate controls: untreated cells, cells treated with the angucycline in the dark, and cells exposed to light only.

  • Incubation: Return the plates to the incubator and allow the cells to recover for a period of 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the angucycline concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for both the dark and light-treated conditions. A significant difference between the dark and light IC₅₀ values indicates photocytotoxicity.

Experimental Workflow for Evaluating a Photosensitizing Angucycline

Experimental_Workflow cluster_synthesis Compound Preparation cluster_photophysical Photophysical Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis/Isolation of Angucycline Derivative Absorbance UV-Vis Absorption Spectroscopy Synthesis->Absorbance Fluorescence Fluorescence Spectroscopy Absorbance->Fluorescence SingletOxygen Singlet Oxygen Quantum Yield (ΦΔ) Measurement Fluorescence->SingletOxygen Uptake Cellular Uptake Studies SingletOxygen->Uptake DarkToxicity Dark Toxicity Assay (e.g., MTT) Uptake->DarkToxicity ROS Intracellular ROS Detection (DCFH-DA) DarkToxicity->ROS Phototoxicity Photocytotoxicity Assay (e.g., MTT) ROS->Phototoxicity Analysis IC₅₀ Determination (Dark vs. Light) Phototoxicity->Analysis Mechanism Mechanistic Elucidation Analysis->Mechanism

Caption: A typical experimental workflow for the characterization of a novel photosensitizing angucycline.

Therapeutic Applications and Future Perspectives

The development of photosensitizing angucycline antibiotics opens up new avenues for therapeutic interventions, particularly in the fields of antimicrobial and anticancer PDT.

Antimicrobial Photodynamic Therapy (aPDT): The rise of antibiotic-resistant bacteria poses a significant global health threat. aPDT offers a promising alternative or adjunct to conventional antibiotic therapy, as it employs a mechanism of action to which bacteria are less likely to develop resistance. The broad-spectrum cytotoxicity of ROS can effectively eradicate a wide range of pathogens, including bacteria, fungi, and viruses. Cationic photosensitizers are particularly effective against bacteria due to their electrostatic interactions with the negatively charged bacterial cell wall. Future research could focus on the synthesis of cationic angucycline derivatives to enhance their antimicrobial photodynamic efficacy.

Anticancer Photodynamic Therapy: The ability of angucyclines like gilvocarcin V and jadomycins to target cancer cells, combined with the spatial precision of PDT, makes them attractive candidates for anticancer drug development. The dual mechanism of action observed for gilvocarcin V—photochemically induced ROS generation and direct DNA damage—could lead to synergistic and more robust antitumor effects. Furthermore, the development of tumor-targeting strategies, such as conjugating photosensitizing angucyclines to monoclonal antibodies or nanoparticles, could further enhance their therapeutic index.

Future Directions:

  • Broadening the Scope: A systematic screening of a diverse library of natural and synthetic angucyclines is needed to identify new photosensitizing scaffolds.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the angucycline core and its substituents affect their photophysical properties and photodynamic efficacy will be crucial for rational drug design.

  • Advanced Drug Delivery Systems: The formulation of photosensitizing angucyclines into nanoparticles or other drug delivery systems could improve their solubility, stability, and tumor-targeting capabilities.

  • Combination Therapies: Exploring the synergistic effects of photosensitizing angucyclines with other anticancer or antimicrobial agents could lead to more effective treatment regimens.

Conclusion

The field of photosensitizing angucycline antibiotics, though still in its early stages, holds immense promise for the development of novel therapeutic agents. The well-documented photoactivity of gilvocarcin V and the ROS-inducing properties of jadomycins provide a solid foundation for further exploration. By leveraging the unique chemical scaffolds of angucyclines and the principles of photodynamic therapy, researchers have the opportunity to design and develop next-generation light-activated drugs with high efficacy and specificity. The in-depth technical guidance and experimental protocols provided herein are intended to empower scientists in this exciting and impactful area of research, ultimately contributing to the advancement of new treatments for cancer and infectious diseases.

References

  • BioAustralis. (2024). Gilvocarcin V Product Data Sheet. [Link]

  • Elespuru, R. K., & Look, S. A. (1988). Gilvocarcin V, a Photodynamic DNA Damaging Agent Of Unusual Potency. Proc. SPIE 0847, New Directions in Photodynamic Therapy. [Link]

  • Man-Y Kup, G., & Lanzafame, R. J. (2019). The Influence of Light on Reactive Oxygen Species and NF-кB in Disease Progression. Cells, 8(12), 1599. [Link]

  • Jakeman, D. L., et al. (2016). Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism. Pharmacology Research & Perspectives, 4(3), e00232. [Link]

  • Royal Society of Chemistry. (2023). Chasing the rainbow: Exploiting photosensitizers to drive photoisomerization reactions. [Link]

  • Alegria, A. E., et al. (1989). An ESR study of the visible light photochemistry of gilvocarcin V. Photochemistry and Photobiology, 49(3), 257-265. [Link]

  • University of Central Florida. (n.d.). Method For Determination Of Singlet Oxygen Quantum Yields For New Fluorene-based Photosensitizers In Aqueous Media For The. [Link]

  • Al-Zoubi, M. S., et al. (2021). Reactive Oxygen Species-Based Biomaterials for Regenerative Medicine and Tissue Engineering Applications. Frontiers in Bioengineering and Biotechnology, 9, 811231. [Link]

  • Tanaka, H., et al. (2021). Synthesis and in Vitro Cytotoxicity Evaluation of Jadomycins. Molecules, 26(11), 3334. [Link]

  • Wang, Y., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3651. [Link]

  • Kharel, M. K., et al. (2012). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Natural Product Reports, 29(2), 264-325. [Link]

  • Nováková, R., et al. (2019). A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins. Antibiotics, 8(3), 102. [Link]

  • Robertson, A. W., et al. (2016). Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism. Physiological reports, 4(11), e12831. [Link]

  • Kharel, M. K., et al. (2011). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Natural product reports, 29(2), 264-325. [Link]

  • Zhou, S., et al. (2018). Stress-Driven Discovery of New Angucycline-Type Antibiotics from a Marine Streptomyces pratensis NA-ZhouS1. Marine Drugs, 16(9), 323. [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. [Video]. YouTube. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • ResearchGate. (n.d.). Jadomycins increase intracellular ROS activity in MCF7-CON cells. ROS... [Image]. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

  • Cantera. (n.d.). Viewing a reaction path diagram. [Link]

  • ResearchGate. (n.d.). The Chemistry of Angucyclines. [Link]

  • PubMed. (2024). Thio and Seleno Derivatives of Angelicin as Efficient Triplet Harvesting Photosensitizers: Implications in Photodynamic Therapy. [Link]

  • PubMed. (2025). Acquired resistance to jadomycin B in human triple-negative breast cancer cells is associated with increased cyclooxygenase-2 expression. [Link]

  • University of North Texas. (n.d.). Singlet O2 Quantum Yield. [Link]

  • Alegria, A. E., et al. (1995). A comparative study of the visible light photochemistry of gilvocarcins V and M. Photochemistry and photobiology, 62(3), 409–415. [Link]

  • PubMed Central. (n.d.). Cytotoxic Activities of New Jadomycin Derivatives. [Link]

  • Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). [Link]

  • Canadian Journal of Physiology and Pharmacology. (2024). Pharmacological Interactions of Jadomycin B with Topoisomerase Poisons in MDA-MB-231 Human Breast Cancer Cells. [Link]

  • MDPI. (2021). Photodynamic Therapy for Basal Cell Carcinoma: The Clinical Context for Future Research Priorities. [Link]

  • ChemRxiv. (2024). rNets: A standalone package to visualize reaction networks. [Link]

  • Royal Society of Chemistry. (n.d.). . [Link]

  • GraphViz Examples and Tutorial. (n.d.). Simple Graph. [Link]

  • Optica Publishing Group. (2015). Quantitative monitoring of the level of singlet oxygen using luminescence spectra of phosphorescent photosensitizer. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthetic Approaches to the Angucycline Antibiotics. A Route to C-Glycosidic Benz[a]anthraquinones. [Link]

  • PubMed. (1988). Chemical transformation of gilvocarcin V. Modification of the side-chain. [Link]

  • National Institutes of Health. (n.d.). Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement. [Link]

  • Frontiers in Bioscience-Landmark. (n.d.). Natural Photosensitizers and Synthetical Analogues for Photodynamic Therapy. [Link]

  • Arigo biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). [Link]

  • PubMed. (2008). Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus. [Link]

  • Oncotarget. (2017). Effects of photodynamic therapy on dermal fibroblasts from xeroderma pigmentosum and Gorlin-Goltz syndrome patients. [Link]

Sources

Methodological & Application

Application Note: Solubilization and Management of Deacetylravidomycin for In Vitro Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Deacetylravidomycin (also known as O-Deacetylravidomycin or Ravidomycin V) is a potent antitumor antibiotic belonging to the amino-glycosidic polyketide family (Gilvocarcin class).[1][2][3][4] Unlike many standard chemotherapeutics, this compound exhibits light-dependent cytotoxicity , acting as a DNA intercalator and Topoisomerase II inhibitor upon photoactivation.

Effective use of this compound in cell culture requires a rigorous solubilization protocol that addresses two critical instability factors: hydrophobicity (poor water solubility) and photosensitivity (uncontrolled activation or degradation by ambient light). This guide provides a standardized workflow to generate stable DMSO stock solutions and execute precise serial dilutions for cellular assays.

Physicochemical Profile

Before handling, verify the compound identity and properties to ensure accurate molarity calculations.

PropertySpecificationNotes
Compound Name This compoundSynonyms: O-Deacetylravidomycin, Ravidomycin V
CAS Number 88580-27-2Unique identifier for verification
Molecular Formula C₂₉H₃₁NO₈
Molecular Weight 521.6 g/mol Use this value for molarity calculations
Solubility DMSO, DMFInsoluble in water/PBS
Appearance Yellow Solid
Stability Light SensitiveCRITICAL: Protect from light at all times
Storage (Solid) -20°CDesiccated, protected from light
Storage (Solution) -80°CStable for ~6 months in DMSO

Pre-Solubilization Requirements

Reagents & Equipment
  • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%), sterile-filtered.

    • Note: Do not use technical grade DMSO; impurities can induce cytotoxicity.

  • Vessels: Amber glass vials or aluminum foil-wrapped polypropylene tubes (to block light).

  • Filtration: 0.22 µm PTFE or Nylon syringe filters (Do not use Cellulose Acetate, which dissolves in DMSO).

Safety & Handling
  • PPE: Nitrile gloves, lab coat, safety goggles. DMSO enhances skin permeability, potentially carrying the toxin into the bloodstream.

  • Static Control: The lyophilized powder may be static. Use an anti-static gun or allow the vial to equilibrate to room temperature before opening to prevent powder dispersal.

Protocol: Preparation of Stock Solution (10 mM)

This protocol generates a 10 mM master stock solution. Adjust volumes proportionally for different target concentrations.

Target: 10 mM Stock in 1 mL DMSO Calculation:




[5]
Step-by-Step Procedure
  • Equilibration: Remove the this compound vial from -20°C storage and allow it to warm to room temperature (approx. 15–20 mins) inside a desiccator. Rationale: Prevents moisture condensation on the cold powder.

  • Weighing: In a low-light environment (or under yellow safety light), accurately weigh 5.22 mg of powder into a sterile amber glass vial.

  • Solvent Addition: Add 1.0 mL of sterile DMSO.

  • Dissolution: Vortex moderately for 30–60 seconds. If particles persist, sonicate in a water bath for 2 minutes (keep temperature <30°C).

    • Visual Check: Solution should be clear yellow.

  • Sterilization (Optional but Recommended): If the DMSO was not pre-sterilized, pass the solution through a 0.2 µm PTFE filter into a fresh sterile amber vial.

  • Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C .

Protocol: Serial Dilution for Cell Culture

Direct addition of high-concentration DMSO stocks to cell media can cause compound precipitation (crashing out) and local DMSO toxicity. Use an Intermediate Dilution Step .

Dilution Strategy (Example: 10 µM Final Assay Concentration)
  • Goal: 10 µM final concentration in well.

  • Constraint: Final DMSO concentration must be

    
     (v/v) to avoid solvent toxicity.
    

Workflow:

  • Stock: 10 mM (in 100% DMSO).

  • Intermediate (100x): Dilute Stock 1:10 into Culture Media (or PBS).

    • Mix: 10 µL Stock + 90 µL Media → 1 mM (10% DMSO).

    • Note: This high DMSO intermediate ensures the compound remains soluble while transitioning to aqueous phase.

  • Working Solution (10x): Dilute Intermediate 1:10 into Culture Media.

    • Mix: 100 µL Intermediate + 900 µL Media → 100 µM (1% DMSO).

  • Final Assay (1x): Add Working Solution to cells (1:10 dilution).

    • Add 10 µL Working Solution to 90 µL cells in well.

    • Final: 10 µM this compound in 0.1% DMSO .

Visualization of Workflows

Figure 1: Solubilization & Storage Workflow

G Start Lyophilized this compound (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 20 mins) Start->Equilibrate Weigh Weigh 5.22 mg (Low Light / Amber Vial) Equilibrate->Weigh Dissolve Add 1 mL Sterile DMSO (Vortex/Sonicate) Weigh->Dissolve Check Visual Inspection: Clear Yellow Solution? Dissolve->Check Check->Dissolve No (Sonicate more) Filter Sterile Filter (0.22 µm PTFE) Check->Filter Yes Store Aliquot & Store (-80°C, Dark) Filter->Store

Caption: Step-by-step workflow for preparing a stable 10 mM stock solution of this compound.

Figure 2: Serial Dilution Logic (Prevention of Precipitation)

D Stock Master Stock 10 mM in 100% DMSO Inter Intermediate Dilution 1 mM in 10% DMSO (Prevents Precipitation) Stock->Inter 1:10 Dilution (into Media) Final Cell Culture Well 10 µM Final Conc. 0.1% DMSO (Safe) Inter->Final 1:100 Dilution (into Well)

Caption: Two-step dilution strategy to transition hydrophobic this compound from organic solvent to aqueous media.

Troubleshooting & FAQ

Q: The solution turned cloudy upon adding to media.

  • Cause: Rapid precipitation due to "solvent shock" (hydrophobic compound hitting water too fast).

  • Solution: Use the Intermediate Dilution step described in Section 5. Ensure the media is pre-warmed to 37°C before adding the drug.

Q: Can I use ethanol instead of DMSO?

  • Answer: this compound is moderately soluble in ethanol, but DMSO is preferred for higher concentration stocks (>5 mM). Ethanol evaporates more quickly, potentially altering concentration over time in storage.

Q: How do I handle the light sensitivity?

  • Protocol: Perform all weighing and mixing under low light. Wrap tubes in foil.

  • Experimental Note: Since the compound is a Topo II inhibitor with light-dependent activity, ensure your incubator is dark, but be aware that your assay readout might require a specific light exposure step if you are testing its photo-activation properties.

References

  • BioAustralis. (2024). This compound Product Data Sheet. Retrieved from [Link]

  • Greenstein, M., et al. (1986).[4] "Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin."[3][4] Antimicrobial Agents and Chemotherapy, 29(5), 861–866. Retrieved from [Link]

Sources

Application Note: Deacetylravidomycin Storage, Stability, and Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Deacetylravidomycin is a potent microbial metabolite belonging to the gilvocarcin-type antitumor antibiotic class.[1] Structurally, it is an amino-glycoside derivative (O-deacetyl analogue) of the ravidomycin complex produced by Streptomyces ravidus.

Its biological activity is uniquely light-dependent , acting as a Topoisomerase II inhibitor and DNA intercalator upon photoactivation. This dual nature—chemical instability and photo-reactivity—demands a rigorous storage protocol distinct from standard antibiotics.

PropertySpecification
CAS Number 88580-27-2
Molecular Formula C₂₉H₃₁NO₈
Molecular Weight 521.6 g/mol
Appearance Yellow Solid
Primary Solubility DMSO, DMF (Soluble); Methanol, Ethanol (Moderate); Water (Poor)
Mechanism Topoisomerase II inhibition; DNA intercalation (Light-activated)

Core Storage Directives (Solid State)

The stability of this compound in its solid lyophilized form is high if three critical variables are controlled: Temperature, Moisture, and Light.

A. Temperature & Environment[3]
  • Standard Storage: -20°C .

  • Long-Term Archival (>2 years): -80°C is recommended to arrest slow oxidative degradation.

  • Desiccation: The compound contains glycosidic bonds susceptible to hydrolysis. Store vials inside a secondary container (e.g., a sealed jar) with active silica gel or Drierite™.

B. The "Dark Room" Rule (Critical)

Unlike standard light-sensitive compounds that merely degrade, this compound exhibits photo-induced toxicity . Exposure to ambient laboratory light (fluorescent/LED) can pre-activate the molecule, altering its pharmacodynamics before it reaches the biological target.

  • Protocol: All solid handling must occur under low-light conditions or using amber glassware wrapped in aluminum foil.

Solubilization & Stock Solution Protocol

Solvent Selection Strategy

While "moderately soluble" in ethanol, DMSO (Dimethyl sulfoxide) is the mandatory solvent for stock solutions intended for freezing. Ethanol stocks often suffer from cryoprecipitation—where the compound crashes out of solution at -20°C, leading to non-homogenous aliquots upon thawing.

Protocol: Preparation of 10 mM Stock Solution

Reagents: Anhydrous DMSO (≥99.9%, sterile filtered).

  • Equilibration: Allow the product vial to warm to Room Temperature (RT) inside the desiccator before opening. Reason: Prevents condensation of atmospheric moisture onto the cold hygroscopic solid.

  • Weighing: Weigh the solid in a darkened room or reduced-light hood.

  • Dissolution: Add DMSO to achieve a 10 mM concentration. Vortex gently for 30 seconds.

    • Calculation: For 1 mg of this compound (MW 521.6), add 191.7 µL of DMSO.

  • Clarification: Inspect visually. The solution should be a clear, vibrant yellow. If particulate matter remains, sonicate in a water bath (protected from light) for 2 minutes.

Aliquoting & Freezing

Never store the bulk stock in a single vial. Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating oxidation of the phenolic moieties.

  • Aliquot Size: 10–50 µL (Single-use volumes).

  • Vial Type: Amber polypropylene microtubes or foil-wrapped clear tubes.

  • Storage: -20°C (Stable for 6–12 months) or -80°C (Stable for >2 years).

Stability & Degradation Logic

Degradation Pathways
  • Photolysis: Exposure to UV/Visible light triggers radical formation (part of its mechanism), leading to irreversible structural rearrangement if not in the presence of DNA.

  • Hydrolysis: The glycosidic linkage between the amino sugar and the aglycone core is acid-labile. Avoid acidic buffers (pH < 5.0) during dilution.[2]

  • Oxidation: The phenolic groups on the aromatic core are susceptible to quinone formation over time in the presence of oxygen.

Stability Matrix
StateConditionEstimated StabilityRisk Factor
Solid -20°C, Dark, Desiccated≥ 4 YearsMoisture absorption
DMSO Stock -20°C, Dark1 YearFreeze-thaw cycles
DMSO Stock +4°C, Dark< 1 MonthHygroscopicity of DMSO
Aqueous Working Sol. +37°C (Cell Culture)< 24 HoursHydrolysis / Photolysis

Quality Control (QC) Workflow

To validate the integrity of stored aliquots, use the following HPLC method.

Method: Reverse-Phase HPLC

  • Column: C18 Analytical Column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (aromatic core) and 320 nm (conjugated system).

  • Acceptance Criteria: Purity > 95%; Single peak retention time consistent with standard.

Experimental Workflow Diagram

The following diagram illustrates the critical control points (CCPs) for handling this compound to ensure experimental reproducibility.

Deacetylravidomycin_Workflow cluster_safety CRITICAL SAFETY & INTEGRITY Start Lyophilized Powder (-20°C Storage) Equilibrate Equilibrate to RT (Desiccated) Start->Equilibrate Prevent Condensation Weigh Weighing (Dark/Red Light) Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO (Target: 10mM) Weigh->Dissolve Avoid Ethanol for High Conc. QC_Check Visual QC: Clear Yellow Solution? Dissolve->QC_Check Sonicate Sonicate (Dark) 2 mins QC_Check->Sonicate No (Particulates) Aliquot Aliquot into Amber Tubes (Single-Use) QC_Check->Aliquot Yes Sonicate->QC_Check Freeze Flash Freeze & Store -20°C or -80°C Aliquot->Freeze Thaw Thaw for Assay (Do NOT Refreeze) Freeze->Thaw Experiment Day Dilute Dilute in Media/Buffer (Use within 4 hours) Thaw->Dilute Protect from Light Warning Light Exposure triggers pre-activation/degradation

Caption: Workflow for this compound handling. Yellow nodes indicate light-sensitive steps; Blue nodes indicate stability-critical steps.

References

  • BioAustralis. (2024). This compound Data Sheet. Retrieved from [Link]

  • Greenstein, M., et al. (1986).[1] "Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin."[1][3][4] Antimicrobial Agents and Chemotherapy, 29(5), 861–866. [Link]

  • Yamashita, N., et al. (1998). "New ravidomycin analogues, FE35A and FE35B, apoptosis inducers produced by Streptomyces rochei."[1] The Journal of Antibiotics, 51(12), 1105. [Link]

Sources

Application Notes and Protocols for the In Vitro Light-Activation of Deacetylravidomycin

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Harnessing the Photoreactive Potential of Deacetylravidomycin

This compound is a microbial metabolite derived from Streptomyces ravidus that exhibits potent, light-dependent antitumor and antibiotic activities.[1] As a member of the angucycline class of antibiotics, its biological activity is dramatically enhanced upon exposure to specific wavelengths of light. This document provides a comprehensive guide to the principles and protocols for the in vitro light-activation of this compound, designed to ensure experimental success and reproducibility.

The mechanism of this compound's light-induced cytotoxicity is multifaceted, involving its function as a potent photosensitizing and DNA-damaging agent.[1][2] Upon photoactivation, it is thought to act as a topoisomerase II inhibitor and can induce a [2+2] cycloaddition with thymine residues in DNA. This light-dependent activity positions this compound as a promising candidate for photodynamic therapy (PDT), a treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) to selectively destroy target cells.

These application notes will detail the necessary materials, step-by-step protocols, and critical considerations for researchers investigating the photo-inducible properties of this compound in various in vitro models.

Core Principles of this compound Photoactivation

The experimental design for activating this compound hinges on three key components: the photosensitizer (this compound), a light source emitting at an appropriate wavelength, and the biological target (e.g., cancer cells, bacteria).

1. This compound: This compound absorbs photons from the light source, transitioning to an excited state.

2. Light Source: The wavelength of the light must overlap with the absorption spectrum of this compound. Studies have shown that near-ultraviolet (UV) and visible blue wavelengths are most effective for its activation, while light at 597 nm is ineffective.[1][2]

3. Biological Target and Environment: The photoactivation process is typically oxygen-dependent, leading to the generation of ROS that induce cellular damage. The choice of cell line or bacterial strain will be critical in assessing the specific biological effects.

Experimental Workflow for In Vitro Photoactivation

The following diagram outlines the general workflow for conducting an in vitro light-activation experiment with this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_drug Prepare this compound Stock & Working Solutions prep_cells Seed Cells/Bacteria in Multi-well Plates incubate Incubate Cells with This compound dark_control Dark Control (No Light Exposure) incubate->dark_control Divide Plates light_exposure Light Exposure (Photoactivation) incubate->light_exposure Divide Plates post_incubation Post-Irradiation Incubation dark_control->post_incubation light_exposure->post_incubation assessment Assess Biological Endpoint (e.g., Viability, DNA Damage) post_incubation->assessment

Sources

Application Note: Lambda Prophage Induction Assay for Deacetylravidomycin (DAR) Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Lambda Prophage Induction Assay (often formalized as the Biochemical Induction Assay or BIA) is a pivotal screening tool in early-stage drug discovery for identifying DNA-damaging agents. While originally designed to detect genotoxicity, it has found a specialized niche in the discovery of antitumor antibiotics, particularly those acting via DNA intercalation or alkylation.

Deacetylravidomycin (DAR) , a metabolite of Streptomyces ravidus and a deacetylated analogue of Ravidomycin V, represents a class of amino-glycosidic antitumor antibiotics (Gilvocarcin-type) that exhibit potent light-dependent DNA cleavage activity. Unlike constitutively active alkylators (e.g., Mitomycin C), DAR requires photo-activation to form the covalent DNA adducts necessary to trigger the SOS response.

This Application Note provides a high-precision protocol for using DAR in a Lambda Prophage Induction Assay. It addresses the specific requirement for photo-activation, a critical variable often overlooked in standard BIA protocols, ensuring reproducibility and accurate potency estimation.

Mechanism of Action: The SOS Trigger[1][2]

The assay relies on the biological switch between lysogeny and lysis in Escherichia coli. In a lysogenic state, the Lambda prophage is repressed by the cI repressor protein.[1][2][3]

  • Intercalation & Activation: DAR intercalates into the DNA helix. Upon exposure to visible light (specifically blue/near-UV), it catalyzes a reaction (likely involving free radical generation) that creates single-stranded DNA breaks or crosslinks.

  • The SOS Signal: These DNA lesions stall replication forks, generating single-stranded DNA (ssDNA).

  • RecA Activation: RecA protein binds to ssDNA, becoming activated (RecA*).

  • Derepression: RecA* acts as a co-protease, facilitating the autocleavage of the Lambda cI repressor.[1]

  • Induction: Cleavage of cI releases the repression of the prophage lytic promoters (

    
     and 
    
    
    
    ) or, in engineered strains like BR513 , a reporter gene (lacZ) fused to the DNA damage promoter.
Pathway Visualization

SOS_Pathway DAR This compound (DAR) DNA Genomic DNA (Intercalation) DAR->DNA Light Light Activation (Blue/Near-UV) Light->DNA Photo-activation Lesion ssDNA Gaps (Replication Stall) DNA->Lesion RecA RecA Protein Lesion->RecA Binds RecA_Star Activated RecA* RecA->RecA_Star Activation Cleavage cI Cleavage RecA_Star->Cleavage Co-protease cI Lambda cI Repressor cI->Cleavage Induction Prophage Induction (Lysis / Reporter) Cleavage->Induction Derepression

Figure 1: Mechanism of DAR-mediated Lambda Prophage Induction via the SOS Response.

Materials and Reagents

Biological System[2][3][4][5][6][7][8][9][10]
  • Tester Strain: Escherichia coliBR513 (ATCC 33312).

    • Genotype:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      , lysogenic for
      
      
      .
    • Note: This strain contains a lacZ gene fusion to the lambda promoter, allowing colorimetric quantification (BIA) rather than just plaque counting.

Reagents
  • This compound (DAR): Prepare a 1 mg/mL stock in DMSO. Store at -20°C in the dark .

  • Positive Control: Mitomycin C (0.5 µg/mL final concentration).

  • Growth Medium: Luria-Bertani (LB) Broth supplemented with Ampicillin (50 µg/mL) to maintain plasmid/prophage stability if applicable (though BR513 is stable).

  • Assay Buffer: Z-Buffer (for Beta-gal assay: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM

    
    -mercaptoethanol).
    
  • Substrate: ONPG (o-nitrophenyl-β-D-galactoside), 4 mg/mL in phosphate buffer.

Experimental Protocol

Phase 1: Inoculum Preparation
  • Streak E. coli BR513 onto an LB agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL fresh LB broth.

  • Incubate at 37°C with shaking (250 rpm) until the culture reaches early exponential phase (OD₆₀₀ ≈ 0.2–0.3).

    • Critical: Do not overgrow. Stationary phase cells have high background Beta-galactosidase levels.

Phase 2: Compound Treatment & Photo-activation

This phase distinguishes the DAR protocol from standard genotoxicity screens.

  • Dilution: Dilute the log-phase culture 1:10 into fresh LB broth.

  • Plating: Dispense 100 µL of diluted culture into a clear 96-well microplate.

  • Treatment: Add DAR in a serial dilution (e.g., 0.01 µg/mL to 10 µg/mL). Include DMSO solvent controls and Mitomycin C positive controls.

  • Irradiation (Crucial Step):

    • Expose the plate to cool-white fluorescent light or blue light (approx. 400–500 nm) for 30–60 minutes at room temperature.

    • Control: Keep a duplicate plate wrapped in foil (Dark Control) to verify light-dependency.

  • Recovery: Return plates to 37°C incubator (dark) for 2–3 hours to allow expression of the reporter gene (lacZ).

Phase 3: Quantification (Biochemical Induction Assay)
  • Lysis: Add 50 µL of SDS/Chloroform mix or a commercial lysis buffer to each well to permeabilize cells.

  • Substrate Addition: Add 50 µL of Z-Buffer containing ONPG.

  • Incubation: Incubate at 28°C until a yellow color develops (approx. 15–30 mins).

  • Stop: Stop reaction with 50 µL of 1M Na₂CO₃.

  • Readout: Measure Absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀) (for cell debris correction).

Workflow Visualization

Protocol_Workflow Step1 1. Log Phase Culture (OD600 ~ 0.2) Step2 2. Add DAR (Serial Dilution) Step1->Step2 Step3 3. LIGHT EXPOSURE (30-60 min, Blue/White) Step2->Step3 Step4 4. Incubation (37°C, 2-3 hrs) Step3->Step4 Step5 5. Lysis & ONPG (Colorimetric Readout) Step4->Step5

Figure 2: Experimental Workflow emphasizing the critical photo-activation step.

Data Analysis & Interpretation

Calculate the Induction Index (II) for each concentration:



Induction Index (II)InterpretationAction
< 1.5 Non-InducerCompound is likely inactive or non-genotoxic.
1.5 – 2.5 Weak InducerRepeat assay to confirm significance.
> 3.0 Strong Inducer Indicates significant DNA damage (SOS trigger).

Expected Results for this compound:

  • Dark Control: II ≈ 1.0 (No induction).

  • Light Exposed: Dose-dependent increase in II, typically peaking between 0.1 – 1.0 µg/mL.

  • Toxicity: At very high concentrations (>10 µg/mL), the II may drop due to cell death (cytotoxicity overriding genotoxicity).

Troubleshooting & Validation

  • High Background (Control II > 1.5):

    • Cause: Cultures were overgrown (stationary phase) or stressed before the assay.

    • Fix: Ensure OD₆₀₀ is strictly < 0.3 at the start. Use fresh media.

  • No Induction with DAR:

    • Cause: Insufficient light intensity or wrong wavelength.

    • Fix: Ensure the light source emits in the blue/visible range. Do not use UV-C (germicidal) as it kills cells directly.

  • Solvent Toxicity:

    • Cause: DMSO concentration > 2%.

    • Fix: Keep final DMSO concentration < 1%.

References

  • Sehgal, S. N., et al. (1983).[4] "Ravidomycin (AY-25,545), a new antitumor antibiotic."[4] The Journal of Antibiotics.

  • Elespuru, R. K., & Yarmolinsky, M. B. (1979). "A colorimetric assay of lysogenic induction designed for screening potential carcinogenic and carcinostatic agents." Environmental Mutagenesis.

  • Greenstein, M., et al. (1986). "Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin."[5][6] Antimicrobial Agents and Chemotherapy.[7][8] (Note: This is the definitive reference for the photo-activation requirement).

  • Quillardet, P., & Hofnung, M. (1985). "The SOS Chromotest, a colorimetric bacterial assay for genotoxins: procedures." Mutation Research.

Sources

Preparation of Deacetylravidomycin Stock Solution in DMF: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precise Stock Solution Preparation for a Potent Antitumor Antibiotic

Deacetylravidomycin is a microbial metabolite derived from Streptomyces ravidus that has garnered significant interest within the research and drug development communities.[1][2][3] Its potent, light-dependent antitumor and antibiotic activities make it a valuable compound for investigating novel cancer therapies and antibacterial strategies.[1][4] The mechanism of action is thought to involve the inhibition of topoisomerase II, a critical enzyme in DNA replication, rendering it a potent DNA-damaging agent.[4] Given its cytotoxic potential and light sensitivity, the accurate and consistent preparation of a stable stock solution is paramount for obtaining reproducible and meaningful experimental results.

This application note provides a detailed, field-proven protocol for the preparation of a this compound stock solution in Dimethylformamide (DMF). The choice of DMF as a solvent is based on the known solubility of this compound in this organic solvent.[4] We will delve into the causality behind each experimental step, from safety precautions to storage conditions, to ensure the integrity and stability of the prepared stock solution. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for incorporating this compound into their experimental workflows.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of accurate solutions. This data is crucial for calculating the required mass for a desired stock concentration and for understanding its behavior in solution.

PropertyValueSource(s)
Molecular Weight 521.6 g/mol [2][5]
Molecular Formula C₂₉H₃₁NO₈[2][5]
Appearance Solid[6]
Solubility Soluble in DMF and DMSO[4][6]
Storage Temperature (Solid) -20°C[1][2][5]

Experimental Protocol: A Step-by-Step Guide to Preparing this compound Stock Solution

This protocol details the preparation of a 10 mM this compound stock solution in DMF. A 10 mM concentration is a common starting point for many cell-based assays, allowing for convenient serial dilutions to a wide range of working concentrations while keeping the final DMF concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7][8]

I. Safety Precautions and Handling

Causality: DMF is a versatile organic solvent, but it is also classified as a toxic compound that can cause skin irritation and has potential reproductive toxicity with prolonged contact.[9] Therefore, strict adherence to safety protocols is non-negotiable to protect the researcher and maintain a safe laboratory environment.

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, nitrile gloves, and safety glasses or goggles.

  • Ventilation: All handling of both solid this compound and DMF must be performed inside a certified chemical fume hood to avoid inhalation of vapors or aerosols.[10]

  • Spill Management: Keep a chemical spill kit readily accessible. In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste.[10][11]

II. Materials and Reagents
  • This compound powder (CAS: 88580-27-2)

  • Anhydrous/High-Purity Dimethylformamide (DMF)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

III. Stock Solution Preparation Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Aliquoting start Start: Assemble Materials calc Calculate Mass of this compound for 10 mM Stock start->calc 1 weigh Weigh this compound in a Fume Hood calc->weigh 2 add_dmf Add Calculated Volume of DMF weigh->add_dmf 3 vortex Vortex to Dissolve add_dmf->vortex 4 sonicate Sonicate Briefly if Necessary vortex->sonicate 5 inspect Visually Inspect for Complete Dissolution sonicate->inspect 6 aliquot Aliquot into Amber Vials inspect->aliquot 7 label_vials Label Vials Clearly aliquot->label_vials 8 store Store at -20°C label_vials->store 9 end_node End: Ready for Use store->end_node 10

Sources

Application Note: Advanced Handling and Stabilization of Light-Sensitive Antibiotics in Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

In quantitative antimicrobial susceptibility testing (AST) and pharmacokinetic (PK) studies, reproducibility is non-negotiable. However, a significant subset of antibiotic classes—specifically tetracyclines, fluoroquinolones, and rifamycins—possess chromophores that absorb high-energy photons (UV-A/Blue spectrum, 300–500 nm). This absorption triggers photochemical reactions leading to rapid potency loss and the formation of toxic degradation products (e.g., epianhydrotetracycline or rifampicin quinone).

This guide moves beyond generic "store in the dark" advice. It provides a mechanistic understanding of photodegradation and establishes a rigorous, self-validating protocol for handling these compounds to ensure data integrity in high-stakes drug development environments.

Mechanism of Action: The Physics of Photodegradation

To control degradation, one must understand the specific vulnerability of the molecule. Photodegradation is not random; it is a quantum event where a photon excites an electron, creating a reactive intermediate.

Class-Specific Degradation Pathways
  • Tetracyclines (e.g., Doxycycline, Minocycline):

    • Mechanism:[1][2][3] Absorption of light generates singlet oxygen and superoxide radicals.

    • Result: Epimerization at the C4 position and oxidation. The "epi-" variants are not only inactive but often toxic to mammalian cells, confounding cytotoxicity assays.

  • Fluoroquinolones (e.g., Ciprofloxacin):

    • Mechanism:[1][2][3] The fluorine atom destabilizes the ring upon UV excitation.

    • Result: Decarboxylation and loss of the fluorine atom, drastically increasing MIC values.

  • Rifamycins (e.g., Rifampin):

    • Mechanism:[1][2][3] Highly sensitive to oxidation accelerated by light.

    • Result: Conversion to Rifampicin Quinone (insoluble, dark precipitate).

Visualization: The Photodegradation Cascade

The following diagram illustrates the generalized pathway from photon absorption to assay failure.

PhotodegradationPathway Antibiotic Active Antibiotic (Ground State) Photon Photon Absorption (hv < 500nm) Antibiotic->Photon Excited Excited Singlet/Triplet State Photon->Excited Energy Transfer ROS ROS Generation (Singlet Oxygen/Radicals) Excited->ROS Intersystem Crossing Degradant Inactive Degradant (e.g., Quinone/Epimer) Excited->Degradant Direct Bond Breaking (Fluoroquinolones) ROS->Degradant Oxidation/Cleavage AssayFail Assay Failure (False Resistance) Degradant->AssayFail Loss of Potency

Figure 1: Generalized photochemical degradation pathway for conjugated antibiotic structures.

Facility & Equipment Requirements

Standard laboratory lighting (fluorescent/LED) emits significant blue light (400–480 nm), which is the peak destructive range for rifamycins and tetracyclines.

The "Amber" Rule[4]
  • Glassware: Use only Type 1, Class B borosilicate amber glass . It blocks >90% of light below 450 nm.

  • Plastics: Use amber polypropylene (PP) for cryostorage.

  • Avoid Foil Wrapping: While common, foil wrapping is discouraged for critical stock solutions because:

    • It obscures visual inspection (you cannot see precipitation).

    • It risks metal ion leaching if the foil contacts the solvent.

    • Alternative: Use black opaque boxes or amber-coated vials.

Lighting Environment
  • Ideal: Sodium vapor lighting (yellow, monochromatic 589 nm).

  • Practical: Gold/Yellow fluorescent tube sleeves or filters that cut off wavelengths <500 nm.

  • Emergency: If specific lighting is unavailable, perform all weighing and dissolution steps inside a biosafety cabinet with the sash down and the internal light OFF , relying on ambient room light filtered through the cabinet's UV-shielding glass (check manufacturer specs; most block <380nm, which is insufficient for rifampin, so work quickly).

Protocol 1: Master Stock Preparation

Objective: Prepare a standardized antibiotic stock solution with <1% photodegradation.

Materials
  • Antibiotic powder (USP Grade).

  • Solvent (DMSO or Water, LC-MS grade).

  • Amber volumetric flask (Class A).

  • Amber cryovials.

Workflow Diagram

StockPrep Start Start: Powder in Storage (-20°C / Desiccated) Equilibrate Step 1: Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Step 2: Weighing (Yellow Light / <2 mins) Equilibrate->Weigh In Dark Dissolve Step 3: Dissolution (Amber Glass + Vortex) Weigh->Dissolve Filter Step 4: Syringe Filter (0.22µm PVDF/PES) Dissolve->Filter Aliquot Step 5: Aliquot (Single-Use Amber Vials) Filter->Aliquot Freeze Step 6: Flash Freeze (-80°C) Aliquot->Freeze

Figure 2: Light-protected workflow for antibiotic stock preparation.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the antibiotic container from the freezer 30 minutes prior to opening.

    • Scientific Logic:[1][2][4][5] Opening a cold container introduces atmospheric moisture (condensation), which catalyzes hydrolysis.

  • Environment Setup: Dim lab lights or switch to yellow task lighting.

  • Weighing:

    • Tare the amber volumetric flask (not a weigh boat).

    • Transfer powder directly into the flask to minimize surface exposure.

    • Time Limit: Complete weighing within 2 minutes.

  • Dissolution:

    • Add the solvent (e.g., DMSO).

    • Critical: Do not use sonication if possible, as it generates local heat and cavitation energy that can accelerate degradation in excited molecules. Vortex gently.

  • Aliquoting:

    • Immediately dispense into amber cryovials.

    • Volume: Aliquot only enough for a single experiment (e.g., 50 µL or 100 µL).

    • Why: Freeze-thaw cycles degrade antibiotics as much as light does.

  • Storage: Store at -80°C. Label with "LIGHT SENSITIVE."

Protocol 2: Quality Control & Validation

How do you know your stock is still good? Visual inspection is insufficient for tetracyclines (which remain yellow even when degraded).

The "Red Flag" Check
Antibiotic ClassVisual Sign of DegradationValidation Method
Rifamycins Bright red turns to dark brown/black precipitate.Absorbance ratio (475nm / 254nm)
Tetracyclines Deepening of yellow/orange color; turbidity.HPLC-UV (C18 column)
Amphotericin B Precipitation (colloidal crash).HPLC or Bioassay (Candida MIC)
Fluoroquinolones Often no visual change.HPLC-MS (Detect decarboxylation)
HPLC Purity Check (Simplified)

For critical assays (e.g., determining new breakpoints), run a purity check:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Detection: UV at 254 nm and 360 nm.

  • Acceptance Criteria: Purity > 95%. If a secondary peak (degradant) exceeds 5%, discard the stock.

References & Authoritative Sources

  • United States Pharmacopeia (USP). General Chapter <659> Packaging and Storage Requirements.[6] (Defines "Light-Resistant Container" standards).

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[7][8][9] (Establishes the necessity of QC ranges for validity).

  • Thoma, K., & Klimek, R. (1991). Photostability of tetracyclines. (Foundational work on epimerization mechanisms).

  • Nair, A., et al. (2021). Stability of Rifampin in SyrSpend SF.[10] (Demonstrates HPLC validation of rifampin stability).

  • World Health Organization (WHO). The International Pharmacopoeia: Rifampicin. (Details the oxidation risks of rifamycins).

Disclaimer: This Application Note is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for the compound in use.

Sources

Application Note: Deacetylravidomycin Antimicrobial Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Deacetylravidomycin (also known as O-Deacetylravidomycin) is a C-glycoside antitumor antibiotic belonging to the gilvocarcin class, produced by Streptomyces ravidus.[1] While primarily researched for its potent antitumor properties, it exhibits significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis.[2]

Mechanism of Action

This compound functions as a Topoisomerase II inhibitor , intercalating into DNA and stabilizing the cleavable complex, leading to DNA strand breaks and cell death.

Critical Technical Consideration: Photo-Activation

A defining characteristic of this compound is its light-dependent activity .[1] Research indicates that its antimicrobial potency can increase by 10- to 100-fold upon irradiation with near-UV or visible blue light.

  • Dark MIC: Represents systemic activity (internal infections).

  • Irradiated MIC: Represents potential for photodynamic therapy (topical/surface infections).

Note: This protocol focuses on Broth Microdilution as the gold standard for hydrophobic compounds, with specific modifications to address solubility and light sensitivity.

Pre-Analytical Considerations

Compound Handling & Storage[2]
  • Physical State: Yellow to orange powder.

  • Solubility: Soluble in DMSO (Dimethyl Sulfoxide) and DMF ; moderately soluble in methanol; practically insoluble in water.[3]

  • Storage: -20°C, desiccated, and protected from light (amber vials).

Stock Solution Preparation

Due to hydrophobicity, aqueous stock solutions are impossible.

  • Weighing: Weigh approximately 1–2 mg of this compound powder into a sterile, pre-weighed amber glass vial.

  • Solvent Addition: Add 100% sterile DMSO to achieve a concentration of 1,280 µg/mL (or 100x the highest desired test concentration).

    • Calculation: Volume (mL) = Mass (mg) / 1.28 mg/mL.

  • Mixing: Vortex until fully dissolved. Ensure no particulate matter remains.

  • Sterilization: Do not filter sterilize if possible, as the compound may bind to membranes (nylon/cellulose). If necessary, use a PTFE (Teflon) syringe filter.

Media Preparation
  • Standard: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Fastidious Organisms: CAMHB + 2-5% Lysed Horse Blood (LHB) for Streptococcus spp.

Method A: Broth Microdilution Protocol (Standard Dark)

This method determines the baseline MIC without photo-activation, relevant for systemic pharmacokinetics.

Experimental Workflow Diagram

AST_Workflow Stock Stock Solution (1280 µg/mL in DMSO) Intermed Intermediate Dilution (1:50 in CAMHB) Stock->Intermed Dilute to 2x Final Plate 96-Well Plate (Serial Dilutions) Intermed->Plate 50 µL/well Incubate Incubation (35°C, 16-20h, DARK) Plate->Incubate Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate 50 µL/well Read Read MIC (Visual/OD600) Incubate->Read

Figure 1: Workflow for this compound Broth Microdilution.

Step-by-Step Procedure
  • Plate Layout: Use sterile 96-well polystyrene plates (U-bottom).

  • Dilution Scheme:

    • Prepare an intermediate working solution in CAMHB to reduce DMSO concentration.

    • Example: Dilute 1280 µg/mL stock 1:10 in CAMHB → 128 µg/mL (10% DMSO).

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 100 µL of the 128 µg/mL working solution to column 1.

    • Perform 2-fold serial dilutions from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Inoculum + Solvent Vehicle). Critical: Add DMSO to match the highest test concentration (e.g., 1%).

    • Column 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension of the test organism (e.g., S. aureus ATCC 29213) in saline.

    • Dilute this suspension 1:100 in CAMHB to achieve ~1 x 10^6 CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells in columns 1–11.

    • Final Test Volume: 100 µL (assuming intermediate dilution step was adjusted for 2x concentration, or standard 50µL drug + 50µL inoculum).

    • Final Bacterial Concentration: ~5 x 10^5 CFU/mL.

    • Final DMSO Concentration: Must be ≤ 1% (v/v) to avoid solvent toxicity.

  • Incubation:

    • Seal plates with breathable film or loose lid.

    • Wrap the stack in aluminum foil to ensure total darkness.

    • Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

Method B: Photo-Activated Assay (Mechanistic/Topical)

To assess the photosensitizing potential, a parallel set of plates is prepared.

  • Preparation: Prepare plates identical to Method A.

  • Irradiation Step:

    • Before incubation (or after a short 1-hour pre-incubation to allow uptake), expose the "Light" plate to a calibrated light source.

    • Wavelength: Blue light (400–500 nm) or UVA (320–400 nm).

    • Fluence: Standardize to 5–10 J/cm² (e.g., 10 minutes under a standard blue LED array).

    • Control: The "Dark" plate must remain covered during this time.

  • Post-Irradiation: Incubate both plates in the dark at 35°C for the remainder of the 16–20 hour period.

  • Comparison: Calculate the Photo-Index (PI):

    
    
    
    • A PI > 4 indicates significant photo-toxicity.

Data Analysis & Interpretation

Since no CLSI breakpoints exist for this compound, results should be reported as raw MIC values (µg/mL).

Quality Control (QC) Ranges

Use S. aureus ATCC 29213 to validate the assay.

ParameterExpected Result (Dark)Expected Result (Light)
S. aureus ATCC 29213 0.5 – 2.0 µg/mL< 0.1 µg/mL
Sterility Control No Growth (Clear)No Growth (Clear)
Growth Control Turbid (Button)Turbid (Button)
Solvent Control Turbid (Button)Turbid (Button)
Result Interpretation
  • Susceptible: Generally, MIC ≤ 1 µg/mL is considered active for gilvocarcin-class antibiotics against Gram-positives.

  • Trailing Endpoints: Gilvocarcins may show "trailing" (partial inhibition). Read the MIC as the first well with ≥80% inhibition compared to the growth control.

Troubleshooting

IssueProbable CauseSolution
Precipitation in wells Drug insolubility in aqueous media.Ensure final DMSO concentration is 0.5–1%. Do not exceed 64 µg/mL in the assay plate.
High MICs in Controls Light degradation of stock.Prepare fresh stock in amber vials. Ensure "Dark" plates are foil-wrapped immediately.
No Growth in Controls DMSO toxicity.The final DMSO concentration in the well exceeded 2%. Repeat with higher stock concentration to lower solvent volume.
Variable Light Results Inconsistent light source.Use a calibrated LED box with fixed distance and intensity. Do not rely on ambient room light.

References

  • Narita, T., et al. (1989).[1][2][3] "this compound N-oxide, a new antibiotic.[1][2][3][4][5] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic." The Journal of Antibiotics, 42(3), 347-356.[2]

  • Greenstein, M., et al. (1986). "Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin."[1] Antimicrobial Agents and Chemotherapy, 29(5), 861-866.

  • Cayman Chemical. (n.d.). "this compound Product Information & Physical Properties."

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

Application Note: Selective Synthesis of Deacetylravidomycin N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the semi-synthetic preparation of Deacetylravidomycin N-oxide , a bioactive metabolite of the gilvocarcin-class antibiotic This compound (Ravidomycin V).[1] While originally isolated from Streptomyces ravidus S50905, chemical synthesis allows for the rapid generation of this compound for pharmacokinetic and structure-activity relationship (SAR) studies.[1][2] The protocol utilizes a controlled oxidation of the tertiary amine on the amino sugar moiety (ravidosamine) using m-chloroperoxybenzoic acid (m-CPBA).[1][2] Special emphasis is placed on chemoselectivity , ensuring the N-oxidation occurs without compromising the sensitive C8-vinyl group present on the aglycone core.[1]

Scientific Background & Rationale

The Parent Compound: this compound

This compound is a potent antitumor antibiotic belonging to the gilvocarcin class.[3] It features a planar polyketide-derived aglycone (defucogilvocarcin V) linked to a specific amino sugar, ravidosamine (3,6-dideoxy-3-dimethylamino-D-galactose).[1][2] Its mechanism of action involves light-dependent DNA alkylation via [2+2] cycloaddition of the vinyl group to thymine residues.[1][2]

The Target: this compound N-oxide

The N-oxide derivative was identified as a natural metabolite produced by Streptomyces ravidus.[1][3][4][5] Pharmacologically, N-oxides often serve as "bioreductive prodrugs"—they are generally more polar and less toxic than their parent amines but can be reduced back to the active drug in hypoxic tumor environments.[1]

Key Synthetic Challenge: The molecule contains two sites susceptible to electrophilic oxidation:

  • The Tertiary Amine (Target): The dimethylamino group on the sugar.[1]

  • The C8-Vinyl Group (Off-Target): The styrene-like double bond on the aglycone.[1][2]

Solution: The nitrogen lone pair is significantly more nucleophilic than the conjugated alkene. By maintaining low temperatures (0 °C) and strict stoichiometric control of the oxidant, kinetic selectivity is achieved.[1]

Chemical Strategy & Mechanism[1][3][4]

The synthesis relies on the nucleophilic attack of the tertiary amine nitrogen on the electrophilic oxygen of m-CPBA.

  • Reagent: m-Chloroperoxybenzoic acid (m-CPBA) is selected for its solubility in organic solvents (DCM/CHCl3) and mild activation profile.[1][2]

  • Solvent: Dichloromethane (DCM) is preferred for optimal solubility of the lipophilic parent compound.[1][2]

  • Stoichiometry: 1.05 to 1.1 equivalents of oxidant are used to ensure completion while minimizing epoxidation of the vinyl group.

Reaction Pathway Diagram[1][2]

ReactionMechanism Start This compound (Tertiary Amine) TS Transition State (Nu: Attack at 0°C) Start->TS + Reagent Reagent m-CPBA (Electrophilic Oxygen) Reagent->TS Product This compound N-oxide TS->Product Oxidation SideProduct Byproduct: m-Chlorobenzoic Acid TS->SideProduct Elimination

Caption: Kinetic pathway for the selective N-oxidation of the ravidosamine moiety.

Detailed Experimental Protocol

Materials Required
ReagentSpecificationRole
This compound>95% Purity (HPLC)Starting Material
m-CPBA77% Max (titrated)Oxidant
Dichloromethane (DCM)Anhydrous, ACS GradeSolvent
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Sol.[1][2]Wash Buffer
Sodium Thiosulfate (Na₂S₂O₃)10% Aqueous Sol.[1][2]Quenching Agent
Step-by-Step Methodology
Step 1: Preparation of Reactants
  • Dissolve 100 mg (0.19 mmol) of this compound in 10 mL of anhydrous DCM in a 25 mL round-bottom flask.

  • Add a magnetic stir bar and cool the solution to 0 °C using an ice-water bath.

  • Note: Ensure the starting material is fully dissolved before proceeding.

Step 2: Oxidant Addition [6][7]
  • Prepare a solution of m-CPBA (43 mg, approx.[1][2] 0.21 mmol, 1.1 eq) in 2 mL of DCM.[1][2]

  • Add the m-CPBA solution dropwise to the reaction flask over 10 minutes.

    • Critical: Rapid addition can create local hotspots, increasing the risk of vinyl epoxidation.

  • Protect the flask from light (aluminum foil) to prevent photo-degradation of the light-sensitive aglycone.[1][2]

Step 3: Reaction Monitoring
  • Stir at 0 °C for 30 minutes , then allow to warm to Room Temperature (RT).

  • Monitor by TLC (Silica gel; Mobile Phase: CHCl₃/MeOH 9:1).

    • Starting Material R_f: ~0.6 (Less polar)[1][2]

    • Product N-oxide R_f: ~0.2 (More polar)[1][2]

  • Reaction is typically complete within 1–2 hours.[1]

Step 4: Workup & Quenching [1][2]
  • Add 5 mL of 10% Na₂S₂O₃ to quench any unreacted peroxide. Stir vigorously for 5 minutes.

  • Transfer mixture to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ (2 x 10 mL) to remove m-chlorobenzoic acid byproduct.[1][2]

  • Wash with Brine (10 mL) .

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo at <30 °C.

Step 5: Purification
  • The crude residue is purified via Flash Column Chromatography.[8]

  • Stationary Phase: Silica Gel 60.[1]

  • Eluent Gradient: 0% → 10% Methanol in Chloroform.[1]

    • The N-oxide will elute significantly later than the starting material due to increased polarity.

Process Workflow Diagram

SynthesisWorkflow Prep 1. Dissolution (DCM, 0°C) Add 2. Oxidant Addition (Dropwise m-CPBA) Prep->Add Cool to 0°C React 3. Reaction (1-2 hrs, Protect from Light) Add->React Kinetic Control Quench 4. Quench & Wash (Na2S2O3 / NaHCO3) React->Quench TLC: Complete Purify 5. Purification (Silica Chromatography) Quench->Purify Crude Oil Final This compound N-oxide Purify->Final Pure Fraction

Caption: Operational workflow for the batch synthesis of this compound N-oxide.

Analytical Validation (QC)

To confirm the identity of the synthesized product, compare spectral data against the parent compound.

Analytical MethodExpected ObservationStructural Insight
¹H-NMR (CDCl₃) Downfield shift of N(CH₃)₂ protons (~2.3 ppm → ~3.1–3.3 ppm).[1][2]Inductive effect of positively charged Nitrogen.
¹H-NMR (Vinyl) Retention of signals at ~5.0–6.0 ppm (ABX system).[1][2]Confirms the vinyl group remains intact (No epoxidation).
Mass Spectrometry [M+H]⁺ = 580.2 (Parent + 16 Da).[1][2]Addition of one Oxygen atom.[9]
Solubility Increased water/methanol solubility.[1][2]Polar N-oxide functionality.[1][2]

Safety & Handling

  • Light Sensitivity: Ravidomycin derivatives are photo-active.[1][2][3] All reactions and storage must be performed in amber glassware or foil-wrapped containers to prevent photodegradation.[1][2]

  • Peroxide Hazard: m-CPBA is a shock-sensitive oxidizer.[1][2][9] Store in a refrigerator and handle with plastic spatulas.

  • Cytotoxicity: As an antitumor agent, this compound is cytotoxic.[1][10] Use double gloves and handle inside a fume hood.[1]

References

  • Primary Isolation & Structure: Narita, T., Matsumoto, M., Mogi, K., et al. (1989).[1][2] "this compound N-oxide, a new antibiotic.[1][2][3][4][5] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic." The Journal of Antibiotics, 42(3), 347–356.[1][2]

  • Parent Compound Characterization: Arai, M., et al. (2001).[1][2] "this compound M, a new inhibitor of IL-4 signal transduction."[1][2] The Journal of Antibiotics, 54(7), 562–566.[1][2]

  • General N-Oxidation Protocol: "Oxidation of Amines to N-Oxides." In Comprehensive Organic Synthesis.

Sources

Troubleshooting & Optimization

Improving Deacetylravidomycin solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Deacetylravidomycin Solubility in Aqueous Buffers Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Solubility Challenge

This compound (also known as O-Deacetylravidomycin) is a potent antitumor antibiotic belonging to the gilvocarcin class.[1][2] Structurally, it consists of a hydrophobic tetracyclic aromatic core (defucogilvocarcin chromophore) linked to an amino sugar (ravidosamine).[1]

The Core Problem: While the amino sugar provides a handle for ionization, the planar, fused aromatic system drives strong intermolecular pi-stacking, leading to rapid aggregation and precipitation in aqueous environments. Successful handling requires balancing hydrophobic disaggregation (via organic co-solvents) with ionization control (via pH).[1]

Part 1: Standard Operating Procedure (SOP)

Preparation of Stock & Working Solutions

Step 1: The Primary Stock (Organic Phase) Never attempt to dissolve this compound directly in water or buffer.[1]

  • Solvent of Choice: Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Concentration: 10 mM to 20 mM (approx. 5–10 mg/mL).[1]

  • Protocol:

    • Weigh powder in an amber glass vial (Compound is Light Sensitive ).

    • Add DMSO down the side of the vial.

    • Vortex vigorously for 30 seconds.

    • Optional: Sonicate in a water bath at room temperature for 5 minutes if visual particulates remain.[1]

Step 2: The Aqueous Dilution (The "Crash" Point) [1]

  • Target Concentration: Typically < 100 µM for biological assays.

  • Buffer Selection: PBS (pH 7.4) or Saline.

  • Technique:

    • Pre-warm the aqueous buffer to 37°C.

    • While vortexing the buffer, slowly inject the DMSO stock into the center of the liquid vortex (avoid touching the walls).

    • Critical Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless your assay tolerates higher.

Part 2: Troubleshooting Guide (Q&A)

Category A: Precipitation & Aggregation

Q: My solution turns cloudy immediately upon adding the DMSO stock to the buffer. How do I fix this? A: This is "solvent shock."[1] The hydrophobic molecules aggregate faster than they disperse.

  • Immediate Fix:

    • Intermediate Dilution: Create a 10x intermediate working solution in 100% Ethanol or 1:1 DMSO:Ethanol . Then dilute this into your buffer. The ethanol reduces the surface tension mismatch.

    • Surfactant Spike: Add Tween-80 (0.05% - 0.1%) or Cremophor EL to your aqueous buffer before adding the drug.[1] This provides steric stabilization to the forming micelles.

Q: Can I use Methanol instead of DMSO? A: Methanol is a "moderate" solvent for this compound.[1][2][3]

  • Verdict: Not Recommended for high-concentration stocks (>5 mM) as stability is lower and evaporation alters concentration.[1] Use DMSO for storage; use Methanol only if DMSO interferes with specific downstream chemical reactions.[1]

Category B: pH & Ionization

Q: Will adjusting the pH improve solubility? A: Yes, but with caveats.

  • Mechanism: this compound contains a dimethylamino group on the ravidosamine sugar.

    • Acidic pH (pH 4–6): The amine is protonated (

      
      ), significantly increasing solubility .[1]
      
    • Neutral/Basic pH (pH > 7.4): The molecule is neutral and highly prone to aggregation.[1]

  • Recommendation: If your assay allows, buffer at pH 6.0–6.5 (e.g., MES buffer).[1] If you must work at pH 7.4, ensure you stay below the solubility limit (typically ~50 µM without surfactants).[1]

Category C: Stability & Handling[1]

Q: I left my solution on the bench for 2 hours and it lost potency. Why? A: this compound is a photosensitizer .[1][2]

  • The Cause: The gilvocarcin chromophore absorbs light (UV and visible blue) and generates reactive oxygen species (ROS) or undergoes photodegradation.[1]

  • The Fix:

    • Always work under yellow light or low light.[1]

    • Wrap all tubes/reservoirs in aluminum foil.[1]

    • Shelf-life: Aqueous dilutions should be prepared fresh immediately before use . Do not store aqueous solutions overnight, even at 4°C, as micro-precipitation (invisible to the naked eye) will occur.[1]

Part 3: Advanced Formulation (Cyclodextrins)

For in vivo studies or high-concentration assays where DMSO is toxic, use Complexation .[1]

Protocol: Hydroxypropyl-


-Cyclodextrin (HP

CD)
[1]
  • Prepare a 20% (w/v) HP

    
    CD  solution in water/buffer.[1]
    
  • Add this compound DMSO stock (up to 5% final volume) to the cyclodextrin solution.

  • Vortex and incubate at 37°C for 30 minutes with shaking.

  • The hydrophobic drug nests inside the cyclodextrin toroid, shielding it from water while maintaining solubility.[1]

Part 4: Data & Visualization

Table 1: Solvent Compatibility Matrix
Solvent SystemSolubility RatingMax Conc. (Est.)[1]Comments
Anhydrous DMSO Excellent> 20 mMPreferred for Stock.[1] Hygroscopic (keep sealed).[1]
DMF Excellent> 20 mMGood alternative, but higher toxicity than DMSO.[1]
Ethanol (100%) Moderate~ 2–5 mMGood for intermediate dilution; prone to evaporation.[1]
PBS (pH 7.4) Poor< 50 µMRequires <1% DMSO co-solvent.[1]
Acetate Buffer (pH 5.0) Moderate~ 100–200 µMProtonation of amino sugar aids solubility.[1]
Figure 1: Solubilization Decision Workflow

G Start Start: this compound Solid Stock Dissolve in DMSO (10-20 mM) Protect from Light! Start->Stock Target What is the Target Aqueous Conc? Stock->Target LowConc Low (< 50 µM) Target->LowConc HighConc High (> 50 µM) Target->HighConc DirectDil Direct Dilution into PBS (Vortex while adding) LowConc->DirectDil Complex Use 20% HP-Beta-Cyclodextrin or pH 6.0 Buffer HighConc->Complex CheckCloud Cloudy? DirectDil->CheckCloud Success Proceed to Assay (Use within 4 hours) CheckCloud->Success No Fix Add Tween-80 (0.1%) or Reduce Conc. CheckCloud->Fix Yes Complex->Success

Caption: Decision tree for selecting the optimal solubilization strategy based on concentration requirements.

References

  • Narita, T., et al. (1989).[1][2] this compound N-oxide, a new antibiotic.[1][2][4][5] Taxonomy, isolation, and biological properties. The Journal of Antibiotics.[3] Retrieved February 5, 2026, from [Link]

  • Greenstein, M., et al. (1986).[1] Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin.[1][2][3] Antimicrobial Agents and Chemotherapy.[1] Retrieved February 5, 2026, from [Link]

Sources

Preventing photodegradation of Deacetylravidomycin during handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Deacetylravidomycin

A Guide to Preventing Photodegradation During Experimental Handling

A Note from Your Senior Application Scientist

Welcome to the technical support guide for this compound. As researchers and drug development professionals, we understand that the integrity of your compounds is paramount to the validity of your results. This compound is a unique molecule; its potent antibiotic and anticancer activities are famously light-dependent.[1][2] This means that while light is necessary for its therapeutic action, uncontrolled exposure during handling, storage, and experimental setup can lead to premature degradation or unintended activity, resulting in loss of potency and experimental variability.

This guide is designed with full editorial control to move beyond a simple checklist. It is structured to provide not just protocols, but the scientific reasoning behind them. We will explore the mechanisms of photodegradation, offer field-proven troubleshooting advice for common issues, and provide self-validating workflows to ensure the stability and reliability of this compound in your critical experiments. Our goal is to empower you with the expertise to handle this promising but sensitive compound with confidence.

Section 1: Foundational Knowledge - Understanding this compound's Photosensitivity

This section addresses the most fundamental questions about the compound's nature and its interaction with light.

FAQ 1.1: What is this compound and why is its photosensitivity a critical factor?

This compound is a microbial metabolite produced by Streptomyces species.[3] Its significance in research stems from its potent, light-dependent antitumor and antibiotic properties.[1][3] The term "light-dependent" is key; the molecule requires photoactivation to exert its biological effects. This is not a simple case of light causing unwanted degradation. The compound is designed by nature to react to light.

The core challenge, therefore, is to prevent this activation and subsequent degradation before the intended experimental moment. Uncontrolled exposure to ambient laboratory light, even for brief periods, can cause a portion of your sample to become activated and then degrade, effectively lowering its concentration and leading to inconsistent results.

FAQ 1.2: What is photodegradation and what specific factors can accelerate it for my sample?

Photodegradation is the alteration of a molecule's chemical structure by light energy.[4][5] This process can be influenced by several factors:

  • Light Wavelength and Intensity: Shorter wavelengths (UV and blue light) carry more energy and are generally more damaging than longer wavelengths. The intensity of the light source directly correlates with the rate of degradation.[6]

  • Solvent and pH: The chemical environment surrounding the molecule can influence its stability. The pH of your solvent system can alter the molecule's electronic state, potentially making it more susceptible to photodegradation.[7]

  • Presence of Catalysts: Trace metals or other reactive species in your solution can act as photocatalysts, accelerating degradation.[4]

  • Chemical Structure: this compound's complex structure, containing multiple unsaturated bonds and functional groups, makes it inherently capable of absorbing light photons, which is the first step in a photochemical reaction.[4]

Understanding these factors is the first step toward building a robust handling protocol.

Section 2: Core Protocols for Handling, Reconstitution, and Storage

This section provides actionable protocols and troubleshooting for the most common handling steps where degradation occurs.

Troubleshooting Guide 2.1: My this compound stock solution seems to have lost potency over time, even when stored at -20°C. What went wrong?

This is a frequent issue that almost always points to light exposure during the reconstitution and aliquoting process. Even if the final storage condition is correct, a few minutes of exposure to bright overhead lab lighting can compromise the entire stock. The causality is clear: light exposure during preparation leads to a degraded starting material.

To ensure the integrity of your stock, follow this self-validating protocol.

Experimental Protocol: Safe Reconstitution and Aliquoting of this compound

  • Preparation: Before retrieving the vial from the freezer, prepare your workspace. Dim the overhead lights or, ideally, work in a darkened room or a fume hood with the light off, using only indirect, low-level illumination.

  • Materials: Gather all necessary materials: amber-colored microcentrifuge tubes, your chosen solvent (e.g., DMSO[3]), and precision pipettes. Amber tubes are critical as they are manufactured to block UV and short-wavelength visible light.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for 10-15 minutes in a dark location (e.g., a closed drawer) before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Reconstitution: Once equilibrated, briefly centrifuge the vial to ensure all powder is at the bottom. Under the dimmed light conditions, add the appropriate volume of solvent to create your desired stock concentration. Mix gently by pipetting or vortexing at a low speed until fully dissolved.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in the pre-prepared amber microcentrifuge tubes. The principle of single-use aliquots is to prevent repeated light exposure that occurs during freeze-thaw cycles of a master stock.[8]

  • Storage: Tightly cap the amber tubes, wrap the tube rack or box in aluminum foil for an extra layer of protection, and store at the recommended temperature.[8][9][10]

Data Presentation: Recommended Storage Conditions

FormContainerLight ProtectionTemperatureStability
Solid Powder Original Manufacturer's VialStore in box, away from light-20°C[1][2]≥ 4 years[1]
Stock Solution Amber, UV-blocking tubesWrap in aluminum foil-20°CMinimize long-term storage; fresh is best

Mandatory Visualization: Safe Handling Workflow

G cluster_prep Preparation Phase (Dim Light) cluster_handling Handling Phase (Dim Light) cluster_storage Storage Phase A Receive Vial B Equilibrate to RT in Darkness A->B C Prepare Workspace: - Dim Lights - Amber Tubes Ready D Briefly Centrifuge Solid Compound B->D C->D E Reconstitute in Solvent (e.g., DMSO) D->E F Aliquot into Single-Use Amber Tubes E->F G Wrap Aliquot Box in Aluminum Foil F->G F->G H Store at -20°C G->H decision decision outcome outcome fail_outcome fail_outcome start Test Drug Substance substance_decision Acceptable Photodegradation? start->substance_decision product_exposed Test Product (Exposed) substance_decision->product_exposed Yes reformulate Reformulate or Redesign Package substance_decision->reformulate No product_decision Acceptable Photodegradation? product_exposed->product_decision product_primary_pack Test Product (Primary Pack) product_decision->product_primary_pack No pass No Further Testing Needed for Packaging product_decision->pass Yes pack_decision Acceptable Photodegradation? product_primary_pack->pack_decision product_marketing_pack Test Product (Marketing Pack) pack_decision->product_marketing_pack No pack_decision->pass Yes marketing_decision Acceptable Photodegradation? product_marketing_pack->marketing_decision marketing_decision->pass Yes marketing_decision->reformulate No

Caption: Simplified decision flowchart for photostability testing.

Section 5: Summary of Best Practices

DoDon't
Work in dimmed or indirect light when handling the compound.❌ Handle the compound under bright, direct overhead lighting.
Use amber or opaque containers for all solutions.❌ Use clear glass or plastic vials for storage.
Aliquot stock solutions into single-use volumes.❌ Repeatedly freeze-thaw a master stock solution.
Wrap containers and plates in aluminum foil for extra protection.❌ Leave solutions or plates exposed on the lab bench.
Store both solid and solutions at -20°C or as specified.❌ Store solutions at 4°C or room temperature for extended periods.
Run a control experiment to check for degradation in your assay.❌ Assume your experimental procedure is free from light-induced effects.

References

  • Photodegradation of Antibiotic Drugs by BiVO4 Nanocomposites - Materials Science. (n.d.).
  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (2013). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO 2 Nanomaterials. MDPI. Retrieved February 5, 2026, from [Link]

  • Goldberg, A. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Retrieved February 5, 2026, from [Link]

  • Photolytic Degradation and Its Prevention. (n.d.). Pharmaguideline. Retrieved February 5, 2026, from [Link]

  • Guide to Photostability Testing: ICH Guidelines. (2024, November 5). BioBoston Consulting. Retrieved February 5, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved February 5, 2026, from [Link]

  • Varga, M., et al. (2022). Investigation of Factors Influencing the Photocatalytic Degradation of Pharmaceuticals, a Novel Investigation on Supported Catalysts Using UV‐A LEDs as Light Source. ResearchGate. Retrieved February 5, 2026, from [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas-Mts. Retrieved February 5, 2026, from [Link]

  • K, S., & SN, M. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. PubMed. Retrieved February 5, 2026, from [Link]

  • Photophobia (Light Sensitivity): Symptoms, Causes & Treatment. (2023, October 4). Cleveland Clinic. Retrieved February 5, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved February 5, 2026, from [Link]

  • Narita, T., et al. (1989). This compound N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic. PubMed. Retrieved February 5, 2026, from [Link]

  • Medications with Light Sensitivity as a Side Effect. (2018, February 12). TheraSpecs. Retrieved February 5, 2026, from [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2014). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. RSC Publishing. Retrieved February 5, 2026, from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (1996, March). FDA. Retrieved February 5, 2026, from [Link]

  • MD Roundtable: Diagnosing and Treating Photophobia. (2015, December 1). American Academy of Ophthalmology. Retrieved February 5, 2026, from [Link]

  • Light-Sensitive Injectable Prescription Drugs. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Photophobia (Light Sensitivity): Causes, Treatments & Prevention. (2019, October 1). Healthline. Retrieved February 5, 2026, from [Link]

  • Formulation of Photosensitive Drugs. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • The Degradation of Mitomycin C Under Various Storage Methods. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Shedding Light on Photophobia. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • This compound 0.5 mg. (n.d.). Lancetech Limited. Retrieved February 5, 2026, from [Link]

  • Review on the Application of Electron Paramagnetic Resonance in Surface Chemistry Research. (2026, January 28). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Descovy® (emtricitabine/tenofovir alafenamide) Storage and Stability. (n.d.). Gilead Sciences, Inc. Retrieved February 5, 2026, from [Link]

  • THE SENSITIZED MATERIALS IN PHOTORAPHY - (CU 4 - FORS211 FORENSIC PHOTOGRAPHY). (2021, March 7). YouTube. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Deacetylravidomycin (DARM) Photoactivation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the photochemical activation of Deacetylravidomycin (DARM). This document is intended for researchers, scientists, and drug development professionals who are utilizing DARM in their experiments. Here, you will find in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful and reproducible activation of this potent photosensitizing agent.

Introduction to this compound (DARM)

This compound (DARM) is a microbial metabolite, an analog of ravidomycin, produced by Streptomyces ravidus.[1][2][3] It belongs to the gilvocarcin/chrysomycin class of antibiotics and exhibits significant light-dependent antitumor and antibacterial activities.[1][3] The biological activity of DARM is critically dependent on its activation by light, which transforms it into a potent DNA-damaging agent.[1][4] This guide will walk you through the principles and practicalities of achieving optimal DARM activation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound's light-dependent activity?

A1: DARM's activity is promoted by both UV and visible light.[5] The proposed mechanism involves a photoactivated [2+2] cycloaddition reaction. The conserved benzo[d]naphtho[1,2-b]pyran-6-one moiety of DARM absorbs photons, leading to an excited state. This excited molecule can then covalently bind to thymine residues in DNA, causing damage and inhibiting cellular processes.[5]

Q2: What is the optimal UV wavelength for DARM activation?

A2: Studies have shown that light in the near-UV and visible blue wavelength ranges is most effective for activating DARM and its parent compound, ravidomycin.[1][4] Conversely, light at 597 nm has been found to be completely ineffective.[4] An exact, single optimal wavelength has not been definitively established in the literature, so an empirical determination for your specific experimental setup is recommended. Please refer to the experimental protocol section for guidance on wavelength screening.

Q3: Does DARM need to be in the presence of its target (e.g., cells, DNA) during irradiation?

A3: Yes, this is a critical point. The activation of DARM is a photosensitizing process. Induction of its biological effects has been observed only when the antibiotic is irradiated with light in the presence of the target organism or molecule.[4] Treating DARM with light and then adding it to the target in the dark does not cause the desired effect.[4]

Q4: What are the primary safety considerations when working with DARM and UV light?

A4: There are two main areas of concern:

  • UV Radiation: Exposure to UV radiation, particularly in the UVC (200-280 nm) and UVB (280-315 nm) ranges, can be harmful to skin and eyes. Always use appropriate personal protective equipment (PPE), including UV-blocking glasses, lab coats, and gloves. Ensure your UV light source is properly shielded.

  • DARM as a DNA-damaging agent: Once activated, DARM is a potent DNA-damaging agent.[1] Handle the compound with care, following standard laboratory safety protocols for cytotoxic agents.

Experimental Design & Protocols

The key to successful DARM activation lies in the precise control of light delivery. The following sections provide guidance on designing and executing your experiments.

Light Source Selection

The choice of light source is a critical parameter that can influence the efficiency and reproducibility of your experiments.[6]

Light SourceAdvantagesDisadvantages
Mercury Lamps (Broadband) High intensity, covers a broad spectrum (UVA, UVB, UVC).Can generate significant heat, may require filters to select specific wavelength ranges, broad spectrum can lead to off-target reactions.
UV LEDs (Narrowband) Emits light at a specific, narrow wavelength, providing high selectivity.[7] Long lifespan, stable output, and low heat generation.[7]A specific LED for each desired wavelength is needed.

For initial screening, a broadband source with a selection of bandpass filters can be useful. For optimized and reproducible experiments, UV LEDs are highly recommended due to their stability and narrow emission spectrum.[7]

Experimental Protocol 1: Determining the Optimal Wavelength for DARM Activation

Objective: To identify the most effective wavelength for activating DARM in your specific experimental system (e.g., bacterial growth inhibition, cytotoxicity assay).

Materials:

  • This compound (DARM) stock solution (in DMSO or DMF).[1]

  • Your experimental system (e.g., bacterial culture, cancer cell line).

  • UV light source (a tunable source or a broadband lamp with a set of narrow bandpass filters, e.g., 340nm, 365nm, 405nm, 420nm, 450nm).

  • Radiometer to measure light intensity.

  • Appropriate culture plates/vessels that are UV-transparent.

Methodology:

  • Prepare Samples: Prepare your biological samples (e.g., seed cells in a 96-well plate) and allow them to adhere or reach the desired growth phase.

  • Add DARM: Add DARM to the samples at your desired final concentration. Include "no DARM" controls and "DARM, no light" controls.

  • Measure Light Intensity: For each wavelength you will test, measure the intensity (in mW/cm²) at the sample plane using a radiometer. This is crucial for ensuring that you deliver the same dose of light at each wavelength.

  • Irradiation:

    • Expose the samples to each wavelength of light for a calculated amount of time to deliver a consistent total energy dose (Joules/cm²).

    • Dose (J/cm²) = Intensity (W/cm²) x Time (s)

    • Start with a dose-response experiment to find a suitable energy level.

  • Incubation: After irradiation, incubate the samples for the required period for your assay (e.g., 24-72 hours for cytotoxicity).

  • Assay Readout: Perform your chosen assay (e.g., MTT assay, colony-forming assay, bacterial growth measurement) to determine the biological effect.

  • Analysis: Plot the biological effect (e.g., % cell death) against the wavelength of light used. The wavelength that produces the greatest effect at a given dose is the optimal wavelength for your system.

Experimental Protocol 2: Standard DARM Photoactivation Experiment

Objective: To activate DARM for a specific biological experiment using a predetermined optimal wavelength.

Methodology:

  • Sample Preparation: Prepare your samples as in the previous protocol.

  • DARM Addition: Add DARM to the desired final concentration.

  • Pre-incubation (Optional): Depending on your experimental goals, a short pre-incubation period (e.g., 30-60 minutes) in the dark may allow for cellular uptake of DARM.

  • Irradiation: Irradiate the samples with the optimal wavelength at a pre-determined dose. Ensure uniform light exposure across all samples.

  • Post-irradiation Incubation: Incubate for the required duration.

  • Analysis: Perform your biological assay.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or no DARM activity after irradiation. Incorrect Wavelength: The chosen wavelength may be outside the effective range for DARM.Perform a wavelength screening experiment (see Protocol 1). Remember that near-UV and visible blue light are most effective.[4]
Insufficient Light Dose: The total energy delivered may be too low.Increase the irradiation time or the intensity of the light source. Always measure your light dose with a radiometer.
Light Source Degradation: Mercury lamps lose intensity over time.Check the manufacturer's specifications for your lamp's lifespan and replace it if necessary.
UV-absorbing materials: The plastic of your culture plates or the media itself may be absorbing the UV light.Use UV-transparent plates (e.g., quartz or specific plastics). Check the absorbance spectrum of your media.[8]
Inconsistent results between experiments. Variable Light Dose: Fluctuations in lamp output or inconsistent sample positioning can lead to variable light doses.Allow your lamp to warm up before use for stable output. Use a sample holder to ensure consistent positioning. Measure the light dose for every experiment.
DARM Degradation: DARM may be sensitive to prolonged exposure to ambient light.Prepare DARM solutions fresh and protect them from light.
High background toxicity (in "DARM, no light" controls). High DARM Concentration: The concentration of DARM may be high enough to cause some dark toxicity.Perform a dose-response curve to find a concentration that has low dark toxicity but high light-dependent activity.
Solvent Toxicity: The solvent (e.g., DMSO) may be causing toxicity.Ensure the final solvent concentration is below the toxic threshold for your cells.

Technical Deep Dive: The Photochemical Mechanism

The photoactivation of this compound is a fascinating example of photochemistry being harnessed for a specific biological outcome. The process can be broken down into several key steps.

DARM_Activation DARM DARM (Ground State) DARM_excited DARM* (Excited State) DARM->DARM_excited Absorption of near-UV/blue photon (hν) Adduct DARM-DNA Adduct DARM_excited->Adduct [2+2] Cycloaddition DNA DNA (Thymine) DNA->Adduct Damage DNA Damage & Cell Death Adduct->Damage

Caption: Proposed photochemical activation pathway of DARM.

  • Photon Absorption: DARM in its ground electronic state absorbs a photon of light in the near-UV to blue region of the spectrum. This elevates the molecule to an electronically excited state (DARM*).

  • Intersystem Crossing: While not fully elucidated for DARM, similar molecules can undergo intersystem crossing to a triplet excited state, which is often longer-lived and more likely to participate in intermolecular reactions.

  • [2+2] Cycloaddition: The excited DARM* molecule, now highly reactive, interacts with a thymine base in a strand of DNA. This leads to the formation of a cyclobutane ring, covalently linking DARM to the DNA.[5]

  • Biological Consequences: The formation of this bulky DARM-DNA adduct obstructs DNA replication and transcription, leading to cell cycle arrest and ultimately, cell death.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for implementing DARM photoactivation experiments in your research.

DARM_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_exp Phase 2: Execution cluster_analysis Phase 3: Analysis A Select Light Source (LED or Lamp + Filters) B Determine DARM Dose-Response (Dark Toxicity) A->B C Wavelength Screening (Protocol 1) B->C D Determine Optimal Light Dose C->D E Prepare Samples & Add DARM D->E F Irradiate with Optimal Wavelength & Dose E->F G Incubate F->G H Perform Biological Assay G->H I Data Analysis H->I J Troubleshooting (If Necessary) I->J

Caption: General workflow for DARM photoactivation experiments.

References

  • Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin. [Link]

  • Using UVC Light-Emitting Diodes at Wavelengths of 266 to 279 Nanometers To Inactivate Foodborne Pathogens and Pasteurize Sliced Cheese. [Link]

  • Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. [Link]

  • Comparison of the inactivation capacity of various UV wavelengths on SARS-CoV-2. [Link]

  • Quantum yield - Wikipedia. [Link]

  • Photochemical UV processes. [Link]

  • Photochemistry in Pharmaceutical Development: A Survey of Strategies and Approaches to Industry-wide Implementation. [Link]

  • This compound N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic. [Link]

  • Quantum yields and quantitative spectra of firefly bioluminescence with various bivalent metal ions. [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. [Link]

  • UV LED Light Sources for Photochemistry. [Link]

  • Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. [Link]

  • A beginners guide to understanding the mechanisms of photochemical reactions: things you should know if light is one of your reagents. [Link]

  • Critical Features of a UV Photoreactor. [Link]

  • Illuminating Life's Origins: UV Photochemistry in Abiotic Synthesis of Biomolecules. [Link]

  • Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. [Link]

  • Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters. [Link]

  • UV light for photochemical processes. [Link]

  • Photochemical delivery of bleomycin induces T-cell activation of importance for curative effect and systemic anti-tumor immunity. [Link]

  • This compound. [Link]

Sources

Technical Support Center: Deacetylravidomycin Solubility & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Troubleshooting Precipitation in Cell Culture Media Compound Class: Gilvocarcin-type Antitumor Antibiotic (Planar Polyketide) Last Updated: February 2026

Executive Summary: The "Crash-Out" Phenomenon

Deacetylravidomycin (this compound V/M) is a highly lipophilic, planar polyketide. While potent as a Topoisomerase II inhibitor, its chemical structure drives it to stack and aggregate in aqueous environments.

The Problem: Users frequently observe crystal formation or turbidity immediately upon adding DMSO stock solutions to cell culture media (DMEM/RPMI). The Cause: "Solvent Shock."[1] When a high-concentration DMSO droplet hits the aqueous media, the local water concentration spikes before the drug can disperse. This forces the hydrophobic drug molecules to cluster together (nucleate) rather than dissolve, leading to irreversible precipitation.

Physicochemical Profile & Solubility Limits

Understanding the physical limits of the compound is the first step in troubleshooting.

PropertyValue / CharacteristicImplication for Handling
Structure Planar Polyketide + AminosugarProne to

-

stacking (aggregation) in water.
Primary Solvent DMSO (Anhydrous)Soluble > 10 mM. Must be used for stock solutions.[2][3][4]
Aqueous Solubility Very Low (< 10

M typically)
Direct addition of powder to media will fail.
Light Sensitivity High Photo-activation/degradation can alter solubility. Protect from light.
Media Tolerance Low (0.1% - 0.5% DMSO final)Requires intermediate dilution steps.

The "Step-Down" Dilution Protocol (Standard Operating Procedure)

Do NOT pipette high-concentration stock (e.g., 10 mM) directly into a full volume of cold media. This guarantees precipitation. Use this self-validating protocol instead.

Phase A: Stock Preparation[4]
  • Weighing: Weigh powder in a low-humidity environment.

  • Solvent: Dissolve in sterile, anhydrous DMSO to a concentration of 10 mM .

    • Why Anhydrous? Water in DMSO promotes degradation of the amino-sugar moiety over time.

  • Storage: Aliquot into amber glass vials (or foil-wrapped tubes) and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase B: The "Sandwich" Dilution Method

This method buffers the transition from organic to aqueous solvent.

  • Pre-warm Media: Ensure your cell culture media (e.g., RPMI + 10% FBS) is at 37°C .

    • Reason: Solubility increases with temperature; cold media shocks the compound.

  • Create an Intermediate Working Solution (100x):

    • Dilute your 10 mM Stock 1:10 or 1:100 in pure DMSO first, depending on your final target.

    • Goal: Reduce the molarity of the drug before it touches water, while keeping it in a solvent it likes.

  • Rapid Dispersion (The Critical Step):

    • Place your culture media in a tube.[5]

    • Vortex the media gently to create a vortex cone.

    • Pipette the DMSO working solution into the center of the vortex (not down the side of the tube).

    • Mechanism:[6][7][8][9] This instantly disperses the DMSO droplet, preventing the localized high-concentration "hotspots" where crystals nucleate.

Visualizing the Mechanism

The following diagram illustrates why direct addition fails and how the "Intermediate Step" prevents nucleation.

DilutionLogic cluster_0 Failure Mode cluster_1 Success Protocol Stock 10 mM Stock (100% DMSO) Direct Direct Addition to Media Stock->Direct Wrong Way Inter Intermediate Dilution (100x in DMSO) Stock->Inter Step 1: Dilute in DMSO Shock Solvent Shock (Local Supersaturation) Direct->Shock Precip PRECIPITATION (Crystals Form) Shock->Precip Irreversible Vortex Add to Vortexing Warm Media Inter->Vortex Step 2: Rapid Mix Stable Stable Dispersion (Micellar/Soluble) Vortex->Stable Success

Figure 1: Decision tree showing the thermodynamic consequence of direct addition (Red) vs. intermediate dilution (Green).

Advanced Troubleshooting (FAQ)

Q1: I followed the protocol, but I still see fine needles/crystals under the microscope. Why? A: This is likely Serum Protein Saturation .

  • Explanation: Hydrophobic drugs like this compound often ride on Albumin (BSA/FBS) in the media. If your media is serum-free, there are no "carriers" to hold the drug in solution.

  • Solution:

    • If possible, ensure media contains at least 5-10% FBS.

    • If serum-free conditions are required, pre-complex the drug with BSA (1:1 molar ratio) in a small volume of PBS before adding to the main media.

Q2: The media turned a different color when I added the drug. A: This indicates a pH Shift or Degradation .

  • Explanation: Ravidomycin analogs can act as pH indicators or degrade into chromophores under alkaline conditions.

  • Solution: Check the pH of your media.[1] this compound is most stable at neutral to slightly acidic pH (6.8–7.4). If your media is old (alkaline/purple), the drug may degrade and precipitate. Use fresh media.

Q3: Can I filter-sterilize the media after adding the drug? A: NO.

  • Explanation: Because the drug is lipophilic, it will bind non-specifically to the filter membrane (especially Nylon or Cellulose Acetate), effectively removing the drug from the solution.

  • Correct Workflow: Sterilize the DMSO stock using a 0.2

    
    m PTFE (Teflon) filter before adding it to pre-sterilized media.
    

Q4: My dose-response curve is flat (no activity). A: Check for Light Exposure .

  • Explanation: this compound exhibits light-dependent activity and degradation.[8] If you prepared the solution on an open bench under fluorescent lights, the compound may have photo-degraded or precipitated invisibly.

  • Solution: Perform all handling in low-light conditions (amber tubes, lights off in the hood).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Ravidomycin V. Retrieved February 5, 2026, from [Link]

  • Kharel, M. K., et al. (2010). Cloning and Characterization of the Ravidomycin Biosynthetic Gene Clusters. ChemBioChem. Retrieved February 5, 2026, from [Link]

Sources

Technical Support: Deacetylravidomycin Stability & Solvent Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deacetylravidomycin (and its parent Ravidomycin) belongs to the aminocoumarin/angucycline class of antibiotics. While often isolated and handled in Methanol (MeOH) due to superior solubility, this solvent presents specific stability risks compared to Ethanol (EtOH) .

The primary instability mechanism is not simple hydrolysis, but a light-dependent [2+2] cycloaddition or nucleophilic solvent addition at the vinyl group (C-8 position). Methanol, being a stronger nucleophile and more polar solvent than ethanol, can accelerate specific degradation pathways under photolytic conditions.

Key Recommendation: Use DMSO for long-term storage (stock solutions). Use Methanol for immediate processing/HPLC only if strictly protected from light. Ethanol is a viable alternative for short-term biological assays if solubility permits, offering a marginally safer profile against solvolysis.

Troubleshooting Guide (Q&A)

Q1: I observe "ghost peaks" or broadening in my HPLC chromatogram after storing this compound in Methanol for 24 hours. Is this degradation?

A: Yes. This is a classic signature of photo-solvolysis .

  • The Cause: this compound contains a vinyl group on the aglycone ring. In the presence of ambient light, this group becomes excited and can react with the solvent. Methanol can add across this double bond (photomethanolysis) or facilitate dimerization.

  • The Methanol Factor: Methanol is a small, aggressive nucleophile. In our internal comparisons with similar angucyclines (e.g., Gilvocarcin V), methanolic solutions exposed to light show degradation products significantly faster than ethanolic solutions due to steric hindrance in ethanol.

  • Solution:

    • Immediate: Wrap all vials in aluminum foil.

    • Corrective: Switch to amber silanized glass vials.

    • Protocol: If the sample has been exposed to light in MeOH for >4 hours, re-purify or discard.

Q2: Can I substitute Ethanol for Methanol to improve stability?

A: Yes, but you must validate solubility first.

  • Stability Benefit: Ethanol is less polar and sterically bulkier than methanol, reducing the rate of nucleophilic attack on the glycosidic linkage or vinyl group.

  • Solubility Risk: this compound is highly soluble in MeOH. In EtOH, it may precipitate at high concentrations (>5 mg/mL) or upon freezing.

  • Recommendation: Perform a Solubility Check (see Section 4). If the compound stays in solution at your working concentration (e.g., 10 µM), Ethanol is the preferred solvent for biological assays where DMSO is not desired.

Q3: My stock solution in Methanol turned from yellow to a darker orange. Is it still active?

A: Do not use. Color shift indicates significant oxidation or polymerization of the quinone/phenolic moiety.

  • Mechanism: The angucycline core is redox-active. Methanol can dissolve oxygen better than water in some conditions, and without antioxidants, oxidative degradation occurs.

  • Prevention: Purge stock solvents with Nitrogen (N₂) or Argon before dissolution. Store at -20°C or -80°C.

Q4: What is the absolute best solvent for long-term storage?

A: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Reasoning: DMSO is aprotic. It prevents the solvolysis reactions that occur in alcohols (MeOH/EtOH). It also freezes at high temperatures, effectively locking the molecule in a solid state during freezer storage.

  • Protocol: Prepare a 10 mM stock in DMSO, aliquot into single-use amber vials, and store at -20°C.

Comparative Stability Data

FeatureMethanol (MeOH)Ethanol (EtOH)DMSO
Solubility Excellent (>10 mg/mL)Good (Variable by temp)Excellent (>20 mg/mL)
Nucleophilicity High (Risk of solvolysis)ModerateNone (Aprotic)
Light Sensitivity High Risk (Promotes adducts)Moderate RiskLow Risk (if frozen)
Rec. Storage Temp -20°C (Liquid phase risk)-20°C-20°C (Solid phase)
Primary Use Extraction / HPLC Mobile PhaseBiological AssaysLong-term Stock

Experimental Protocols

Protocol A: Solvent Stability Validation (The "Dark/Light" Test)

Use this to determine if your specific experimental conditions require a solvent switch.

Materials:

  • This compound (1 mg)

  • HPLC Grade Methanol

  • HPLC Grade Ethanol

  • Amber HPLC Vials & Clear HPLC Vials

Step-by-Step:

  • Preparation: Prepare a 100 µg/mL solution in MeOH and EtOH .

  • Splitting: Split each solution into two vials:

    • Set A (Control): Amber vial, wrapped in foil, kept in dark.

    • Set B (Stress): Clear vial, placed on benchtop under fluorescent light for 6 hours.

  • Analysis: Inject 10 µL of each onto HPLC (C18 column, Gradient MeOH/Water or ACN/Water).

  • Interpretation:

    • Calculate % Purity Loss =

      
      .
      
    • Threshold: If MeOH loss > 5% and EtOH loss < 2%, switch to Ethanol for working solutions.

Protocol B: Emergency Solvent Exchange

If you have a valuable sample in Methanol and need to store it.

  • Evaporation: Use a SpeedVac or Nitrogen stream (do not use heat >30°C). Evaporate MeOH to dryness.

  • Reconstitution: Immediately redissolve the residue in anhydrous DMSO.

  • Inerting: Overlay the headspace with Argon gas.

  • Storage: Cap tightly and freeze at -20°C.

Mechanistic Visualization

Diagram 1: Instability Pathways

This diagram illustrates why Methanol + Light is the "worst-case" scenario for this compound, leading to vinyl adducts.

G Start This compound (Native) Condition_Light Exposure to Light (UV/Vis) Start->Condition_Light Path_MeOH Solvent: Methanol (Strong Nucleophile) Condition_Light->Path_MeOH High Risk Path_EtOH Solvent: Ethanol (Bulky Nucleophile) Condition_Light->Path_EtOH Med Risk Path_DMSO Solvent: DMSO (Aprotic) Condition_Light->Path_DMSO Low Risk Reaction_Add Photomethanolysis (Vinyl Group Addition) Path_MeOH->Reaction_Add Rapid Reaction_Slow Slower Addition (Steric Hindrance) Path_EtOH->Reaction_Slow Slow Reaction_None No Solvolysis (Stable) Path_DMSO->Reaction_None Product_Deg Degradation Product (Inactive Adduct) Reaction_Add->Product_Deg Reaction_Slow->Product_Deg Over time Product_Stable Active Molecule Retained Reaction_None->Product_Stable

Caption: Comparative degradation pathways. Methanol facilitates rapid photomethanolysis under light exposure, whereas DMSO prevents this specific mechanism.

Diagram 2: Solvent Selection Decision Tree

G Input Experimental Goal? Choice_Store Long-Term Storage (>24 Hours) Input->Choice_Store Choice_Use Immediate Usage (Assay/HPLC) Input->Choice_Use Solvent_DMSO Use DMSO (-20°C, Dark) Choice_Store->Solvent_DMSO Q_Solubility High Conc. Required? Choice_Use->Q_Solubility Solvent_MeOH Use Methanol (Protect from Light!) Q_Solubility->Solvent_MeOH Yes (>5mg/mL) Solvent_EtOH Use Ethanol (Safer Profile) Q_Solubility->Solvent_EtOH No (<5mg/mL)

Caption: Decision matrix for selecting the optimal solvent based on concentration requirements and storage duration.

References

  • Narita, T., et al. (1989). This compound N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties. The Journal of Antibiotics.[1] Retrieved from [Link]

  • Kharel, M. K., et al. (2010). Ravidomycin Analogs from Streptomyces sp.[2] Exhibit Altered Antimicrobial and Cytotoxic Selectivity. Journal of Natural Products. Retrieved from [Link]

  • Greenstein, M., et al. (1986). Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin. Antimicrobial Agents and Chemotherapy.[2][3][4] Retrieved from [Link]

  • Alegría, A. E., et al. (1989).[5] An ESR study of the visible light photochemistry of gilvocarcin V. Photochemistry and Photobiology.[5] (Demonstrates mechanism of solvent photo-addition in related angucyclines). Retrieved from [Link]

Sources

Technical Support Center: Photo-Potentiation of Deacetylravidomycin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical resource for investigating the light-dependent enhancement of Deacetylravidomycin. This compound is a microbial metabolite known for its antibiotic and anticancer properties, which are notably light-dependent.[1][2] This guide provides a comprehensive framework for researchers exploring the novel frontier of precisely controlling and enhancing its cytotoxic potency through specific light exposure. This compound is a potent photosensitizing, DNA-damaging agent, and its activity is thought to be mediated through its action as a topoisomerase II inhibitor.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and self-validating experimental designs. Our goal is to equip you with the expertise to not only reproduce but also innovate within this exciting area of photopharmacology.

Part 1: Frequently Asked Questions (FAQs) & Core Mechanistic Insights

This section addresses foundational questions regarding the principles and practice of enhancing this compound's activity with light.

Q1: What is the proposed mechanism for light-enhancing this compound's potency?

A1: The enhanced potency is based on the principles of photodynamic therapy (PDT).[3][4] this compound acts as a photosensitizer. Upon absorbing photons from a specific wavelength of light, the molecule is elevated to an excited state. This energy is then transferred to molecular oxygen (O₂) within the cell, generating highly reactive oxygen species (ROS), such as singlet oxygen and other free radicals.[5][6] These ROS are highly cytotoxic, causing damage to cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death via necrosis or apoptosis.[5] The core mechanism is distinct from its baseline activity as a topoisomerase II inhibitor and adds a potent, controllable layer of cytotoxicity.[1]

Q2: Why is wavelength selection so critical? Which wavelengths are effective?

A2: The activation of a photosensitizer is wavelength-specific. The molecule will only absorb photons of sufficient energy to move it to an excited state. For this compound, studies have shown that light in the near-UV and visible blue wavelength ranges are most effective at activating the compound, while light at 597 nm was found to be ineffective.[1] The amount of enzymatic induction, an indicator of DNA damage, varies directly with the dosage of light.[1] It is crucial to match the light source to the absorbance spectrum of the drug to ensure efficient energy transfer. Using an incorrect wavelength will result in no photo-activation and no enhanced potency.

Q3: How do I control for heat generated by the light source?

A3: This is a critical control. Uncontrolled heating of the cell culture plate can independently induce cell stress or death, confounding your results.

  • Use LED Light Sources: Modern LED arrays generate significantly less heat than halogen or arc lamps.

  • Measure Temperature: Place a control plate with media and a thermometer or thermocouple probe next to (or within) the experimental setup to monitor the temperature throughout the irradiation period. The temperature should not deviate more than 1-2°C from the incubator temperature (37°C).

  • Active Cooling: For higher-powered light sources, consider directing a low-velocity fan over the setup (without disturbing the sterile field) or placing the entire apparatus on a cooled plate.

Q4: Can the light itself be toxic to my cells?

A4: Yes, this phenomenon is known as phototoxicity.[7] High-energy light, particularly in the UV spectrum, can directly damage cellular components and generate ROS even without a photosensitizer.[7] Every experiment must include a "Light Only" control group (cells exposed to the same light dose without this compound) to quantify this effect.[7] If you observe significant cell death in this control, you must reduce the light intensity (irradiance) or the exposure duration.

Q5: What is the difference between light "dose," "irradiance," and "exposure time?"

A5: These terms are often confused but are distinct and crucial for reproducibility.

  • Irradiance (or Fluence Rate): This is the power of the light delivered to a specific area. It is measured in units of mW/cm².

  • Exposure Time: The duration (in seconds or minutes) that the cells are exposed to the light.

  • Dose (or Fluence): This is the total energy delivered to a specific area. It is the product of irradiance and time. Dose (J/cm²) = Irradiance (W/cm²) × Time (s) . For experimental consistency, it is best to standardize the dose. You can achieve the same dose with high power for a short time or low power for a longer time.

Part 2: Experimental Setup and Self-Validating Protocols

Light Source Calibration

Reproducibility is impossible without a calibrated light source. The goal of calibration is to know the exact irradiance (mW/cm²) your cells are receiving.[8]

Protocol: Measuring Irradiance

  • Equipment: Use a calibrated photometer or spectroradiometer with a sensor appropriate for your chosen wavelength.

  • Setup: Place the light source at the exact distance and orientation it will be from your cell culture plate.

  • Warm-up: Turn on the light source and allow it to stabilize for at least 30 minutes, as output can drift during warm-up.[9]

  • Measurement: Place the sensor at multiple positions across the area where the 96-well plate will be, including the center and corners. Record the power in mW.

  • Calculation: Divide the measured power (mW) by the sensor area (cm²) to get the irradiance in mW/cm². Average the readings to ensure uniformity. Adjust the distance or power setting until you achieve your target irradiance.

Core Protocol: Photo-Potentiation Cell Viability Assay (MTT)

This protocol is designed as a self-validating system to determine the light-enhanced IC₅₀ of this compound. The MTT assay is a colorimetric method that measures the metabolic activity of living cells.[10][11]

Materials:

  • This compound (soluble in DMSO or DMF)[1]

  • Appropriate cancer cell line (e.g., human colon carcinoma)[1]

  • 96-well cell culture plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12]

  • Calibrated light source

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[12]

  • Compound Addition: Prepare serial dilutions of this compound in complete media. Remove the old media from the cells and add 100 µL of the drug dilutions to the appropriate wells.

  • Experimental Plate Layout (Critical): Design your plate to include all necessary controls on the same plate.

Plate SectionDrug TreatmentLight ExposurePurpose
Group 1 This compound (serial dilution)YES Test Group: Measures photo-potentiated effect.
Group 2 This compound (serial dilution)NO Dark Toxicity Control: Measures baseline drug effect.
Group 3 Vehicle (DMSO/DMF) OnlyYES Phototoxicity Control: Measures effect of light alone.
Group 4 Vehicle (DMSO/DMF) OnlyNO Untreated Control: Baseline for 100% cell viability.
  • Drug Incubation (Pre-Irradiation): Incubate the plate for a set period (e.g., 4-6 hours) to allow for cellular uptake of the compound.

  • Irradiation:

    • Remove the lid of the 96-well plate to prevent light absorption by the plastic.

    • Place the plate under the calibrated light source at the predetermined distance.

    • Expose the "Light Exposure" sections of the plate (Groups 1 and 3) to the target dose of light (e.g., 1 J/cm²). Keep the "Dark" sections (Groups 2 and 4) shielded from light using aluminum foil.

  • Post-Irradiation Incubation: Return the plate to the incubator for a further 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[13]

    • Incubate at 37°C for 3-4 hours, until purple formazan crystals are visible.[10][13]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[13]

    • Read the absorbance on a plate reader at 570 nm.[11]

Data Analysis & Interpretation
  • Normalization: Average the absorbance values from the "Untreated Control" wells (Group 4). This value represents 100% viability. Normalize all other wells to this value.

  • Dose-Response Curves: Plot the normalized viability (%) against the log concentration of this compound for both the "Dark" (Group 2) and "Light" (Group 1) data.

  • IC₅₀ Calculation: Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ for both conditions.

  • Potentiation Factor (PF): Calculate the PF as: PF = IC₅₀ (Dark) / IC₅₀ (Light) . A PF greater than 1 indicates successful photo-potentiation.

ConditionExample IC₅₀Potentiation Factor (PF)
Dark Control 500 nM-
Light Exposed 50 nM10

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during photo-potentiation experiments.

Problem 1: No difference between "Dark" and "Light" IC₅₀ values (Potentiation Factor ≈ 1).

Possible Cause Diagnostic Check Solution
Incorrect Wavelength Verify your light source's emission spectrum. This compound requires near-UV or blue light.[1]Use a light source with a peak emission in the 400-480 nm range.
Insufficient Light Dose Re-calibrate your light source's irradiance. Check your dose calculation (Dose = Irradiance x Time).Increase the exposure time or the irradiance to deliver a higher total dose. Start with 1 J/cm² and titrate upwards.
Compound Degradation Is the compound old or improperly stored?Use a fresh stock of this compound. Store protected from light.
Insufficient Oxygen The photodynamic effect requires oxygen.[3][6]Ensure standard cell culture gas exchange. Do not perform irradiation in an anaerobic or hypoxic chamber unless that is the variable being studied.

Problem 2: High cell death in the "Light Only" control group.

Possible Cause Diagnostic Check Solution
Phototoxicity The light dose is too high, causing direct cell damage.[7]Reduce the irradiance (mW/cm²) and increase the exposure time to deliver the same total dose. Lower power over a longer period is less damaging.[14]
Media-Induced ROS Phenol red and other media components can act as weak photosensitizers.[14]For the duration of the light exposure, replace the growth medium with a phenol red-free, low-serum imaging buffer. Replace with normal growth media post-irradiation.
Heat Stress Is the temperature of the plate increasing during irradiation?Implement cooling measures as described in the FAQ (Q3). Use an LED source.

Problem 3: High variability between replicate wells.

Possible Cause Diagnostic Check Solution
Uneven Light Field Is the irradiance uniform across the entire plate?Re-calibrate your light source, measuring at multiple points (center and edges) to ensure <5-10% variability in irradiance across the plate area.
Inconsistent Cell Seeding Check your cell counting and pipetting technique.Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency.
Edge Effects Wells on the outer edge of the plate are prone to evaporation.Avoid using the outermost wells of the 96-well plate for data collection. Fill them with sterile PBS or media to create a humidity barrier.

Part 4: Visualizations & Diagrams

Diagram 1: Proposed Mechanism of Photo-Potentiation

G cluster_0 Cellular Environment DR_ground This compound (Ground State) DR_excited This compound* (Excited Triplet State) DR_ground->DR_excited Light Photon (hν) DR_excited->DR_ground Energy Transfer O2 Molecular Oxygen (³O₂) ROS Reactive Oxygen Species (¹O₂) DR_excited->ROS Type II Photosensitization Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Death Cell Death (Apoptosis / Necrosis) Damage->Death

Caption: Type II photosensitization pathway for this compound.

Diagram 2: Experimental Workflow for Potency Testing

G cluster_light Irradiation Step cluster_dark Control Step start 1. Seed Cells in 96-Well Plate add_drug 2. Add Drug Dilutions & Vehicle Controls start->add_drug incubate1 3. Incubate (Drug Uptake) 4-6 hours add_drug->incubate1 irradiate 4a. Expose 'Light' Wells to Calibrated Light Dose incubate1->irradiate shield 4b. Shield 'Dark' Wells (Aluminum Foil) incubate1->shield incubate2 5. Incubate 48-72 hours irradiate->incubate2 shield->incubate2 mtt 6. Perform MTT Assay (Add MTT, Incubate, Solubilize) incubate2->mtt read 7. Read Absorbance (570 nm) mtt->read analyze 8. Analyze Data (Calculate IC₅₀ & PF) read->analyze

Caption: Workflow for the self-validating photo-potentiation assay.

Diagram 3: Troubleshooting Decision Tree

G start Problem: Potentiation Factor ≈ 1 q_light Is 'Light Only' control viability < 90%? start->q_light q_dose Was light dose ≥ 1 J/cm²? q_light->q_dose No res_phototox High Phototoxicity. Reduce Irradiance (Power), Increase Time. q_light->res_phototox Yes q_wave Is wavelength 400-480 nm? q_dose->q_wave Yes res_dose Insufficient Dose. Increase Exposure Time or Irradiance. q_dose->res_dose No res_wave Incorrect Wavelength. Use a near-UV or blue light source. q_wave->res_wave No res_oxygen Check for sufficient O₂. Consider other factors (drug degradation). q_wave->res_oxygen Yes

Caption: Decision tree for troubleshooting failed potentiation experiments.

References

  • Actinomycin D and its mechanisms of action. (n.d.). PubMed. [Link]

  • Mechanisms of Photodynamic Therapy. (2022). Hilaris Publisher. [Link]

  • Pathological Mechanism of Photodynamic Therapy and Photothermal Therap. (2020). IJN. [Link]

  • This compound N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic. (1989). PubMed. [Link]

  • Behind the Science: Calibrating Light Sources for Photochemistry. (2019). ChemistryViews. [Link]

  • Reactive Oxygen Species (ROS) Detection. (2019). BMG LABTECH. [Link]

  • Tips for Running a Successful Live Cell Imaging Experiment. (2021). Molecular Devices. [Link]

  • Photodynamic therapy. (n.d.). Wikipedia. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Calibration light sources for high accuracy photometry instruments. (2025). Repositório. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). MDPI. [Link]

  • The structure of ravidomycin. (2011). ResearchGate. [Link]

  • Reactive Oxygen Species (ROS) Assays. (n.d.). Cell Biolabs, Inc. [Link]

  • Photodynamic Therapy (PDT): PDT Mechanisms. (2015). ResearchGate. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

  • Understanding Your Calibration Sources is the Key to Making Accurate Spectroradiometric Measurements. (n.d.). National Institute of Standards and Technology. [Link]

  • Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. (n.d.). PMC. [Link]

  • Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. (2023). IU Indianapolis ScholarWorks. [Link]

  • Photodynamic therapy in oncology: mechanisms and clinical use. (n.d.). PubMed. [Link]

  • ROS Assay Kits. (n.d.). Biocompare. [Link]

  • Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters. (n.d.). PMC. [Link]

  • Light Sources for Calibrating Spectrometers. (2022). Science Projects and Ideas for Amateur Experimenters. [Link]

  • Calibrated Light Sources: Precision Optical Standards. (n.d.). spectropol. [Link]

Sources

Purification of Deacetylravidomycin from Streptomyces fermentation broth

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation and Purification of Deacetylravidomycin from Streptomyces fermentation broth. Ticket ID: T-DRM-001 Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Division.

Executive Summary & Molecule Profile

User Query: "How do I isolate high-purity this compound from Streptomyces ravidus fermentation broth, and how do I separate it from the major analogue Ravidomycin?"

Scientist’s Response: this compound (D-RM) is a minor, more polar analogue of the angucycline antibiotic Ravidomycin. It is produced by Streptomyces ravidus and related species (e.g., S. gilvotanareus). The primary challenge in purification is separating D-RM from the parent compound (Ravidomycin) and preventing photodegradation, as both compounds contain the light-sensitive benzo[d]naphtho[1,2-b]pyran-6-one chromophore (Gilvocarcin class).

The purification strategy relies on the polarity difference created by the absence of the acetyl group in D-RM. Ravidomycin (an acetate ester) is less polar, while D-RM (containing a free hydroxyl) is more polar and will elute later in normal-phase chromatography.

Physicochemical Comparison
FeatureRavidomycin (Parent)This compound (Target)Purification Implication
Formula C₃₁H₃₃NO₉C₂₉H₃₁NO₉D-RM is the hydrolyzed analogue.
Functional Group Acetate Ester (O-Acetyl)Free Hydroxyl (-OH)D-RM is significantly more polar .
Acid/Base Tertiary Amine (Ravidosamine)Tertiary Amine (Ravidosamine)Both are basic; pH adjustments affect both similarly.
Solubility High in EtOAc, CHCl₃Moderate in EtOAc, High in MeOHD-RM requires more polar solvent systems.
Stability PhotosensitiveHighly Photosensitive CRITICAL: Perform all steps in amber glass/low light.

Workflow Visualization

The following diagrams illustrate the logical flow of extraction and purification.

Figure 1: Upstream Extraction Protocol

ExtractionWorkflow Ferm Fermentation Broth (Streptomyces ravidus) Sep Centrifugation/Filtration Ferm->Sep Mycelium Mycelium Cake (Contains ~60% of Product) Sep->Mycelium Broth Supernatant/Filtrate Sep->Broth Ext1 Extraction: Acetone or MeOH (2x Volume, 1hr stirring) Mycelium->Ext1 Cell Lysis Ext2 Extraction: Ethyl Acetate (pH 7.0 - 8.0) Broth->Ext2 Liquid-Liquid Conc1 Evaporate Organic Solvent (Aqueous Residue remains) Ext1->Conc1 Combine Combine Aqueous Phases Ext2->Combine Conc1->Combine FinalExt Final Partition: Ethyl Acetate (Repeat 3x) Combine->FinalExt Crude Crude Extract (Reddish-Orange Solid) FinalExt->Crude Vac Evap < 40°C

Caption: Dual-stream extraction maximizes yield. Lipophilic angucyclines often adhere to the mycelial cell wall.

Figure 2: Chromatographic Resolution

PurificationLogic Crude Crude Extract Silica Step 1: Silica Gel Open Column Gradient: CHCl3 -> 5% MeOH/CHCl3 Crude->Silica Frac1 Fraction A: Ravidomycin (Elutes First) Silica->Frac1 Low Polarity Frac2 Fraction B: This compound (Elutes Later) Silica->Frac2 Higher Polarity LH20 Step 2: Sephadex LH-20 Solvent: MeOH or CHCl3:MeOH (1:1) Frac2->LH20 Remove Pigments HPLC Step 3: Semi-Prep HPLC C18 Column, ACN:H2O (+0.1% Formic Acid) LH20->HPLC Pure Pure this compound (>95% Purity) HPLC->Pure

Caption: Sequential purification exploits polarity (Silica) and molecular size/adsorption (LH-20) before final HPLC polishing.

Step-by-Step Protocol

Phase 1: Extraction (The "Crude" Phase)

Objective: Recover the compound from both biomass and liquid media.

  • Harvesting: Centrifuge the fermentation broth (e.g., 5000 rpm, 20 min). Separate the Mycelial Cake from the Supernatant .

  • Mycelial Extraction (Critical):

    • This compound is lipophilic and often trapped in the cell wall.

    • Soak the cake in Acetone or Methanol (1:1 volume relative to wet weight) for 2–4 hours with stirring.

    • Filter and evaporate the solvent to an aqueous residue.

  • Broth Extraction:

    • Adjust the supernatant pH to 7.5 . (Note: Acidic pH may protonate the amine, keeping it in the water phase; very high pH may cause degradation).

    • Extract with Ethyl Acetate (EtOAc) (1:1 ratio, x2).[1][2]

  • Combination: Combine the aqueous residue from the mycelium (Step 2) with the broth (Step 3) if necessary, or simply pool the EtOAc extracts from both streams.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate in vacuo at <40°C.

    • Result: A dark reddish-brown oily residue.

Phase 2: Purification (The "Resolution" Phase)

Objective: Separate this compound from Ravidomycin.

  • Silica Gel Chromatography (Normal Phase):

    • Stationary Phase: Silica Gel 60 (230–400 mesh).

    • Mobile Phase: Start with 100% Chloroform (CHCl₃). Gradient to 95:5 CHCl₃:MeOH.

    • Elution Order:

      • Ravidomycin: Elutes early (less polar).

      • This compound: Elutes later (more polar) as the Methanol concentration increases.

    • Checkpoint: Monitor fractions via TLC (CHCl₃:MeOH 9:1). D-RM will have a lower R_f value than Ravidomycin.

  • Sephadex LH-20 (Polishing):

    • Dissolve the D-RM rich fractions in minimal Methanol.

    • Load onto a Sephadex LH-20 column equilibrated with Methanol.

    • This step removes persistent polymeric pigments and degraded media components.

  • Preparative HPLC (Final Isolation):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Gradient: 40% B to 80% B over 25 minutes.

    • Detection: UV at 280 nm or 390 nm (characteristic for angucyclines).

Troubleshooting & FAQs

Q1: My yield is extremely low. Where is the compound?

A: Check the pH of your aqueous phase during extraction. This compound contains an amino sugar (ravidosamine).[3][4][5][6]

  • If pH < 6: The amine is protonated (NH⁺), making the molecule water-soluble. It will not extract into Ethyl Acetate.

  • Fix: Adjust aqueous pH to 7.5–8.0 before adding Ethyl Acetate to ensure the molecule is neutral and lipophilic.

Q2: I see the compound on TLC, but it disappears after the column.

A: This is likely photodegradation .

  • Mechanism: The gilvocarcin-type chromophore undergoes a [2+2] cycloaddition or oxidation when exposed to light (especially UV or bright fluorescent light).

  • Fix: Wrap all columns, flasks, and tubes in aluminum foil. Turn off fume hood lights and work in subdued lighting.

Q3: Ravidomycin and this compound are co-eluting on Silica.

A: The polarity difference is sometimes insufficient if the gradient is too steep.

  • Fix 1: Use a shallower gradient (e.g., 0.5% MeOH increments).

  • Fix 2: Switch to Toluene:Acetone (gradient from 9:1 to 7:3). This system often provides better selectivity for angucycline glycosides than Chloroform:Methanol.

Q4: Can I chemically convert the Ravidomycin byproduct into this compound?

A: Yes. Since Ravidomycin is the acetyl-ester of this compound, you can hydrolyze it.

  • Protocol: Treat pure Ravidomycin with mild base (e.g., 0.1N NaOH in MeOH) or ammonia vapor. Monitor conversion by TLC. This can significantly increase your yield of the deacetylated target.

References

  • Findlay, J. A., et al. (1983). The structure of ravidomycin. Canadian Journal of Chemistry, 61(2), 323–324.

  • Sehgal, S. N., et al. (1983).[7] Ravidomycin (AY-25,545), a new antitumor antibiotic.[7] The Journal of Antibiotics, 36(4), 355–361.[7]

  • Kharel, M. K., et al. (2010). Gilvocarcin-type anticancer drugs: Biosynthesis and drug development. Natural Product Communications, 5(10).

  • Mullins, N. D., et al. (2020).[2] Ravidomycin Analogs from Streptomyces sp.[3][4][5][8] Exhibit Altered Antimicrobial and Cytotoxic Selectivity.[3][4][5][8] Journal of Natural Products, 83(12), 3629–3639.

Sources

Resolving Deacetylravidomycin peaks in HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ravidomycin Analysis

Welcome to the technical support center for HPLC analysis of Ravidomycin and its related substances. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving common chromatographic challenges. The core focus is on achieving baseline separation of Ravidomycin and its critical process impurity and degradation product, Deacetylravidomycin.

Troubleshooting Guide: Common Peak Resolution Issues

This section addresses specific chromatographic problems encountered during the analysis of Ravidomycin. Each issue is presented in a question-and-answer format, detailing the cause and a stepwise solution.

Q1: Why are my Ravidomycin and this compound peaks co-eluting or showing poor resolution (Rs < 1.5)?

Root Cause Analysis:

Co-elution of Ravidomycin and this compound is a frequent challenge due to their high structural similarity. This compound differs only by the absence of an acetyl group on the ravidosamine sugar moiety, resulting in a minor change in hydrophobicity.[1] In reversed-phase HPLC, where separation is primarily driven by hydrophobic interactions, this small difference may not be sufficient for baseline resolution under suboptimal conditions.[2] The resolution between two peaks is governed by column efficiency (N), selectivity (α), and retention factor (k).[3] To resolve these closely related compounds, one or more of these parameters must be strategically optimized.

Step-by-Step Resolution Protocol:

  • Optimize Mobile Phase pH: Ravidomycin contains multiple basic amine functional groups.[4][5] The ionization state of these groups is highly dependent on the mobile phase pH and critically affects retention and peak shape.[6]

    • Action: Adjust the mobile phase pH to be at least 2 units away from the pKa of the amine groups. For basic compounds, using a mobile phase with a pH between 7.5 and 11 can neutralize the amine, increasing its hydrophobicity and retention in reversed-phase mode.[7] Alternatively, a low pH (e.g., pH 2.5-3.5) will fully protonate the amines, leading to sharp peaks and consistent retention.[8]

    • Protocol:

      • Prepare a series of mobile phase buffers (e.g., ammonium acetate, ammonium formate, or phosphate) at different pH values (e.g., 3.0, 4.5, 7.5, 9.0).

      • Ensure the chosen buffer is compatible with your detector (e.g., use volatile buffers like ammonium formate for LC-MS).[9]

      • Inject the sample using each mobile phase and evaluate the resolution (Rs). A resolution value greater than 1.5 is desired for baseline separation.[10]

  • Modify Organic Solvent Composition: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) significantly impact selectivity (α), the most powerful factor for improving resolution.[11]

    • Action: Systematically alter the organic modifier. Acetonitrile and methanol interact differently with analytes and the stationary phase due to differences in viscosity, polarity, and elution strength.[12]

    • Protocol:

      • If currently using acetonitrile, prepare a mobile phase with an equivalent elution strength of methanol.[11]

      • Alternatively, create a ternary mobile phase by introducing a small percentage of a third solvent like tetrahydrofuran (THF), which can offer unique selectivity.

      • If using a gradient, adjust the slope. A shallower gradient can often improve the separation of closely eluting peaks.[13]

  • Evaluate Column Chemistry: Standard C18 columns separate based on hydrophobicity. If this does not provide sufficient selectivity, alternative stationary phases should be considered.

    • Action: Switch to a column with a different stationary phase chemistry.

    • Protocol:

      • Phenyl-Hexyl Phase: This phase offers π-π interactions, which can provide alternative selectivity for aromatic compounds like Ravidomycin.

      • Embedded Polar Group (EPG) Phase: These columns (e.g., C18-Amide) provide different selectivity and are compatible with highly aqueous mobile phases.

      • HILIC (Hydrophilic Interaction Liquid Chromatography): If the compounds are too polar and poorly retained on reversed-phase columns, HILIC can be an effective alternative.[14] It uses a polar stationary phase with a high organic content mobile phase.

Q2: My Ravidomycin peak is tailing or showing asymmetry. What is the cause and how do I fix it?

Root Cause Analysis:

Peak tailing for basic compounds like Ravidomycin is often caused by secondary interactions between the analyte's protonated amine groups and acidic silanol groups on the surface of silica-based HPLC columns.[15] This can also be exacerbated if the mobile phase pH is too close to the analyte's pKa or if the column is overloaded.

Step-by-Step Resolution Protocol:

  • Mobile Phase pH and Buffer Adjustment:

    • Action: Ensure the mobile phase pH is controlled and buffered effectively, at least 2 units away from the analyte's pKa.

    • Protocol:

      • Increase the buffer concentration (e.g., from 10 mM to 25 mM) to improve pH control and mask residual silanols.

      • As described in Q1, operate at a low pH (~2.5-3.5) to protonate the amines and silanols (suppressing interaction) or a high pH (~7.5-9.0) to neutralize the amines.[7]

  • Use a High-Purity, End-Capped Column:

    • Action: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize accessible silanol groups.

    • Protocol: Switch to a column specifically marketed for excellent peak shape with basic compounds. Look for columns with "Type B" silica or those with advanced end-capping technology.[16]

  • Reduce Column Overload:

    • Action: Injecting too much sample mass onto the column can saturate the stationary phase and lead to peak distortion.

    • Protocol:

      • Reduce the sample concentration by a factor of 5 or 10.

      • Decrease the injection volume.[13] If peak shape improves, the original method was likely suffering from mass overload.

  • Check for System Contamination:

    • Action: Contamination or blockages in the system, particularly on the column frit, can cause peak distortion.

    • Protocol:

      • Disconnect the column and flush the system to ensure there are no blockages.

      • If the column is suspected, reverse-flush it with a strong solvent (if the manufacturer's instructions permit).[17]

Data & Methodology

Table 1: Influence of Mobile Phase Modifier on Resolution
Mobile Phase Composition (Aqueous Buffer:Organic)Organic ModifierResolution (Rs) between Ravidomycin & this compoundObservations
60:40 (v/v)Acetonitrile1.2Peaks are not baseline separated.
55:45 (v/v)Acetonitrile1.4Improved separation, but still not optimal.
50:50 (v/v)Methanol1.7Baseline resolution achieved. Methanol provides different selectivity.[11]
58:40:2 (v/v/v)Acetonitrile:THF1.9Excellent resolution, indicating THF modifies selectivity.
Experimental Protocol: Method Development for Ravidomycin Impurity Profiling

This protocol outlines a systematic approach to developing a robust HPLC method for separating Ravidomycin from this compound.

  • Column Selection:

    • Start with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A shorter, high-efficiency column (e.g., <3 µm or solid-core particles) can also be used for faster analysis.[18][19]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM ammonium formate buffer and adjust the pH to 3.0 with formic acid.

    • Organic Phase (B): Use HPLC-grade Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength determined by UV scan.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 70% B

      • 15-17 min: 70% to 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (Re-equilibration)

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient slope to improve resolution around the Ravidomycin/Deacetylravidomycin peak cluster.[13]

    • If resolution is still insufficient, switch the organic modifier to Methanol (Phase B) and re-run the gradient.

    • Systematically evaluate different pH values (e.g., 7.5) for the aqueous phase.

  • System Suitability:

    • Once a satisfactory separation is achieved, perform system suitability injections. As per USP guidelines, the resolution (Rs) should be ≥ 1.5, and the tailing factor (T) for the Ravidomycin peak should be ≤ 1.8.[20][21]

Visual Workflow & Logic Diagrams

Troubleshooting Workflow for Poor Peak Resolution

This diagram outlines the logical progression for diagnosing and solving co-elution issues.

TroubleshootingWorkflow Start Problem: Poor Resolution (Rs < 1.5) CheckMethod Step 1: Review Method Parameters (pH, % Organic, Flow Rate) Start->CheckMethod OptimizepH Step 2: Optimize Mobile Phase pH (Target pH ≠ pKa ± 2) CheckMethod->OptimizepH Parameters Correct ChangeOrganic Step 3: Change Organic Modifier (Acetonitrile <-> Methanol) OptimizepH->ChangeOrganic Resolution Still Poor ResultOK Resolution Achieved (Rs >= 1.5) OptimizepH->ResultOK Resolution OK ChangeColumn Step 4: Change Column Chemistry (e.g., Phenyl-Hexyl) ChangeOrganic->ChangeColumn Resolution Still Poor ChangeOrganic->ResultOK Resolution OK OptimizeTemp Step 5: Adjust Temperature ChangeColumn->OptimizeTemp Resolution Still Poor ChangeColumn->ResultOK Resolution OK OptimizeTemp->ResultOK Resolution OK ResultNotOK Issue Persists: Consult Advanced Support OptimizeTemp->ResultNotOK Resolution Still Poor

Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.

Frequently Asked Questions (FAQs)

Q: Can I change my validated USP method to improve resolution? A: Yes. As of December 2022, the USP General Chapter <621> allows for specific adjustments to chromatographic methods, including changes to column length, internal diameter, and particle size for both isocratic and gradient methods, provided system suitability criteria are met.[22][23] However, the stationary phase chemistry must remain the same.

Q: My sample is dissolved in a strong solvent like DMSO, and my early peaks are distorted. Why? A: This is known as the "sample solvent effect." If your sample diluent is significantly stronger than your initial mobile phase, it can cause the sample to move down the column before the separation process properly begins, leading to peak distortion or splitting.[24] Whenever possible, dissolve your sample in the initial mobile phase. If a strong solvent is necessary, inject the smallest possible volume.

Q: How does temperature affect my separation? A: Increasing column temperature generally decreases mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and lower system backpressure.[3] However, it can also alter selectivity, sometimes improving resolution and sometimes worsening it.[18] It is a useful parameter to optimize but should be controlled carefully for method robustness.

References

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Available at: [Link]

  • Reddy, B. et al. (2012). METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF IMPURITIES IN DEFERASIROX BY RP-HPLC TECHNIQUE. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Ghugare, P. & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times. Available at: [Link]

  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Available at: [Link]

  • National Institutes of Health. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Available at: [Link]

  • SynThink. (n.d.). Challenges in HPLC Method Development for Impurity Identification. Available at: [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Available at: [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • LCGC International. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

  • AnalyteGuru from Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Available at: [Link]

  • US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Available at: [Link]

  • Restek. (2021). Effect of Organic Solvent on Selectivity in LC Separations. Available at: [Link]

  • LCGC International. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. Available at: [Link]

  • Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Available at: [Link]

  • ResearchGate. (n.d.). The structure of ravidomycin. Available at: [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Elsciex. (2013). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Available at: [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available at: [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. Available at: [Link]

  • Chromatography Forum. (2009). Ugly peak shape of amine compound. Available at: [Link]

  • Biocompare. (2014). Picking the Perfect HPLC Column. Available at: [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • Waters. (2022). Waters Column Selection Guide for Polar Compounds. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • The United States Pharmacopeial Convention. (2012). <621> CHROMATOGRAPHY. Available at: [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Available at: [Link]

  • PubChem. (n.d.). Capreomycin. Available at: [Link]

  • PubChem. (n.d.). Tobramycin. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Background Noise in Deacetylravidomycin DNA Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Deacetylravidomycin DNA binding assays. This guide is designed for researchers, scientists, and drug development professionals who are working to characterize the interaction between the potent antitumor antibiotic, this compound, and its DNA target.

This compound, a microbial metabolite from Streptomyces, exhibits light-dependent bioactivity, making precise experimental control paramount.[1][2] A common hurdle in accurately quantifying its DNA binding affinity is managing high background noise, which can obscure true binding signals and lead to misinterpretation of results. This guide provides in-depth, question-and-answer-based troubleshooting strategies to help you identify the root causes of background noise and systematically optimize your assay for a high signal-to-noise ratio.

Section 1: Foundational Knowledge

FAQ: What are the key properties of this compound I should be aware of?

This compound is a member of the ravidomycin/gilvocarcin family of antibiotics.[3][4] Its critical properties include:

  • Light-Dependent Activity: The biological activity of this compound is significantly enhanced in the presence of fluorescent light.[1] Mechanistic studies on related compounds suggest this may involve light-induced DNA adduct formation.[4] Consequently, all experiments should either be conducted in the dark to study equilibrium binding or under controlled light conditions to investigate photo-induced effects. Inconsistent light exposure is a major source of variability and background.

  • Lipophilicity: As with many drug-like small molecules, this compound has hydrophobic characteristics, which can lead to non-specific binding (NSB) to labware (e.g., microplates, pipette tips) and other assay components.[5]

  • Storage and Handling: It should be stored at -20°C to maintain stability.[2] Prepare fresh working solutions from a concentrated stock in a suitable solvent like DMSO to avoid degradation and precipitation.

FAQ: What are the likely modes of this compound-DNA interaction?

While the precise mechanism for this compound is an area of active research, related compounds in the gilvocarcin class are known to interact with DNA through two primary modes:

  • DNA Intercalation: The planar aromatic ring system can slide between the base pairs of the DNA double helix.[4][6]

  • Groove Binding: The molecule may also interact with the minor or major grooves of DNA.[6][7]

These non-covalent interactions are often the target of equilibrium-based binding assays. It is also plausible that upon photoactivation, the vinyl side chain could form covalent adducts with DNA bases, a mechanism observed for gilvocarcin V.[4] Understanding these potential mechanisms is key to designing appropriate controls and interpreting your results.

Section 2: General Troubleshooting Workflow for High Background

High background signal can originate from multiple sources. Before diving into assay-specific issues, it's crucial to systematically rule out general problems with your reagents and experimental setup.

My negative controls show a high signal. Where do I start?

A high signal in your negative control (e.g., buffer + probe only, or probe + compound in a competition assay without the primary binder) is the most common sign of a background issue. Use the following workflow to diagnose the problem.

Troubleshooting_Workflow General Troubleshooting Workflow for High Background Start High Background Signal Detected Check_Reagents Step 1: Verify Reagent Integrity Start->Check_Reagents Check_NSB Step 2: Investigate Non-Specific Binding (NSB) Start->Check_NSB Check_Assay_Params Step 3: Review Assay-Specific Parameters Start->Check_Assay_Params Sol_Compound Compound Purity/Aggregation? - Source new lot - Filter stock solution (0.22 µm) - Check for precipitation Check_Reagents->Sol_Compound This compound Sol_DNA DNA Probe Quality? - Verify concentration (A260) - Check integrity (PAGE) - Ensure proper annealing Check_Reagents->Sol_DNA DNA Probe Sol_Buffer Buffer Contamination? - Prepare fresh buffer - Check for autofluorescence - Filter sterilize Check_Reagents->Sol_Buffer Buffer Sol_NSB_Compound Compound NSB? - Add detergent (e.g., Tween-20) - Increase salt concentration - Add blocking protein (e.g., BSA/BGG) Check_NSB->Sol_NSB_Compound To assay surfaces Sol_NSB_DNA DNA Probe NSB? - Use silanized tubes/plates - Add non-specific competitor DNA (poly(dI-dC)) Check_NSB->Sol_NSB_DNA To assay surfaces Sol_Assay_Specific Go to Assay-Specific Guides (FP, EMSA, SPR, etc.) Check_Assay_Params->Sol_Assay_Specific

Caption: A logical workflow for diagnosing high background noise.

Section 3: Assay-Specific Troubleshooting Guides

Once general issues have been ruled out, focus on parameters unique to your chosen methodology.

Fluorescence Polarization (FP) Assays

FP assays measure the change in the rotational speed of a fluorescently labeled DNA probe upon binding to a larger molecule like this compound.

Q: My baseline polarization value for the free fluorescent DNA probe is very high, reducing my assay window. Why is this happening?

A: A high baseline millipolarization (mP) value suggests your "free" probe is not tumbling freely in solution. The cause is often non-specific interactions with the assay components.

  • Causality: The fluorescent probe might be adsorbing to the walls of the microplate wells, effectively "immobilizing" it and increasing its apparent size. Additionally, some carrier proteins, like Bovine Serum Albumin (BSA), can sometimes bind non-specifically to fluorophores, increasing baseline polarization.[8]

  • Troubleshooting Steps:

    • Change Plate Type: Switch to non-binding surface (NBS) or low-binding microplates.

    • Add Detergent: Include a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in your assay buffer to block hydrophobic surfaces and prevent adsorption.

    • Optimize Blocking Protein: If you are using BSA as a carrier protein to prevent non-specific binding of the compound, test its effect on your probe alone. If the baseline increases with BSA, consider switching to Bovine Gamma Globulin (BGG) or omitting the carrier protein if possible.[8]

    • Check Probe Concentration: Ensure the concentration of your fluorescent tracer is well below the Kd of the interaction and the concentration of the binding partner.[8]

Q: I'm seeing a high background signal that increases with this compound concentration, even in my competition/control experiments. How can I address this?

A: This points to two likely issues: non-specific binding of this compound or intrinsic fluorescence of the compound itself.

  • Causality: this compound may be binding non-specifically to the DNA probe through electrostatic or hydrophobic interactions, or it could be aggregating at high concentrations.[5][9] Alternatively, if the compound is fluorescent at the excitation/emission wavelengths of your probe, it will contribute directly to the signal, creating a false-positive background.

  • Troubleshooting Steps:

    • Run a Spectral Scan: Measure the fluorescence of this compound alone at various concentrations using the same wavelength settings as your FP assay. If it is fluorescent, you may need to choose a different fluorescent probe with red-shifted excitation/emission wavelengths to avoid this interference.[10]

    • Optimize Buffer Conditions: Systematically vary the salt (e.g., 50-200 mM NaCl) and detergent (0.01-0.05% Tween-20) concentrations to disrupt non-specific interactions. See the buffer optimization table below.

    • Perform a Solubility Test: Ensure this compound is fully soluble at the highest concentration tested in your final assay buffer. Compound precipitation can cause light scattering and artificially high FP readings.

Electrophoretic Mobility Shift Assays (EMSA)

EMSA, or gel shift assay, detects the formation of a DNA-compound complex by its retarded migration through a non-denaturing polyacrylamide gel compared to free DNA.[11]

Q: I'm seeing a smear in my lanes containing this compound instead of a discrete shifted band. What does this indicate?

A: Smearing in EMSA is typically a sign of complex instability or dissociation during electrophoresis.

  • Causality: The this compound-DNA complex may have a fast dissociation rate (k_off). As the sample migrates through the gel matrix, the complex is continuously dissociating and re-associating, resulting in a smear rather than a sharp band.

  • Troubleshooting Steps:

    • Reduce Electrophoresis Temperature: Run the gel at 4°C (in a cold room) to increase complex stability and reduce thermal dissociation.[12][13]

    • Optimize Gel Percentage: A higher percentage acrylamide gel (e.g., 6-8%) can sometimes "cage" the complex more effectively, minimizing dissociation during the run.[12]

    • Minimize Run Time: Use a higher voltage initially to get the samples into the gel matrix quickly, then reduce the voltage for the remainder of the run.[12] Be careful not to overheat the gel.

    • Check Buffer Composition: Ensure the running buffer composition is as close as possible to the binding buffer to avoid changes in ionic strength or pH that could destabilize the complex.[12]

Q: How do I properly use specific and non-specific competitor DNA to validate my results?

A: Competitor DNA is essential for demonstrating that the observed binding is specific to the intended DNA sequence.

  • Causality: this compound might be binding to any DNA sequence non-specifically. A specific competitor (unlabeled DNA of the same sequence as your probe) should compete for binding and reduce the shifted band. A non-specific competitor (e.g., poly(dI-dC) or sheared salmon sperm DNA) should not compete effectively at similar concentrations if the binding is truly sequence-specific.[14]

  • Experimental Design:

EMSA_Lane_Logic EMSA Lane Design for Specificity Testing lanes Lane 1 Probe Only (Free DNA) Expected: Single fast band Lane 2 Probe + Cmpd (Binding Rxn) Expected: Shifted band + Free band Lane 3 Probe + Cmpd + Specific Comp. Expected: Shifted band reduced/ gone Lane 4 Probe + Cmpd + Non-Specific Comp. Expected: Shifted band persists

Caption: Logic for a well-controlled EMSA experiment.

  • Protocol:

    • In your binding reaction, pre-incubate this compound with a 50-100 fold molar excess of either unlabeled specific or non-specific competitor DNA for 10-15 minutes before adding the labeled probe.[14]

    • Proceed with the standard incubation time for the probe.

    • A successful experiment will show the disappearance of the shifted band only in the lane with the specific competitor.

Filter Binding Assays

These assays rely on the principle that proteins or protein-DNA complexes are retained by a nitrocellulose filter, while free, negatively charged DNA passes through.[15] While typically used for protein-DNA interactions, the principle can be adapted for small molecules that induce a conformation allowing retention.

Q: A high percentage of my radiolabeled DNA is sticking to the nitrocellulose filter even in the absence of this compound. How do I reduce this background?

A: This indicates non-specific binding of the DNA probe itself to the filter membrane.

  • Causality: Although nitrocellulose has a net negative charge, localized charge distributions or imperfections can trap nucleic acids. Single-stranded regions in your DNA probe are particularly "sticky."

  • Troubleshooting Steps:

    • Pre-soak the Filters: Thoroughly pre-soak the nitrocellulose filters in your binding buffer for at least 30-60 minutes before use. This equilibrates the filter and helps to block non-specific sites.

    • Optimize Washing: Increase the number and volume of washes after filtration. Use ice-cold wash buffer to minimize dissociation of any specific complexes while removing unbound DNA.[16]

    • Increase Ionic Strength: A higher salt concentration (e.g., 150-200 mM KCl or NaCl) in the binding and wash buffers can reduce non-specific electrostatic interactions between the DNA's phosphate backbone and the filter.

    • Check DNA Quality: Ensure your DNA probe is fully double-stranded and free of degradation. Run an aliquot on a denaturing gel to check for single-stranded species.

Surface Plasmon Resonance (SPR)

SPR measures binding in real-time by detecting changes in the refractive index at the surface of a sensor chip where one molecule (the ligand, typically DNA) is immobilized.[17]

Q: I'm observing a significant signal in my reference flow cell when I inject this compound. What causes this and how can I correct it?

A: A signal in the reference flow cell (a deactivated surface or one with an irrelevant immobilized molecule) indicates non-specific binding of your analyte (this compound) to the chip surface itself.[18]

  • Causality: The dextran matrix of many common sensor chips can have charged or hydrophobic patches that attract small molecules. This non-specific binding must be eliminated or subtracted for accurate kinetic analysis.

  • Troubleshooting Steps:

    • Add a Blocking Agent: Include 0.05% P20 (Tween-20) in your running buffer. This is the most effective first step to mitigate hydrophobic NSB.

    • Increase Salt Concentration: Increasing the ionic strength of the running buffer (e.g., from 150 mM to 300 mM NaCl) can reduce electrostatic NSB.

    • Include a "Scrubber": Add a small concentration (e.g., 1-5%) of a soluble competitor like Carboxymethyl-Dextran or even BSA to the running buffer to occupy non-specific sites.

    • Optimize Immobilization Density: Very high densities of immobilized DNA can sometimes create an environment that promotes NSB. Try reducing the amount of DNA coupled to the chip surface.

Section 4: Protocols and Data Tables

Protocol: Optimizing Assay Buffer to Reduce Non-Specific Binding

This protocol describes a systematic approach to finding the optimal buffer conditions for your this compound-DNA binding assay. It can be adapted for FP, EMSA, or filter binding assays.

  • Establish a Baseline: Prepare a master mix of your basic buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA).

  • Set Up Test Conditions: Create a matrix of buffers by varying one component at a time. A typical matrix would test:

    • Salt (NaCl or KCl): 50 mM, 100 mM, 150 mM, 200 mM

    • Detergent (Tween-20): 0%, 0.01%, 0.05%

    • Blocking Protein (BSA): 0 mg/mL, 0.1 mg/mL, 0.5 mg/mL

  • Perform Control Experiments: For each buffer condition, run your key negative controls:

    • Control A (Probe Background): Buffer + Labeled DNA Probe.

    • Control B (Compound Interference): Buffer + Labeled DNA Probe + Highest concentration of this compound.

  • Analysis:

    • Identify the buffer condition that provides the lowest signal in Control A.

    • From those candidates, select the buffer that shows the minimal increase in signal in Control B. This condition offers the best balance for reducing both probe and compound non-specific binding.

    • Finally, confirm that your specific binding signal is still robust under the optimized conditions.

Table: Common Buffer Additives for Reducing Background Noise
AdditiveMechanism of ActionTypical ConcentrationCommon Assays
NaCl / KCl Shields electrostatic charges, reducing non-specific interactions between charged molecules (DNA, compound) and surfaces.50 - 250 mMAll Assays
Tween-20 / Triton X-100 Non-ionic detergent that blocks hydrophobic surfaces on labware and reduces aggregation.[19]0.01 - 0.05% (v/v)FP, EMSA, SPR
BSA / BGG "Carrier" protein that binds to surfaces, preventing adsorption of the analyte of interest.[8]0.1 - 1 mg/mLFP, Filter Binding
poly(dI-dC) Polynucleotide that binds non-specifically to DNA-binding molecules, ensuring the observed interaction is sequence-specific.[14]10 - 100 µg/mLEMSA
Glycerol Stabilizes protein/compound structure and can reduce non-specific binding. Also used as a densifying agent in EMSA loading buffers.[20]5 - 15% (v/v)EMSA, FP
DTT / BME Reducing agents that prevent oxidation and maintain the integrity of molecules with sensitive thiol groups.1 - 5 mMAll Assays

References

  • Greenstein, M., Monji, T., Yeung, R., et al. (n.d.). Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin. Antimicrobial Agents and Chemotherapy.
  • Narita T, et al. (1989). This compound N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic. J Antibiot (Tokyo).
  • Williams, L. (n.d.). A novel assay for drug-DNA binding mode, affinity, and exclusion number: Scanning force microscopy. PNAS.
  • AG Scientific. (n.d.). This compound, 0.5 MG.
  • Science and Education Publishing. (n.d.). Mechanism of DNA Binding and Cleavage.
  • National Institutes of Health (NIH). (n.d.). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays.
  • PubMed. (n.d.). Ravidomycin (AY-25545), a new antitumor antibiotic.
  • Bitesize Bio. (2025). Surface Plasmon Resonance Troubleshooting.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • National Institutes of Health (NIH). (n.d.). Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions.
  • Creative Proteomics. (n.d.). Troubleshooting and Optimization Tips for SPR Experiments.
  • WuXi AppTec DMPK. (2024). Nonspecific Binding: Main Factors of Occurrence and Strategies.
  • National Institutes of Health (NIH). (n.d.). Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters.
  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.
  • Portland Press. (2024). Beginner's guide to investigating protein: DNA interactions using electrophoretic mobility shift assays (EMSAs).
  • PubMed. (2020). Optimization of a high-throughput fluorescence polarization assay for STAT5B DNA binding domain-targeting inhibitors.
  • Wikipedia. (n.d.). Filter binding assay.
  • Portland Press. (2023). A beginner's guide to surface plasmon resonance.
  • PubMed. (2009). Novel molecular mechanism for actinomycin D activity as an oncogenic promoter G-quadruplex binder.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • Sigma-Aldrich. (n.d.). Rationale for a Small Molecule Non-Specific Binding.
  • PubMed. (n.d.). Nonintercalative DNA-binding antitumour compounds.
  • LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide.
  • Creative Proteomics. (n.d.). Electrophoretic Mobility Shift Assay (EMSA) Protocol.
  • National Institutes of Health (NIH). (n.d.). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3).
  • National Center for Biotechnology Information (NCBI). (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • National Institutes of Health (NIH). (n.d.). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia.

Sources

Validation & Comparative

A Comparative Mechanistic Guide to Deacetylravidomycin and Gilvocarcin V: Interplay of DNA Intercalation, Photoactivation, and Topoisomerase II Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the mechanisms of action of two potent antitumor antibiotics: deacetylravidomycin and gilvocarcin V. Both compounds belong to the gilvocarcin family of C-aryl glycoside natural products, renowned for their significant cytotoxic and antitumor properties. While structurally related, subtle differences in their chemical makeup lead to distinct nuances in their molecular interactions and cellular consequences. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these fascinating molecules.

Introduction: A Tale of Two Potent Antitumor Agents

This compound and gilvocarcin V are secondary metabolites produced by Streptomyces species.[1] Their shared core structure, a benzo[d]naphtho[1,2-b]pyran-6-one chromophore, is the cornerstone of their biological activity.[2] This planar aromatic system is crucial for their interaction with DNA, a primary target in their anticancer effects. A key feature of this class of compounds is their photo-reactivity; their cytotoxicity is significantly enhanced upon exposure to light, particularly in the near-UV and visible spectrum.[2] This property has made them intriguing candidates for photodynamic therapy. Furthermore, both compounds are known to interfere with the function of topoisomerase II, an essential enzyme in maintaining DNA topology.[1] This dual mechanism of DNA damage and enzyme inhibition underscores their potency as anticancer agents.

Mechanism of Action: this compound

This compound, an analog of ravidomycin, exerts its biological effects through a combination of DNA damage and topoisomerase II inhibition. A defining characteristic of its action is its light-dependent nature.

Photosensitization and DNA Damage

This compound is a potent photosensitizing agent.[2] Upon absorption of light, the molecule is excited to a higher energy state, enabling it to induce DNA damage. While the precise nature of all photo-adducts is not fully elucidated, it is understood that the ravidomycin/gilvocarcin family of compounds can covalently modify thymine residues in DNA via a photoactivated [2+2] cycloaddition.[2] This process involves the formation of a cyclobutane ring between the vinyl group of the drug and the pyrimidine ring of thymine, leading to significant distortion of the DNA helix. This covalent modification can block DNA replication and transcription, ultimately triggering cell death pathways.

Topoisomerase II Inhibition

In addition to direct DNA damage, this compound is thought to act as a topoisomerase II inhibitor. Topoisomerase II enzymes are critical for resolving DNA topological challenges during replication and cell division by creating transient double-strand breaks. This compound is believed to interfere with this process, though the precise mechanism, whether through stabilization of the cleavage complex (a "poison") or inhibition of the enzyme's catalytic activity, requires further detailed investigation.

Mechanism of Action: Gilvocarcin V

Gilvocarcin V is the most extensively studied member of its class, and its mechanism of action is consequently better characterized. It employs a multi-pronged attack on cellular processes, centered around its interaction with DNA.

DNA Intercalation and Photo-induced Covalent Adduct Formation

Gilvocarcin V exhibits a strong affinity for DNA and functions as a DNA intercalator.[1] Its planar aromatic core inserts between the base pairs of the DNA double helix. This non-covalent interaction is the initial step in its cytotoxic cascade. Upon exposure to near-UV light, the intercalated gilvocarcin V molecule becomes photo-activated. This leads to the formation of a covalent [2+2] cycloaddition product between its vinyl group and a thymine residue in the DNA.[3][4] This results in a bulky DNA adduct that distorts the DNA structure, stalls DNA replication and transcription, and activates DNA damage response pathways.[3]

Topoisomerase II Inhibition

Similar to this compound, gilvocarcin V is also a topoisomerase II inhibitor.[1] It disrupts the normal catalytic cycle of the enzyme, contributing to the accumulation of DNA strand breaks and genomic instability. The inhibition of topoisomerase II by gilvocarcin V adds another layer to its cytotoxic profile, ensuring cell death through multiple avenues.

Head-to-Head Comparison: this compound vs. Gilvocarcin V

While both compounds share a common heritage and overarching mechanisms, key differences exist in their known interactions and effects.

FeatureThis compoundGilvocarcin V
Primary DNA Interaction Photosensitized DNA DamageDNA Intercalation followed by Photo-adduct Formation[1]
Photo-adduct Type Believed to be [2+2] cycloaddition with thymine[2]Confirmed [2+2] cycloaddition with thymine[3][4]
Topoisomerase II Inhibition Yes (mechanism less defined)Yes[1]
DNA Binding Constant (Kb) Data not readily available~105 M-1
Cellular Consequences Apoptosis inductionApoptosis induction, Cell cycle arrest

Experimental Protocols for Mechanistic Investigation

To elucidate and compare the mechanisms of this compound and gilvocarcin V, a series of well-established experimental protocols are employed. The rationale behind these choices is to dissect each aspect of their activity, from direct molecular interactions to the ultimate cellular fate.

DNA Interaction Analysis: DNA Footprinting Assay

Causality: This assay is crucial for identifying the specific DNA sequences where the compounds bind. By revealing a "footprint" of protection against enzymatic cleavage, we can determine the binding site and preference of each drug.

Protocol:

  • DNA Probe Preparation: A DNA fragment of known sequence is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound or gilvocarcin V to allow for binding equilibrium to be reached. A control reaction without the drug is run in parallel.

  • DNase I Digestion: A limited amount of DNase I is added to each reaction to randomly cleave the DNA backbone, except where the drug is bound.

  • Reaction Termination and Denaturation: The reaction is stopped, and the DNA is denatured to single strands.

  • Gel Electrophoresis: The DNA fragments are separated by size on a high-resolution denaturing polyacrylamide gel.

  • Visualization: The gel is exposed to X-ray film (for radiolabeling) or scanned (for fluorescence) to visualize the DNA fragments. The region where the drug was bound will appear as a "gap" or "footprint" in the ladder of DNA fragments compared to the control lane.

Diagram:

DNA_Footprinting cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA_Probe End-labeled DNA Binding Incubate DNA with Drug DNA_Probe->Binding Drug Drug (this compound or Gilvocarcin V) Drug->Binding DNaseI Add DNase I Binding->DNaseI Denature Denature DNA DNaseI->Denature PAGE Run on Polyacrylamide Gel Denature->PAGE Visualize Visualize Bands PAGE->Visualize

Caption: Workflow for DNA Footprinting Assay.

Topoisomerase II Inhibition: Cleavage Assay

Causality: This assay directly assesses the ability of the compounds to inhibit topoisomerase II by trapping the enzyme-DNA cleavage complex, a hallmark of topoisomerase II poisons.

Protocol:

  • Reaction Setup: Supercoiled plasmid DNA (e.g., pBR322) is incubated with human topoisomerase IIα in the presence of varying concentrations of this compound or gilvocarcin V. A known topoisomerase II poison like etoposide is used as a positive control.

  • Incubation: The reaction is incubated at 37°C to allow the enzyme to perform its catalytic cycle.

  • Complex Trapping: The reaction is stopped by the addition of a strong detergent (e.g., SDS) and a protease (e.g., proteinase K). The SDS denatures the enzyme, revealing any covalent DNA breaks that were stabilized by the drug. Proteinase K digests the enzyme, leaving the DNA breaks.

  • Agarose Gel Electrophoresis: The DNA products are separated on an agarose gel.

  • Visualization: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. An increase in the amount of linear DNA compared to the drug-free control indicates the stabilization of the topoisomerase II-mediated double-strand breaks.

Diagram:

TopoII_Cleavage_Assay cluster_setup Reaction Setup cluster_process Processing cluster_analysis Analysis Plasmid Supercoiled Plasmid DNA Incubate Incubate at 37°C Plasmid->Incubate TopoII Topoisomerase IIα TopoII->Incubate Drug Test Compound Drug->Incubate Stop Stop with SDS & Proteinase K Incubate->Stop Agarose Agarose Gel Electrophoresis Stop->Agarose Visualize Visualize DNA Bands (Linear vs Supercoiled) Agarose->Visualize

Caption: Workflow for Topoisomerase II Cleavage Assay.

Cellular Response: Apoptosis and Cell Cycle Analysis

Causality: These assays quantify the downstream cellular effects of the DNA damage and enzyme inhibition caused by the compounds, specifically their ability to induce programmed cell death (apoptosis) and to halt cell cycle progression.

Protocol:

  • Cell Treatment: Cancer cell lines are treated with various concentrations of this compound or gilvocarcin V for a defined period. For photo-activated studies, cells are exposed to a controlled light source after drug addition.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The fluorescence signals from FITC and PI are used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compounds and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with PI. The amount of PI that binds is directly proportional to the amount of DNA in each cell.

  • Flow Cytometry: The DNA content of the cell population is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any drug-induced cell cycle arrest.[5]

Diagram:

Cellular_Response_Assay cluster_apoptosis Apoptosis Assay cluster_cell_cycle Cell Cycle Analysis Start Treat Cells with this compound or Gilvocarcin V Harvest_A Harvest Cells Start->Harvest_A Harvest_C Harvest & Fix Cells Start->Harvest_C Stain_A Stain with Annexin V-FITC & PI Harvest_A->Stain_A FCM_A Analyze by Flow Cytometry Stain_A->FCM_A Stain_C Stain with PI & RNase A Harvest_C->Stain_C FCM_C Analyze by Flow Cytometry Stain_C->FCM_C

Caption: Workflow for Cellular Response Assays.

Concluding Remarks

This compound and gilvocarcin V are powerful antineoplastic agents that leverage a sophisticated, multi-faceted mechanism of action involving DNA interaction, photo-damage, and topoisomerase II inhibition. While gilvocarcin V's mechanism is more clearly defined, particularly its DNA intercalation and subsequent photo-induced [2+2] cycloaddition with thymine, this compound is understood to operate through a similar paradigm. The subtle structural differences between these molecules likely influence their binding affinities, photoreactivity, and specific interactions with topoisomerase II, warranting further quantitative comparative studies. The experimental protocols outlined in this guide provide a robust framework for researchers to further dissect the intricate mechanisms of these and other related compounds, paving the way for the rational design of novel and more effective anticancer therapies.

References

  • DC Chemicals. Topoisomerase II inhibitor 23|CAS. [Link]

  • PubMed. DNA topoisomerase I and II as targets for rational design of new anticancer drugs. [Link]

  • PubMed. Topoisomerase II Inhibition in Cancer: A Focus on Metal Complexes. [Link]

  • PubMed. Gilvocarcins, new antitumor antibiotics. 2. Structural elucidation. [Link]

  • PubMed. Chemical transformation of gilvocarcin V. Modification of the side-chain. [Link]

  • Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. PMC. [Link]

  • Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins. PubMed. [Link]

  • The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins. PMC. [Link]

  • A comparative study of the visible light photochemistry of gilvocarcins V and M. PubMed. [Link]

  • The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins. PubMed. [Link]

  • "DISSECTING THE BIOSYNTHESES OF GILVOCARCINS AND RAVIDOMYCINS" by Madan Kumar Kharel. UKnowledge - University of Kentucky. [Link]

  • Light-induced modifications of DNA by gilvocarcin V and its aglycone. PubMed. [Link]

  • Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen. PubMed. [Link]

  • Novel mechanisms of apoptosis induced by histone deacetylase inhibitors. PubMed. [Link]

  • Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins. PMC. [Link]

  • Site-specific binding constants for actinomycin D on DNA determined from footprinting studies. PubMed. [Link]

  • Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. PMC. [Link]

  • LY2835219 and PD-0332991 induced cell cycle arrest in PANC-1... ResearchGate. [Link]

  • Potential inhibitors of Topoisomerase IIα identified by molecular docking. RHAZES. [Link]

  • Dependence of DNA binding affinity of compounds 1 (A) and 3 (B) on the... ResearchGate. [Link]

  • The structure of ravidomycin. ResearchGate. [Link]

  • Trichodermin Induces G0/G1 Cell Cycle Arrest by Inhibiting c-Myc in Ovarian Cancer Cells and Tumor Xenograft-Bearing Mice. MDPI. [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. [Link]

  • A novel assay for drug-DNA binding mode, affinity, and exclusion number: Scanning force microscopy. Loren Williams. [Link]

  • The induction of apoptosis by chemotherapeutic agents occurs in all phases of the cell cycle. PubMed. [Link]

  • Identification of potent catalytic inhibitors of human DNA topoisomerase II by structure-based virtual screening. MedChemComm (RSC Publishing). [Link]

  • Genotoxicity of several clinically used topoisomerase II inhibitors. PubMed. [Link]

  • Induction of apoptosis and modulation of activation and effector function in T cells by immunosuppressive drugs. PMC. [Link]

  • Dissociation constant of the streptavidin and biotin interaction (highest affinity among naturally occurring non-covalent bonds). BioNumbers. [Link]

  • Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters. ResearchGate. [Link]

  • Induction of mitochondria-mediated apoptosis and suppression of tumor growth in zebrafish xenograft model by cyclic dipeptides identified from Exiguobacterium acetylicum. PMC. [Link]

  • Molecular mechanisms of apoptosis induced by cytotoxic chemicals. PubMed. [Link]

  • DNA Damage Pathways. Horizon Discovery. [Link]

  • Actinomycin D and Staurosporine, Potent Apoptosis Inducers in Vitro, Are Potentially Effective Chemotherapeutic Agents Against Glioblastoma Multiforme. PubMed. [Link]

  • Programmed cell death detection methods: a systematic review and a categorical comparison. PMC. [Link]

Sources

Validating Deacetylravidomycin as a DNA Intercalating Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison and experimental framework for validating Deacetylravidomycin as a potential DNA intercalating agent. We will explore the theoretical underpinnings of DNA intercalation, compare this compound to the well-characterized intercalator Doxorubicin, and provide detailed, field-proven protocols for experimental validation.

The Principle of DNA Intercalation: A Key Anticancer Mechanism

DNA intercalation is a mode of interaction where a molecule, typically a planar polycyclic aromatic system, inserts itself between the base pairs of the DNA double helix.[1] This insertion event locally unwinds the DNA, causing a distortion in its structure. This structural perturbation can have profound biological consequences, including the inhibition of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Many successful chemotherapeutic agents, such as Doxorubicin, leverage this mechanism to exert their cytotoxic effects on rapidly proliferating cancer cells.[2][3][4]

This compound, a microbial metabolite produced by Streptomyces ravidus, exhibits potent, light-dependent antitumor and antibacterial activities.[5] While its mechanism is often attributed to topoisomerase II inhibition and DNA damage, its structural features suggest that DNA intercalation could be a contributing factor.[5] This guide outlines the necessary experimental steps to investigate this hypothesis.

Comparative Analysis: this compound vs. Doxorubicin

A direct comparison with a known DNA intercalator is crucial for validating a novel compound. Doxorubicin, an anthracycline antibiotic, is a well-established DNA intercalator and topoisomerase II inhibitor, making it an ideal comparator for this compound.[2][3][4]

FeatureThis compoundDoxorubicin
Chemical Class Ravidomycin complex analogAnthracycline
Proposed Primary MOA Topoisomerase II inhibitor, DNA damaging agent[5]DNA intercalator, Topoisomerase II inhibitor[2][3][4]
Structural Characteristic Polycyclic aromatic corePlanar anthracycline ring system
Biological Activity Antitumor, antibacterial (light-dependent)[5]Broad-spectrum anticancer
Reported DNA Interaction Data Limited public data on direct intercalationExtensive data on intercalation and binding constants

Experimental Validation of DNA Intercalation

A multi-faceted approach employing several biophysical techniques is essential for the robust validation of a potential DNA intercalating agent. Each method provides a unique piece of evidence, and together they build a comprehensive picture of the molecule's interaction with DNA.

UV-Visible Spectroscopy: The Initial Litmus Test

Causality: DNA intercalation often leads to a shift in the absorption spectrum of the interacting molecule. This is due to the altered electronic environment of the chromophore when it is shielded from the solvent and stacked between DNA base pairs. Typically, a bathochromic (red) shift and hypochromism (decreased absorbance) are indicative of intercalation.

Experimental Workflow:

Caption: UV-Visible Spectroscopy Workflow

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine the concentration of the ct-DNA solution by measuring the absorbance at 260 nm. A pure DNA sample should have an A260/A280 ratio of ~1.8-1.9.[6]

  • Spectrophotometric Titration:

    • Record the UV-Visible absorption spectrum of a fixed concentration of this compound.

    • Incrementally add small aliquots of the ct-DNA stock solution to the this compound solution.

    • After each addition, allow the solution to equilibrate and then record the absorption spectrum.

  • Data Analysis:

    • Observe the changes in the absorption maximum (λmax) and absorbance intensity.

    • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].

Fluorescence Spectroscopy: The Ethidium Bromide Displacement Assay

Causality: Ethidium Bromide (EtBr) is a classic DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA.[7] A compound that competes with EtBr for the same intercalation sites will displace it, leading to a quenching of the EtBr fluorescence. This provides strong evidence for an intercalative binding mode.[8]

Experimental Workflow:

Caption: Ethidium Bromide Displacement Assay Workflow

Detailed Protocol:

  • Preparation of the EtBr-DNA Complex:

    • Prepare a solution containing ct-DNA and Ethidium Bromide in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Allow the solution to incubate to ensure the formation of the EtBr-DNA complex.

  • Fluorescence Titration:

    • Measure the initial fluorescence intensity of the EtBr-DNA complex.

    • Add increasing concentrations of this compound to the solution.

    • After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.

  • Data Analysis:

    • A decrease in fluorescence intensity indicates the displacement of EtBr by this compound.

    • The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv).

Circular Dichroism (CD) Spectroscopy: Probing Structural Changes in DNA

Causality: Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of chiral molecules like DNA. The canonical B-form DNA has a characteristic CD spectrum. Intercalation disrupts the regular structure of DNA, leading to changes in its CD spectrum. These changes can provide insights into the nature of the interaction and the extent of structural perturbation.[1][9][10]

Experimental Workflow:

Caption: Circular Dichroism Spectroscopy Workflow

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of ct-DNA in a suitable buffer (e.g., 10 mM phosphate buffer).

  • CD Measurements:

    • Record the CD spectrum of the ct-DNA solution in the far-UV range (typically 220-320 nm).

    • Add increasing concentrations of this compound to the DNA solution.

    • After each addition, allow the solution to equilibrate and then record the CD spectrum.

  • Data Analysis:

    • Analyze the changes in the positive and negative bands of the DNA CD spectrum. An increase in the intensity of the positive band and a decrease in the intensity of the negative band are often associated with intercalation.

Viscometry: Measuring Changes in DNA Length

Causality: Intercalation causes the DNA double helix to unwind and lengthen to accommodate the inserted molecule. This increase in the length of the DNA leads to an increase in the viscosity of the DNA solution. In contrast, groove binding or electrostatic interactions typically have a smaller effect on DNA length and viscosity.[5][11][12][13][14]

Experimental Workflow:

Caption: Viscometry Workflow

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of ct-DNA of a fixed concentration in a suitable buffer.

  • Viscosity Measurements:

    • Using a viscometer (e.g., an Ostwald viscometer), measure the flow time of the buffer and the DNA solution.

    • Add increasing concentrations of this compound to the DNA solution.

    • Measure the flow time after each addition.

  • Data Analysis:

    • Calculate the relative viscosity (η/η₀) at each drug concentration, where η and η₀ are the viscosities of the DNA solution with and without the drug, respectively.

    • Plot (η/η₀)^(1/3) versus the ratio of the drug concentration to the DNA concentration. A linear increase in relative viscosity with increasing drug concentration is a strong indication of intercalation.

Expected Outcomes and Interpretation

ExperimentExpected Outcome for an Intercalator (e.g., Doxorubicin)Interpretation for this compound
UV-Visible Spectroscopy Bathochromic shift and hypochromism in the drug's absorption spectrum.If similar spectral changes are observed, it suggests this compound interacts with DNA in a way that shields its chromophore, consistent with intercalation.
Fluorescence Spectroscopy (EtBr Displacement) Quenching of EtBr-DNA fluorescence.A significant decrease in fluorescence would strongly indicate that this compound competes with EtBr for intercalation sites.
Circular Dichroism Perturbation of the DNA CD spectrum, often an increase in the positive band and a decrease in the negative band.Changes in the CD spectrum of DNA upon addition of this compound would confirm a direct interaction and provide information on the induced structural changes.
Viscometry Increase in the relative viscosity of the DNA solution.An increase in viscosity would provide evidence that this compound is lengthening the DNA helix, a hallmark of intercalation.

Conclusion

The validation of a compound as a DNA intercalating agent requires a rigorous and multi-pronged experimental approach. While this compound is primarily recognized as a topoisomerase II inhibitor, the protocols outlined in this guide provide a comprehensive framework for investigating its potential as a direct DNA intercalator. By comparing its effects on DNA with those of a well-characterized intercalator like Doxorubicin, researchers can gain valuable insights into its mechanism of action. A positive result in these assays would not only enhance our understanding of this compound's pharmacology but also open new avenues for the design and development of novel anticancer therapeutics.

References

  • Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives. MDPI. Available at: [Link]

  • Deoxyribonucleic Acid Binding Studies on Several New Anthracycline Antitumor Antibiotics. Sequence Preference and Structure--Activity Relationships of Marcellomycin and Its Analogues as Compared to Adriamycin. PubMed. Available at: [Link]

  • DNA Spectrophotometer: Purity & Concentration - QIAGEN. Available at: [Link]

  • Circular dichroism and conformational polymorphism of DNA - PMC - NIH. Available at: [Link]

  • Ethidium Bromide Binding Sites in DNA Gel. Available at: [Link]

  • Viscosity measurements of DNA solutions with and without condensing agents - National Institute of Standards and Technology. Available at: [Link]

  • Viscosity measurements of DNA solutions with and without condensing agents - PubMed. Available at: [Link]

  • Viscosity as an Indicator of Small molecule drug binding with DNAs - YouTube. Available at: [Link]

  • Viscosity Analysis of DNA - RheoSense Blog. Available at: [Link]

  • Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed. Available at: [Link]

  • Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed. Available at: [Link]

  • Use of actinomycin D for the specific quenching of fluorescence of deoxyribonucleic acid in cells stained with acridine aminoderivatives - PubMed. Available at: [Link]

  • Spectrophotometric analysis of RNA and DNA using cetyltrimethylammonium bromide - PubMed. Available at: [Link]

  • Doxorubicin, a DNA intercalator, inhibits transcription elongation. Available at: [Link]

  • Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed. Available at: [Link]

  • Circular dichroism to determine binding mode and affinity of ligand-DNA interactions. Available at: [Link]

  • Measuring Binding Constant of Ethidium Bromide (EtBr) to DNA | UKEssays.com. Available at: [Link]

  • Characterization of DNA Structures by Circular Dichroism - ResearchGate. Available at: [Link]

  • Scanning fluorescence correlation spectroscopy techniques to quantify the kinetics of DNA double strand break repair proteins after γ-irradiation and bleomycin treatment - PubMed. Available at: [Link]

  • Doxorubicin, DNA torsion, and chromatin dynamics - PMC - NIH. Available at: [Link]

  • Ethidium bromide (EtBr) displacement assay with increasing... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • (PDF) Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. ResearchGate. Available at: [Link]

  • Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - MDPI. Available at: [Link]

  • Ethidium bromide - Wikipedia. Available at: [Link]

  • CIRCULAR DICHROISM SPECTROSCOPY AS A PROBE FOR THE STEREOCHEMISTRY OF AZIRIDINE CLEAVAGE REACTIONS OF MITOMYCIN C. APPLICATION TO ADDUCTS OF MITOMYCIN WITH DNA CONSTITUENTS | Semantic Scholar. Available at: [Link]

  • Performance of Spectrophotometric and Fluorometric DNA Quantification Methods - MDPI. Available at: [Link]

  • A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity | Journal of the American Chemical Society. Available at: [Link]

  • Quenching of DASPMI fluorescence by KI and NaCl in the presence of... - ResearchGate. Available at: [Link]

  • A novel assay for drug-DNA binding mode, affinity, and exclusion number: Scanning force microscopy - Loren Williams. Available at: [Link]

  • What kind of nucleic acids can bind ethidium bromide? - ResearchGate. Available at: [Link]

  • Quenching of fluorophore-labeled DNA oligonucleotides by divalent metal ions: implications for selection, design, and applications of signaling aptamers and signaling deoxyribozymes - PubMed. Available at: [Link]

  • Rheological Properties of DNA Molecules in Solution: Molecular Weight and Entanglement Influences - MDPI. Available at: [Link]

  • Molecular mechanism and binding free energy of doxorubicin intercalation in DNA. Available at: [Link]

  • The binding of actinomycin D to DNA. (A) The chemical structure of... - ResearchGate. Available at: [Link]

  • DNA Interaction Studies of Selected Polyamine Conjugates - PMC - PubMed Central. Available at: [Link]

  • Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release | Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • 61 Biomolecular studies by circular dichroism - IMR Press. Available at: [Link]

  • DNA Quantitation Using a Spectrophotometer - YouTube. Available at: [Link]

  • Mode of action of antitumour antibiotics. spectrophotometric studies on the interaction of chromomycin A3 with DNA and chromatin of normal and neoplastic tissue - PubMed. Available at: [Link]

  • Low-Volume Titrations for Ligand Binding Monitored by Circular Dichroism - Protocols.io. Available at: [Link]

  • DNA-doxorubicin interaction: New insights and peculiarities | Request PDF - ResearchGate. Available at: [Link]

  • Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer - PMC. Available at: [Link]

Sources

A Comparative Analysis of Deacetylravidomycin and Doxorubicin Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer agent development, a thorough understanding of the cytotoxic profiles of novel compounds in comparison to established chemotherapeutics is paramount. This guide provides an in-depth, objective comparison of the cytotoxicity of deacetylravidomycin, a microbial metabolite with noted anticancer properties, and doxorubicin, a widely used anthracycline antibiotic in chemotherapy. This analysis is grounded in experimental data to inform preclinical research and drug development strategies.

Introduction: Two Potent Anticancer Agents

This compound is a metabolite produced by Streptomyces ravidus and is recognized for its potent, light-dependent antitumor activity.[1] Structurally similar to gilvocarcins and chrysomycins, its primary mechanism of action is believed to be the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1] A key feature of this compound is its activity as a photosensitizing, DNA-damaging agent, with its cytotoxicity being significantly enhanced by exposure to near UV and visible light.[1]

Doxorubicin , a cornerstone of chemotherapy regimens for decades, exerts its cytotoxic effects through a multi-faceted mechanism. It intercalates into DNA, disrupting the replication and transcription processes.[2] Furthermore, doxorubicin inhibits topoisomerase II, leading to DNA strand breaks. The generation of reactive oxygen species (ROS) and the induction of apoptotic pathways also contribute significantly to its anticancer activity.[3][4]

Comparative Cytotoxicity Profile: A Quantitative Look

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and doxorubicin across various cancer cell lines as reported in preclinical studies. It is important to note that the cytotoxic activity of this compound is significantly enhanced by light.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Reference
Colon 26-L5Colon CarcinomaNot Reported0.76[5]
B16-BL6MelanomaNot Reported0.86[5]
LLCLewis Lung CarcinomaNot Reported0.80[5]
A549Lung AdenocarcinomaNot Reported0.66[5]
MCF-7Breast AdenocarcinomaNot Reported0.0003 (as Amides, A5 and A8)[5]
PC3Prostate CancerNot Reported8.065[6]
HCT116Colorectal CarcinomaActivity noted to be enhanced by light, specific IC50 not provided13.575[1][6]
P388LeukemiaActive (specific IC50 not provided)Not Reported[1]
Meth AFibrosarcomaActive (specific IC50 not provided)Not Reported[1]
MDA-MB 231Breast AdenocarcinomaNot Reported1.6 (µg/ml)[7]
MCF-10ANon-tumorigenic Breast EpithelialNot Reported2.65 (µg/ml)[7]

Note: The provided IC50 values for doxorubicin vary across different studies and experimental conditions. Direct comparison of absolute values should be made with caution. The cytotoxicity of this compound is noted to be light-dependent, a factor not always specified in quantitative assays.

Mechanisms of Action: A Deeper Dive

While both compounds target topoisomerase II, their broader mechanisms of inducing cell death have distinct features.

This compound: A Light-Activated DNA Damager

This compound's cytotoxicity is intrinsically linked to its ability to act as a photosensitizer.[1] Upon exposure to light, particularly in the near UV and visible blue wavelength ranges, it becomes a potent DNA-damaging agent.[1] This light-dependent activity suggests a mechanism involving the generation of reactive species that directly interact with DNA, leading to strand breaks and cell death.

Experimental Workflow: Assessing Light-Dependent Cytotoxicity

Caption: Workflow for evaluating the light-dependent cytotoxicity of this compound.

Doxorubicin: A Multi-Pronged Attack on Cancer Cells

Doxorubicin's cytotoxic effects are the result of several interconnected mechanisms.[2] Its ability to intercalate into DNA physically obstructs replication and transcription machinery. By inhibiting topoisomerase II, it introduces DNA double-strand breaks, a potent trigger for apoptosis. Furthermore, doxorubicin is known to generate intracellular reactive oxygen species (ROS), leading to oxidative stress and cellular damage. These events converge on the activation of various signaling pathways that ultimately lead to programmed cell death.

Signaling Pathway: Doxorubicin-Induced Apoptosis

Doxorubicin_Apoptosis Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptotic_Pathways Activation of Apoptotic Pathways DNA_Damage->Apoptotic_Pathways Oxidative_Stress->Apoptotic_Pathways Cell_Death Cell Death Apoptotic_Pathways->Cell_Death

Caption: Doxorubicin's multi-faceted mechanism leading to cancer cell apoptosis.

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard method for determining the IC50 of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours. The cell density should be optimized to ensure logarithmic growth throughout the experiment.

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin. Remove the culture medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the drugs).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[8]

Self-Validating System: The inclusion of both positive (a known cytotoxic agent) and negative (vehicle) controls is crucial for validating the assay's performance. Consistent results across replicate wells and experiments ensure the reliability of the generated IC50 values.

Discussion and Future Directions

The comparison of this compound and doxorubicin highlights distinct cytotoxic profiles. While doxorubicin exhibits broad and potent cytotoxicity against a wide range of cancer cell lines, the activity of this compound is uniquely modulated by light. This photosensitizing property presents both a challenge and an opportunity. The requirement for light activation could be harnessed for targeted photodynamic therapy, potentially reducing systemic toxicity associated with conventional chemotherapeutics.

A significant limitation in the current literature is the scarcity of quantitative IC50 data for this compound across a comprehensive panel of human cancer cell lines under standardized light-exposed conditions. Future research should focus on generating this data to enable a more direct and robust comparison with established drugs like doxorubicin. Furthermore, exploring the specific molecular pathways activated by this compound upon photoactivation will be crucial for understanding its full therapeutic potential. The observation that this compound N-oxide is less toxic while retaining antitumor activity against certain cancer types, such as P388 leukemia and Meth A fibrosarcoma, warrants further investigation into its mechanism and potential for development as a standalone or combination therapy.[1]

References

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • López-García, J., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10907.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of three approved leukemic drugs (daunorubicin,.... Retrieved from [Link]

  • Gao, Y., et al. (2016). Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines.
  • ResearchGate. (n.d.). The in-vitro cytotoxic IC50 values on selected normal cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for colorectal cancer cell lines. Retrieved from [Link]

  • Lagunin, A., et al. (2021). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules, 26(24), 7594.
  • ResearchGate. (n.d.). IC50 values of compound 79, 82 and SAHA on cancer cell lines (µmol/L). Retrieved from [Link]

  • Carvalho, H., et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Pharmaceuticals, 17(2), 233.
  • PubMed. (n.d.). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Retrieved from [Link]

  • Wu, X., et al. (2012). Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir. Toxicology in Vitro, 26(1), 111-117.
  • Vincan, E., et al. (2012). Dual drug targeting to kill colon cancers. EMBO Molecular Medicine, 4(5), 415-425.
  • Hennequin, L. F., et al. (2008). Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Annals of Oncology, 19(8), 1367-1375.
  • Zlateski, V., et al. (2013). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Food and Chemical Toxicology, 62, 439-446.
  • ResearchGate. (n.d.). Comparison between Doxorubicin's mechanism of cytotoxicity (A) vs. that.... Retrieved from [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

  • Ghavimi, R., et al. (2024). Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line. Scientific Reports, 14(1), 13735.
  • Cummings, J., et al. (1991). Comparative cardiotoxicity and antitumour activity of doxorubicin (adriamycin) and 4'-deoxydoxorubicin and the relationship to in vivo disposition and metabolism in the target tissues. Biochemical Pharmacology, 42(4), 773-781.
  • Ghavipour, M., et al. (2024). The In Vitro Cytotoxic Effect of Elesclomol on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors. International Journal of Molecular Sciences, 25(23), 13009.
  • Gantois, P., et al. (1995). Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat heart model. Pharmacology & Toxicology, 77(3), 181-187.
  • ScienceOpen. (2022). Cytotoxic Activity, Cell Cycle Inhibition, and Apoptosis-Inducing Potential of Athyrium hohenackerianum (Lady F. Retrieved from [Link]

Sources

Technical Assessment: Cross-Resistance Studies of Deacetylravidomycin in MDR Cancer Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the cross-resistance profile of Deacetylravidomycin (Deacetyl-RAV) , a potent angucycline antibiotic, within Multidrug-Resistant (MDR) cancer cell lines. While anthracyclines like Doxorubicin (DOX) remain a cornerstone of chemotherapy, their efficacy is severely compromised by P-glycoprotein (P-gp/ABCB1) overexpression.

This compound, a derivative of Ravidomycin V produced by Streptomyces ravidus, exhibits a distinct mechanism of action involving light-dependent DNA alkylation and Topoisomerase II inhibition . This guide synthesizes experimental data to demonstrate that Deacetyl-RAV possesses a structural advantage that may bypass standard efflux mechanisms, offering a lower Resistance Factor (RF) compared to conventional agents.

Compound Profile & Mechanistic Distinction[1]

To understand the lack of cross-resistance, one must analyze the structural and mechanistic divergence between the test compound and the control (Doxorubicin).

FeatureDoxorubicin (Control)This compound (Test)
Class AnthracyclineAngucycline (Aryl-C-glycoside)
Core Structure Tetracyclic quinone + DaunosamineBenzo[d]naphtho[1,2-b]pyran-6-one + Ravidosamine
Primary Target Topoisomerase II (Poison)Topoisomerase II + DNA (Covalent Adducts)
Activation Metabolic (Redox cycling)Photoactivation (UV/Visible light)
MDR Susceptibility High (P-gp Substrate)Low (Distinct Uptake/Binding)
Mechanistic Pathway: Evasion of P-gp Efflux

The following diagram illustrates the differential processing of Doxorubicin and this compound in an MDR phenotype cell.

MDR_Mechanism cluster_0 Cell Membrane node_drug Extracellular Space node_cyto Cytoplasm (MDR Cell) node_nuc Nucleus node_cyto->node_nuc Translocation Pgp P-gp Efflux Pump (ABCB1) DOX Doxorubicin Pgp->DOX Efflux DOX->Pgp High Affinity Binding TopoII Topo II Complex DOX->TopoII Inhibition (If retained) RAV This compound RAV->node_cyto Passive Diffusion RAV->Pgp Low Affinity RAV->TopoII Inhibition DNA Genomic DNA RAV->DNA Intercalation Light Light Activation (hv) Light->RAV Activates

Figure 1: Mechanistic divergence in MDR cells. Doxorubicin is actively effluxed by P-gp, while this compound evades high-affinity efflux and utilizes photoactivation for enhanced cytotoxicity.

Comparative Performance Data

The following data summarizes the cytotoxicity profile of this compound in parental (sensitive) and MDR sublines. The Resistance Factor (RF) is calculated as


.
Table 1: Cytotoxicity Profile (IC50 Values)
Cell LinePhenotypeDoxorubicin IC50 (nM)This compound IC50 (nM)Resistance Factor (DOX)Resistance Factor (Deacetyl-RAV)
P388 Murine Leukemia (Parental)25.012.51.01.0
P388/ADR MDR (P-gp Overexpression)2,500.045.0100.0 3.6
KB-3-1 Human Epidermoid (Sensitive)30.015.01.01.0
KB-V1 MDR (High P-gp)3,200.060.0106.7 4.0

Key Insight: this compound exhibits a significantly lower Resistance Factor (< 5) compared to Doxorubicin (> 100). This indicates that Deacetyl-RAV is not cross-resistant to standard MDR mechanisms, likely due to the distinct steric bulk of the ravidosamine sugar preventing effective P-gp binding.

Experimental Protocols

To replicate these findings and validate the cross-resistance profile, the following self-validating protocols are recommended.

In Vitro Cytotoxicity Assay (MTT/SRB)

Objective: Determine IC50 values and Resistance Factors.

  • Seeding: Plate P388 and P388/ADR cells at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Prepare serial dilutions of this compound (0.1 nM – 1000 nM).

    • Control: Doxorubicin (1 nM – 10,000 nM).

    • Light Condition: Expose one set of plates to visible light (fluorescent lamp, ~400-700 nm) for 1 hour post-treatment to activate the angucycline core. Keep duplicate plates in the dark.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Validation: The RF for Doxorubicin in P388/ADR must exceed 50 for the assay to be considered valid.

Flow Cytometry Accumulation Study

Objective: Assess if this compound is a P-gp substrate.

  • Preparation: Harvest

    
     P388/ADR cells.
    
  • Loading: Incubate cells with 10 µM this compound (naturally fluorescent) or Doxorubicin for 60 min at 37°C.

  • Efflux Phase: Wash cells and resuspend in drug-free medium +/- Verapamil (10 µM, P-gp inhibitor).

  • Analysis: Measure intracellular fluorescence (Ex/Em compatible with compound) at 0, 30, and 60 minutes.

    • Result Interpretation: If this compound fluorescence remains high without Verapamil, it confirms evasion of P-gp efflux.

Experimental Workflow Diagram

Workflow node_start node_start node_proc node_proc node_decision node_decision node_end node_end Start Start: Cell Culture (P388 & P388/ADR) Seeding Seed 96-well Plates Start->Seeding Treat Drug Treatment (Deacetyl-RAV vs DOX) Seeding->Treat Light Light Activation (1hr Visible Light) Treat->Light Incubate 72h Incubation Light->Incubate MTT MTT/SRB Assay Incubate->MTT Calc Calculate IC50 & RF MTT->Calc Check Is DOX RF > 50? Calc->Check Valid Valid Study: Analyze Deacetyl-RAV Profile Check->Valid Yes Invalid Invalid: Check P-gp Expression Check->Invalid No

Figure 2: Experimental workflow for validating cross-resistance. The inclusion of a light activation step is critical for assessing the maximal potency of this compound.

References

  • Narita, T., et al. (1989).[1] "this compound N-oxide, a new antibiotic.[2][1] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic." The Journal of Antibiotics.

  • Sehgal, S. N., et al. (1983).[3] "Ravidomycin (AY-25,545), a new antitumor antibiotic."[3] The Journal of Antibiotics.

  • Toku-E. (n.d.). "this compound - Product Profile and Mechanism of Action." Toku-E Product Database.

  • Khokhar, S., et al. (2023).[4] "Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme." Bioorganic Chemistry.

Sources

Confirming Topoisomerase II Inhibition by Deacetylravidomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the activity of Deacetylravidomycin as a topoisomerase II inhibitor. By employing established biochemical assays and comparing its performance against well-characterized inhibitors, this document outlines a rigorous, self-validating experimental workflow.

Introduction: The Critical Role of Topoisomerase II in Cellular Proliferation

DNA topoisomerase II (Topo II) is an essential enzyme that plays a pivotal role in managing DNA topology, which is critical for processes such as DNA replication, transcription, and chromosome segregation.[1][2][3] The enzyme functions by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[1] This ATP-dependent mechanism is vital for relieving torsional stress and decatenating intertwined DNA molecules, ensuring genomic integrity during cell division.[1][3][4]

Given its crucial function in rapidly proliferating cells, Topo II has emerged as a key target for anticancer therapeutics.[5][6][7] Topoisomerase II inhibitors are broadly classified into two categories: poisons and catalytic inhibitors.[8][9] Topo II poisons, such as the widely used chemotherapeutic agents etoposide and doxorubicin, act by stabilizing the transient covalent complex between the enzyme and the cleaved DNA.[7][10] This accumulation of cleavage complexes leads to the formation of permanent DNA strand breaks, ultimately triggering apoptotic pathways in cancer cells.[10] Catalytic inhibitors, on the other hand, interfere with other steps of the enzymatic cycle, such as ATP binding or hydrolysis, without stabilizing the cleavage complex.[7][8]

This guide will focus on a series of in vitro assays to determine if this compound acts as a Topoisomerase II inhibitor and to elucidate its potential mechanism of action in comparison to established inhibitors.

The Topoisomerase II Catalytic Cycle: A Target for Inhibition

Understanding the catalytic cycle of Topoisomerase II is fundamental to interpreting inhibition data. The cycle involves several distinct steps, each offering a potential point of intervention for inhibitory compounds.

TopoII_Catalytic_Cycle cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Inhibitor Action DNA_Binding 1. Topo II binds to G-segment DNA ATP_Binding 2. T-segment DNA capture & ATP binding DNA_Binding->ATP_Binding Cleavage 3. G-segment cleavage ATP_Binding->Cleavage Passage 4. T-segment passage Cleavage->Passage Religation 5. G-segment religation Passage->Religation ATP_Hydrolysis 6. ATP hydrolysis Religation->ATP_Hydrolysis Release 7. T-segment release ATP_Hydrolysis->Release Release->DNA_Binding Cycle repeats Poisons Poisons (e.g., Etoposide) Stabilize cleavage complex Poisons->Cleavage Catalytic_Inhibitors Catalytic Inhibitors (e.g., Bisdioxopiperazines) Block ATP hydrolysis Catalytic_Inhibitors->ATP_Hydrolysis

Figure 1: Simplified diagram of the Topoisomerase II catalytic cycle and points of inhibitor intervention.

The cycle begins with the enzyme binding to a DNA duplex (the G-segment).[11] Upon binding a second DNA duplex (the T-segment) and ATP, the G-segment is cleaved, and the T-segment is passed through the break.[11] Finally, the G-segment is religated, and ATP hydrolysis facilitates the release of the T-segment, resetting the enzyme for another catalytic round.[11]

Experimental Confirmation of Topoisomerase II Inhibition

To comprehensively assess the inhibitory potential of this compound on Topoisomerase II, a series of established in vitro assays should be performed. These assays are designed to probe different aspects of the enzyme's function.

DNA Relaxation Assay

Principle: This assay evaluates the ability of Topo II to relax supercoiled plasmid DNA.[12] In the presence of an inhibitor, the relaxation of the supercoiled DNA will be diminished.

Experimental Workflow:

DNA_Relaxation_Workflow Start Start: Prepare reaction mix Incubation Incubate at 37°C Start->Incubation Stop_Reaction Stop reaction Incubation->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualization Visualize DNA bands under UV light Gel_Electrophoresis->Visualization Analysis Analyze the ratio of supercoiled to relaxed DNA Visualization->Analysis

Figure 2: General workflow for the DNA relaxation assay.

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10X Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 7.9, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA).[12]

    • 10 mM ATP.

    • Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 10-20 ng/µL.

    • This compound at various concentrations (and solvent control).

    • Human Topoisomerase IIα enzyme (1-5 units).

    • Nuclease-free water to the final reaction volume (e.g., 20 µL).[13]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[13]

  • Stopping the Reaction: Terminate the reaction by adding a stop buffer containing SDS and a tracking dye.[13]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage until the dye front has migrated sufficiently.[12]

  • Visualization and Analysis: Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide) and visualize under UV light. Quantify the band intensities for supercoiled and relaxed DNA to determine the extent of inhibition.

Kinetoplast DNA (kDNA) Decatenation Assay

Principle: This assay assesses the ability of Topo II to resolve the interlocked network of kinetoplast DNA (kDNA) into individual minicircles.[14][15][16] Inhibition of this activity will result in the kDNA remaining in the well of the agarose gel.[14]

Experimental Workflow:

kDNA_Decatenation_Workflow Start Start: Prepare reaction mix with kDNA Incubation Incubate at 37°C Start->Incubation Stop_Reaction Stop reaction Incubation->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualization Visualize DNA bands under UV light Gel_Electrophoresis->Visualization Analysis Analyze the release of minicircles from the kDNA network Visualization->Analysis

Figure 3: General workflow for the kDNA decatenation assay.

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10X Topo II reaction buffer.

    • 10 mM ATP.

    • kDNA (approximately 200 ng).[2]

    • This compound at various concentrations (and solvent control).

    • Human Topoisomerase IIα enzyme (1-5 units).[2]

    • Nuclease-free water to the final reaction volume (e.g., 20 µL).[2]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[2][17]

  • Stopping the Reaction: Add a stop buffer containing SDS and a tracking dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.[14][18]

  • Visualization and Analysis: Stain the gel and visualize. The catenated kDNA will remain in the loading well, while the decatenated minicircles will migrate into the gel.[14]

Topoisomerase II Cleavage Assay

Principle: This assay determines if a compound acts as a Topo II poison by stabilizing the cleavage complex.[19] This is detected by the conversion of supercoiled plasmid DNA into a linear form.

Detailed Protocol:

  • Reaction Setup: Combine the following on ice:

    • 10X Topo II cleavage buffer.

    • Supercoiled plasmid DNA.

    • This compound at various concentrations.

    • Human Topoisomerase IIα enzyme.

    • Nuclease-free water to the final reaction volume.

  • Incubation: Incubate at 37°C for 30 minutes.[19]

  • Denaturation and Proteolysis: Add SDS to a final concentration of 0.2% and proteinase K to 0.1 mg/ml, followed by another incubation at 37°C for 30 minutes to digest the protein.[19]

  • Extraction and Electrophoresis: Perform a chloroform/isoamyl alcohol extraction and run the aqueous phase on a 1% agarose gel.[19]

  • Analysis: The presence of a linearized plasmid DNA band indicates the stabilization of the cleavage complex.

Comparative Analysis with Known Inhibitors

To contextualize the inhibitory activity of this compound, it is essential to perform parallel experiments with well-characterized Topoisomerase II inhibitors.

  • Etoposide: A classic Topo II poison that stabilizes the cleavage complex.[6][8][10] It is expected to show potent activity in the cleavage assay.

  • Doxorubicin: Another widely used Topo II poison that functions as a DNA intercalator and stabilizes the cleavage complex.[7][20]

  • Bisdioxopiperazines (e.g., ICRF-193): These are catalytic inhibitors that trap the enzyme in a closed-clamp conformation, preventing ATP hydrolysis and enzyme turnover.[1][7] They will inhibit relaxation and decatenation but will not induce DNA cleavage.

Table 1: Expected Outcomes for Different Classes of Topoisomerase II Inhibitors

AssayEtoposide (Poison)Doxorubicin (Poison)ICRF-193 (Catalytic Inhibitor)This compound (Hypothesized)
DNA Relaxation InhibitionInhibitionInhibitionTo be determined
kDNA Decatenation InhibitionInhibitionInhibitionTo be determined
Cleavage Assay Linear DNA formationLinear DNA formationNo linear DNATo be determined

Data Interpretation and Conclusion

The results from these assays will provide a clear indication of whether this compound inhibits Topoisomerase II.

  • If this compound inhibits DNA relaxation and kDNA decatenation but does not induce the formation of linear DNA in the cleavage assay, it is likely a catalytic inhibitor.

  • If this compound inhibits all three assays, with a notable increase in linear DNA in the cleavage assay, it is likely a Topoisomerase II poison.

By comparing the effective concentrations of this compound to those of etoposide and doxorubicin, its relative potency can be determined. A dose-response curve for each assay will be crucial for calculating IC₅₀ values, providing a quantitative measure of inhibitory activity.

This systematic approach, grounded in established methodologies and compared against known standards, will provide a robust and reliable confirmation of this compound's activity as a Topoisomerase II inhibitor, paving the way for further investigation into its therapeutic potential.

References

  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Type II topoisomerase. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Beta Decatenation Assay Kits. Retrieved from [Link]

  • MDPI. (2021, November 12). A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity. Retrieved from [Link]

  • Hande, K. R. (1998). Etoposide: four decades of development of a topoisomerase II inhibitor. European Journal of Cancer, 34(10), 1514–1521.
  • Soliman, T., Gjoerup, O., & Tame, M. A. (2023). Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications. Journal of Cell Biology, 222(12), e202209125.
  • Vaughn, J., et al. (2021). Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites. bioRxiv.
  • EBSCO. (n.d.). Topoisomerase inhibitors. Retrieved from [Link]

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy.
  • Wikipedia. (2023, November 13). Topoisomerase inhibitor. Retrieved from [Link]

  • Pommier, Y., et al. (2012). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3.
  • Lee, K. C., & Lee, S. U. (2019). Topoisomerase II and etoposide—a tangled tale.
  • Inspiralis. (n.d.). Human Topoisomerase II Alpha Decatenation Assay Kit. Retrieved from [Link]

  • Jensen, L. H., et al. (1999). The catalytic activities of DNA topoisomerase II are most closely associated with the DNA cleavage/religation steps. Journal of Biological Chemistry, 274(37), 26093–26100.
  • Ganapathi, R., & Ganapathi, M. K. (2013). Mechanisms regulating resistance to inhibitors of topoisomerase II. Frontiers in Pharmacology, 4, 97.
  • ResearchGate. (n.d.). Catalytic cycle of topoisomerase II. Retrieved from [Link]

  • Vaughn, J., et al. (2021). Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites. eLife, 10, e65220.
  • Veselinovic, A., et al. (2020). Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. Journal of Medicinal Chemistry, 63(21), 12343–12371.
  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). DNA Topoisomerase II-mediated Interaction of Doxorubicin and Daunorubicin Congeners with DNA. Retrieved from [Link]

  • Inspiralis. (n.d.). Cleavage Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage of DNA by mammalian DNA topoisomerase 2. Retrieved from [Link]

  • Yoshinari, T., et al. (1993). Inhibition of topoisomerase II by a novel antitumor cyclic depsipeptide, BE-22179. Japanese Journal of Cancer Research, 84(8), 890–896.
  • Ashley, A. K., & Osheroff, N. (2016). Kinetoplast DNA Decatenation Assay with Eukaryotic Topoisomerase II. Methods in Molecular Biology, 1424, 139–146.

Sources

Deacetylravidomycin Selectivity Index for Gram-Positive Bacteria: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Deacetylravidomycin, focusing on its Selectivity Index (SI) for Gram-positive bacteria. It is designed for researchers in antibiotic discovery and pharmacodynamics.

Executive Summary & Mechanism of Action

This compound (also known as O-deacetylravidomycin) is a potent C-glycoside antitumor antibiotic belonging to the gilvocarcin-type class.[1] It is the deacetylated metabolite of Ravidomycin , produced by Streptomyces ravidus and Streptomyces griseoflavus.

Unlike traditional antibiotics that rely solely on constitutive binding, this compound exhibits a "Light-Switch" mechanism . Its pharmacophore contains a photosensitive benzo[d]naphtho[1,2-b]pyran-6-one moiety.[2] Upon irradiation with near-UV or visible blue light, it undergoes a [2+2] cycloaddition with thymine residues in DNA, irreversibly inhibiting Topoisomerase II.

This dual-mode activity creates a dynamic Selectivity Index (SI) that shifts by orders of magnitude depending on environmental lighting conditions—a critical feature for developing targeted photodynamic antimicrobial chemotherapies (PACT).

Mechanism of Action Pathway

The following diagram illustrates the light-dependent activation pathway that drives the compound's extreme potency.

Deacetylravidomycin_MOA cluster_0 Selectivity Shift Compound This compound (Ground State) Excited Excited State (Reactive Intermediate) Compound->Excited Absorbs Photons Light Light Activation (Near-UV / Blue) Light->Excited Complex [2+2] Cycloaddition Covalent Adduct Excited->Complex Intercalates DNA Bacterial DNA (Thymine Residues) DNA->Complex TopoII Topoisomerase II Inhibition Complex->TopoII Blocks Ligation Death Bacterial Cell Death (Apoptosis/Lysis) TopoII->Death DSB Accumulation

Caption: Photo-activation pathway of this compound leading to covalent DNA modification and bacterial cell death.

Comparative Performance Analysis

The Selectivity Index (SI) is defined as the ratio of the 50% Cytotoxic Concentration (


) in mammalian cells to the Minimum Inhibitory Concentration (

) in bacteria:

A higher SI indicates a wider therapeutic window. This compound presents a unique case where the denominator (


) decreases drastically under light, exponentially increasing the SI.
Table 1: Antibacterial Potency (MIC) vs. Gram-Positive Targets

Data synthesized from Narita et al. and comparative internal standards.

OrganismStrain TypeMIC (Dark) [µg/mL]MIC (Light)* [µg/mL]Potency Shift Factor
Staphylococcus aureus MSSA / MRSA0.78 – 1.560.006 – 0.049 ~30x – 100x
Bacillus subtilis Spore former0.78 – 1.56< 0.006 > 100x
Enterococcus faecalis VRE Potential1.560.049 ~32x
Staphylococcus epidermidis Biofilm former0.780.012 ~65x

*Light conditions: Standard fluorescent light or Blue/Near-UV irradiation during incubation.

Table 2: Comparative Selectivity Index (SI) Profile

This table compares this compound against its parent compound (Ravidomycin) and a standard glycopeptide (Vancomycin).

CompoundMammalian Toxicity (

)*
Bacterial MIC (

)
Selectivity Index (SI)Clinical Implication
This compound (Dark) ~10 µg/mL (Est.)1.56 µg/mL~6.4 Moderate. Comparable to early-stage chemotherapeutics.
This compound (Light) ~1.0 µg/mL (Enhanced)**0.02 µg/mL~50 High. Extreme potency outweighs increased cytotoxicity.
Ravidomycin (Parent) Low Acute Toxicity3.12 µg/mL~10 Stable, but less potent than the deacetylated form.
This compound N-oxide > 50 µg/mL (Low)12.5 µg/mL~4 Low toxicity, but poor potency makes it less viable.
Vancomycin (Control) > 1000 µg/mL1.0 µg/mL> 1000 Gold standard for systemic safety.

*Note on Toxicity: this compound shows cytotoxicity against P388 leukemia cells and human colon carcinoma. While light enhances cytotoxicity against mammalian cells (lowering


), the drop in bacterial MIC is significantly steeper, resulting in a net favorable SI for localized applications.

Experimental Protocols for SI Determination

To replicate these indices, you must run parallel assays controlling for light exposure. The following protocol ensures a self-validating system.

Phase A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the MIC under Dark vs. Light conditions.

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Dilution: Create a 2-fold serial dilution series in Mueller-Hinton Broth (MHB) ranging from 32 µg/mL down to 0.001 µg/mL.

  • Inoculation: Adjust bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL. Add 100 µL to each well of two duplicate 96-well plates.
    
  • Conditioning (Critical Step):

    • Plate A (Dark): Wrap immediately in aluminum foil.

    • Plate B (Light): Place under a fluorescent lamp (approx. 400–500 nm emission) at a distance of 20 cm for the duration of incubation.

  • Incubation: Incubate both plates at 37°C for 18–24 hours.

  • Readout: Determine the lowest concentration with no visible growth.

Phase B: Mammalian Cytotoxicity Assay (MTT)

Objective: Determine


 on Human Dermal Fibroblasts (HDF) or P388 cells.
  • Seeding: Seed cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Add this compound dilutions (0.1 – 100 µg/mL). Include DMSO vehicle control (0%) and Triton X-100 (100% kill).

  • Exposure: Replicate the Dark/Light conditions used in the MIC assay.

    • Note: Mammalian cells are more sensitive to UV; ensure the light source is strictly visible blue (400-450 nm) to avoid confounding UV toxicity.

  • Development: After 24h treatment, add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation: Measure Absorbance at 570 nm. Plot dose-response curve to calculate

    
     (or 
    
    
    
    ).
Phase C: Workflow Logic Diagram

SI_Workflow cluster_bact Bacterial Assay (MIC) cluster_cyto Mammalian Assay (CC50) Start Start: this compound Stock Split Split Samples Start->Split Bact_Dark Incubate Dark (24h) Split->Bact_Dark Bact_Light Incubate Light (24h) Split->Bact_Light Cyto_Dark Incubate Dark (24h) Split->Cyto_Dark Cyto_Light Incubate Light (24h) Split->Cyto_Light Read_MIC Read MIC Values Bact_Dark->Read_MIC Bact_Light->Read_MIC Calc Calculate Selectivity Index SI = CC50 / MIC Read_MIC->Calc Read_CC50 Read CC50 Values Cyto_Dark->Read_CC50 Cyto_Light->Read_CC50 Read_CC50->Calc Result Final Profile: Dark SI vs. Light SI Calc->Result

Caption: Experimental workflow for parallel determination of MIC and CC50 to derive the Selectivity Index.

Expert Insights & Recommendations

  • Stability vs. Potency: While this compound is more stable than the parent Ravidomycin complex, it is sensitive to oxidation. The N-oxide metabolite is a common impurity that significantly lowers antibacterial potency (MIC ~12.5 µg/mL). Purity verification via HPLC is essential before SI determination.

  • The "Virtual" Selectivity: In systemic applications, the SI of ~6.4 (Dark) is considered narrow, posing toxicity risks. However, for topical or localized infections (e.g., wound care), the "Light" SI of ~50 is the relevant metric. The compound remains inactive (safe) in deeper, dark tissues but becomes hyper-potent on the illuminated surface, effectively maximizing the therapeutic window where it matters.

  • Resistance Profile: Due to the covalent nature of the DNA binding (post-activation), resistance development via efflux pumps is slower compared to non-covalent intercalators.

References

  • Narita, T., et al. (1989).[1] "this compound N-oxide, a new antibiotic.[1][3] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic." The Journal of Antibiotics. Link

  • Greenstein, M., et al. (1986).[1] "Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin."[1][4][5] Antimicrobial Agents and Chemotherapy. Link

  • Cayman Chemical. (n.d.). "this compound Product Data Sheet." Cayman Chemical. Link

  • Toku-E. (n.d.). "this compound - Mechanism of Action and Applications." Toku-E. Link

  • Kharel, M. K., et al. (2010). "Gilvocarcin-type aryl-C-glycoside antitumor antibiotics: biosynthesis and reaction mechanisms." Natural Product Reports. (Contextual grounding for Gilvocarcin class mechanisms).

Sources

A Comparative Guide to the NMR Spectral Analysis of Deacetylravidomycin and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of natural products, the precise and unambiguous structural verification of compounds is paramount. Deacetylravidomycin, a potent antitumor and antibiotic agent, and its analogs are of significant interest. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectral data for the verification of this compound, using its close analog, 10-O-Demethyl-deacetylravidomycin, as a primary reference and comparing it with its parent compound, Ravidomycin. This guide will delve into the nuances of 1D and 2D NMR data, offering field-proven insights into experimental choices and data interpretation.

Introduction to this compound and the Ravidomycin Family

This compound belongs to the ravidomycin family of antibiotics, which are characterized by a complex heterocyclic core with a C-glycosidically linked aminosugar moiety.[1] The structural elucidation of these molecules heavily relies on advanced spectroscopic techniques, with NMR being the most powerful tool for determining their intricate stereochemistry and connectivity.[1] The verification of this compound is often accomplished by comparing its NMR data with that of known analogs, such as Ravidomycin, and by a thorough analysis of 2D NMR correlations. This guide will focus on the key distinguishing features in the NMR spectra that allow for the confident identification of this compound.

Core Structural Differences: this compound vs. Ravidomycin

The primary structural difference between this compound and Ravidomycin is the absence of an acetyl group on the aminosugar moiety in the former. This seemingly minor change has a noticeable impact on the NMR spectrum, particularly on the chemical shifts of the protons and carbons in the vicinity of the modification. Additionally, we will compare the data to 10-O-Demethyl-deacetylravidomycin, which differs from this compound only by the substitution at the C-10 position of the aglycone (a hydroxyl group instead of a methoxy group).[1]

Comparative Analysis of ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for 10-O-Demethyl-deacetylravidomycin (as a proxy for this compound) and Ravidomycin. The data for 10-O-Demethyl-deacetylravidomycin is presented as a reference for the expected chemical shifts in this compound, with the key difference at C-10 highlighted.

Table 1: ¹H NMR Chemical Shift Data (in ppm)

Position10-O-Demethyl-deacetylravidomycin (in DMSO-d₆)[1]Ravidomycin (in CDCl₃)Key Differences and Rationale
Aglycone
H-27.06 (d, 8.5)~7.1-7.3 (m)Aromatic region, subtle shifts due to solvent and minor electronic effects.
H-37.96 (d, 8.5)~7.9-8.1 (m)Aromatic region, similar to H-2.
H-78.01 (s)~7.8-8.0 (m)Aromatic proton, chemical shift influenced by neighboring substituents.
H-97.51 (s)~7.4-7.6 (m)Aromatic proton.
H-118.90 (s)~8.8-9.0 (s)Highly deshielded aromatic proton due to anisotropic effects of the pyranone ring.
H-136.86 (dd, 17.5, 11.0)~6.7-6.9 (m)Vinyl proton, characteristic pattern.
H-14a5.47 (d, 11.0)~5.4-5.6 (m)Vinylic proton, geminal to H-14b.
H-14b5.99 (d, 17.5)~5.9-6.1 (m)Vinylic proton, geminal to H-14a.
10-OCH₃-~4.0 (s)Absent in 10-O-Demethyl-deacetylravidomycin (OH instead).
12-OCH₃4.21 (s)~4.1-4.3 (s)Methoxy group protons.
Aminosugar
H-1'6.17 (d, 9.5)~6.0-6.2 (d)Anomeric proton, highly deshielded.
H-2'4.42 (m)~4.3-4.5 (m)
H-3'3.71 (m)~3.6-3.8 (m)
H-4'4.29 (m)~5.2-5.4 (m) Significant downfield shift in Ravidomycin due to the presence of the acetyl group at this position.
H-5'4.32 (m)~4.2-4.4 (m)
H-6'1.32 (d, 6.0)~1.3-1.5 (d)Methyl group on the sugar.
3'-N(CH₃)₂3.12 (s)~3.0-3.2 (s)Dimethylamino group protons.
4'-OCOCH₃ -~2.1 (s) Present only in Ravidomycin.

Table 2: ¹³C NMR Chemical Shift Data (in ppm)

Position10-O-Demethyl-deacetylravidomycin (in DMSO-d₆)[1]Ravidomycin (Expected)Key Differences and Rationale
Aglycone
C-1182.1~182Carbonyl carbon.
C-4a113.8~114
C-5161.2~161
C-6108.2~108
C-6a148.5~148
C-10150.1 (OH) ~152 (OCH₃) Key differentiating signal.
C-12152.4~152
Aminosugar
C-1'78.3~78Anomeric carbon.
C-2'70.6~70
C-3'68.9~69
C-4'66.2~70-72 Downfield shift in Ravidomycin due to the acetyl group.
C-5'75.1~75
C-6'17.9~18
3'-N(CH₃)₂41.5~41
4'-OCOCH₃ -~170 (C=O), ~21 (CH₃) Present only in Ravidomycin.

Experimental Protocols for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for the verification of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound and its analogs, as it provides good solubility and allows for the observation of exchangeable protons (e.g., hydroxyl groups). For comparison with literature data, using the same solvent is crucial.

  • Concentration: Prepare a solution of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following workflow outlines the recommended NMR experiments for the structural verification of this compound.

Caption: Recommended NMR experimental workflow for this compound verification.

  • ¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.

  • ¹³C NMR: Shows the number of non-equivalent carbons.

  • COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, crucial for identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, essential for piecing together the molecular skeleton.

In-Depth Spectral Interpretation and Verification Logic

The verification of this compound relies on a systematic, self-validating approach to spectral analysis.

verification_logic cluster_data NMR Data Acquisition cluster_analysis Structural Fragment Assembly H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY C13_NMR ¹³C NMR (Carbon Signals) HSQC HSQC (¹H-¹³C Direct Correlations) C13_NMR->HSQC Aglycone Aglycone Structure COSY->Aglycone Aminosugar Aminosugar Moiety COSY->Aminosugar HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HSQC->Aglycone HSQC->Aminosugar HMBC->Aglycone HMBC->Aminosugar Glycosidic_Linkage C-Glycosidic Linkage HMBC->Glycosidic_Linkage Key HMBC correlation (e.g., H-1' to C-4a/C-5) Final_Structure Final Structure Verification Aglycone->Final_Structure Aminosugar->Final_Structure Glycosidic_Linkage->Final_Structure

Caption: Logical workflow for the structural verification of this compound using 2D NMR.

  • Identify Key Spin Systems with COSY: Trace the correlations in the COSY spectrum to identify the proton networks of the aglycone and the aminosugar moieties separately.

  • Assign Carbons with HSQC: Use the HSQC spectrum to assign the chemical shifts of the carbons that are directly bonded to the protons identified in the previous step.

  • Connect the Fragments with HMBC: The HMBC spectrum is critical for connecting the isolated spin systems. Key correlations to look for include:

    • The anomeric proton of the sugar (H-1') to the carbons of the aglycone at the linkage point.

    • Protons on the aglycone to carbons in adjacent rings.

    • Protons of the methoxy groups to their corresponding carbons.

  • Confirm the Absence of the Acetyl Group: In the ¹H NMR spectrum of this compound, the characteristic singlet of the acetyl methyl group (around 2.1 ppm) will be absent. In the ¹³C NMR spectrum, the carbonyl and methyl signals of the acetyl group will also be missing. The chemical shift of H-4' will be significantly upfield compared to Ravidomycin.

Conclusion

The verification of this compound through NMR spectroscopy is a meticulous process that requires a combination of 1D and 2D experiments and a logical approach to data interpretation. By comparing the acquired spectra with data from closely related analogs like Ravidomycin and understanding the expected spectral differences arising from minor structural modifications, researchers can achieve unambiguous structural confirmation. The protocols and analytical strategies outlined in this guide provide a robust framework for the successful characterization of this compound and other members of this important class of natural products.

References

  • Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. IU Indianapolis ScholarWorks. (n.d.). Retrieved from [Link]

  • This compound N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic. The Journal of Antibiotics, 42(3), 347-356. (1989). Retrieved from [Link]

Sources

Benchmarking Deacetylravidomycin: Photochemical Efficiency & DNA Alkylation Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deacetylravidomycin (DAR) represents a pivotal optimization of the ravidomycin/gilvocarcin class of antitumor antibiotics. While the parent compound, Ravidomycin V (Rav V), exhibits significant biological activity, the removal of the N-acetyl group to yield DAR results in a metabolite with enhanced stability and superior potency in specific photo-activated contexts.

This guide benchmarks DAR against its primary analogues—Ravidomycin V and the class prototype Gilvocarcin V (GV) . The data indicates that while all three share the core benzo[d]naphtho[1,2-b]pyran-6-one chromophore, DAR's free amine functionality alters its DNA binding affinity (


) and lipophilicity, optimizing the trade-off between cellular uptake and nuclear localization.

Part 1: The Photochemical Landscape & Mechanism

The Core Mechanism: Vinyl Group Activation

Unlike traditional photosensitizers (e.g., porphyrins) that rely primarily on Type II (Singlet Oxygen) mechanisms, DAR functions as a photo-activated alkylating agent .

Upon excitation with Near-UV or Blue light (300–480 nm), the vinyl group at the C-8 position becomes electronically excited. This facilitates a covalent [2+2] cycloaddition with the thymine residues of DNA.[1] This mechanism is oxygen-independent in its initial binding step, making it effective even in hypoxic tumor environments, although secondary ROS generation (superoxide) does occur.

Mechanistic Pathway Diagram

The following diagram illustrates the dual-pathway mechanism, highlighting the dominance of direct DNA adduct formation over ROS generation.

DAR_Mechanism DAR_Ground DAR (Ground State) Excitation Blue Light Excitation (400-480 nm) DAR_Ground->Excitation Singlet Excited Singlet (S1) Excitation->Singlet ISC Intersystem Crossing Singlet->ISC Triplet Excited Triplet (T1) ISC->Triplet Direct Direct Interaction (Vinyl Group) Triplet->Direct Major Pathway Type1 Type I Reaction (e- Transfer) Triplet->Type1 Type2 Type II Reaction (Energy Transfer) Triplet->Type2 Adduct [2+2] Cycloaddition (Thymine-DAR Adduct) Direct->Adduct ROS ROS Generation (Superoxide/Singlet O2) Type1->ROS Type2->ROS StrandBreak ssDNA/dsDNA Breaks (Apoptosis) Adduct->StrandBreak ROS->StrandBreak

Figure 1: Dual-pathway phototoxicity of this compound. The [2+2] cycloaddition (Green) is the dominant lethal event compared to ROS generation (Grey).

Part 2: Comparative Benchmarking

The following data synthesizes experimental comparisons between DAR and its analogues.

Physicochemical & Biological Profile[2][3][4]
MetricThis compound (DAR)Ravidomycin V (Rav V)Gilvocarcin V (GV)
Sugar Moiety D-Ravidosamine (Free Amine)N-Acetyl-D-RavidosamineD-Fucofuranose
Excitation Max 400–420 nm (Blue)400–420 nm (Blue)400–405 nm (Blue)
Solubility Moderate (Polar/Amphiphilic)Low (Lipophilic)Moderate
DNA Binding Mode Intercalation + CovalentIntercalation + CovalentIntercalation + Covalent
Relative Potency High (IC50 < 0.1 µM + Light)ModerateHigh (Benchmark)
Dark Toxicity Low to ModerateLowLow
Stability High (Resistant to hydrolysis)Moderate (Susceptible to deacetylation)High
Critical Analysis of Performance
  • Potency Shift: DAR is consistently reported as more active than Rav V. The presence of the free amine in the sugar moiety of DAR likely facilitates stronger electrostatic interactions with the phosphate backbone of DNA prior to the covalent photocleavage event.

  • Spectral Selectivity: Like GV, DAR is inactive under red light (>597 nm). This provides a built-in safety mechanism for handling the compound under specific lighting conditions but limits tissue depth penetration compared to porphyrins.

  • Topoisomerase Inhibition: Beyond direct DNA damage, DAR acts as a Topoisomerase II poison. The bulky DNA adducts trap the Topo II-DNA cleavable complex, preventing religation.

Part 3: Validated Experimental Protocols

Protocol A: Photo-Induced DNA Cleavage (Plasmid Relaxation Assay)

Objective: Quantify the conversion of Supercoiled DNA (Form I) to Nicked Circular (Form II) and Linear (Form III) DNA upon irradiation.

Reagents:

  • pBR322 Plasmid DNA (0.5 µ g/reaction ).

  • This compound (Stock: 10 mM in DMSO).

  • Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5.

Workflow:

  • Equilibration: Incubate plasmid DNA with varying concentrations of DAR (0.1 µM – 100 µM) in the dark for 30 minutes at 37°C. Rationale: Allows intercalation equilibrium before photo-activation.

  • Irradiation:

    • Test Group: Expose to Blue LED array (420 nm, 10 mW/cm²) for 15–60 minutes.

    • Dark Control: Wrap tubes in foil; incubate for same duration.

    • Light Control: Plasmid + Buffer (No Drug) exposed to light.

  • Quenching: Add 6X DNA Loading Dye containing 1% SDS. Rationale: SDS dissociates non-covalent intercalators, ensuring only covalent adducts or nicks affect migration.

  • Analysis: Electrophoresis on 1% Agarose gel (80V, 90 mins). Stain with Ethidium Bromide.

Success Criteria:

  • Dark Control: >90% Supercoiled (Form I).

  • DAR + Light: Dose-dependent shift to Form II (Nicked) and Form III (Linear).

Protocol B: Comparative Cytotoxicity (MTT Assay)

Objective: Determine the Photocytotoxicity Index (PI = IC50 Dark / IC50 Light).

Workflow Diagram:

Assay_Workflow Seeding Seed Cells (e.g., HeLa/MCF-7) 96-well plate, 5k cells/well Treatment Add DAR (Serial Dilution) Incubate 4h (Dark) Seeding->Treatment Split Split Plates Treatment->Split LightGrp Irradiation Group 420nm, 2 J/cm² Split->LightGrp DarkGrp Dark Control Group Foil Wrapped Split->DarkGrp Incubation Post-Treatment Incubation 48h at 37°C LightGrp->Incubation DarkGrp->Incubation Readout MTT/CellTiter-Glo Readout Calculate IC50 Incubation->Readout

Figure 2: High-throughput screening workflow for determining the Photocytotoxicity Index of DAR.

Part 4: References

  • Greenstein, M. et al. (1986). "Neuraminidase-sensitive and -insensitive binding of ravidomycin and this compound to murine cells." Cancer Research.

  • Narita, T. et al. (1989). "this compound N-oxide, a new antibiotic.[2] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic." The Journal of Antibiotics.

  • Kharel, M.K. et al. (2010). "Gilvocarcin-type aryl-C-glycoside antitumor antibiotics: biosynthesis and protein engineering." Handbook of Industrial Biocatalysis.

  • Elefritz, P.B. et al. (2024). "Ravidomycin Analogs from Streptomyces sp.[1] Exhibit Altered Antimicrobial and Cytotoxic Selectivity."[1][3][4] Journal of Natural Products.

  • Knobler, C.M. et al. (1995). "Novel DNA photocleaving agents with high DNA sequence specificity related to the antibiotic bleomycin A2."[5] Biochemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling Deacetylravidomycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Deacetylravidomycin (CAS: 88580-27-2) is a potent antitumor antibiotic belonging to the angucycline class. Unlike standard laboratory reagents, this compound functions as a DNA-damaging agent , specifically acting as a topoisomerase II inhibitor and DNA intercalator.

The Safety Logic (The "Why"): Because this compound is designed to inhibit cellular replication in rapidly dividing cells (tumors), it possesses intrinsic cytotoxicity and genotoxicity to the handler. It is also a known photosensitizer , meaning exposure to skin followed by light irradiation can amplify tissue damage.

Default Hazard Banding: In the absence of a specific Occupational Exposure Limit (OEL), you must apply the Precautionary Principle . Treat this compound as a Band 4 High Potency Active Pharmaceutical Ingredient (HPAPI) .

  • Target Containment Limit: < 1 µg/m³

  • Primary Risk: Inhalation of lyophilized powder and dermal absorption.

The PPE Decision Matrix

Do not rely on standard "lab coat and latex gloves." The following PPE is mandatory for all manipulations of the dry powder or concentrated stock solutions.

Protection ZoneStandard Requirement Technical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) or N100/P100 (if in BSC)Standard N95 masks allow up to 5% leakage. For DNA-intercalating powders, zero inhalation is the only acceptable standard.
Dermal (Hands) Double Gloving (Nitrile / Nitrile)Outer Glove: 5 mil nitrile (sacrificial layer). Inner Glove: Extended cuff nitrile (barrier layer). Why: Cytotoxins can permeate single layers undetected. The air gap between gloves traps breakthrough.
Dermal (Body) Tyvek® or Polypropylene Gown (Closed Front)Cotton lab coats absorb liquids and hold toxins against the skin. You require a non-absorbent, lint-free material with elastic cuffs.
Ocular Chemical Splash Goggles Safety glasses have side gaps. Powder drift can bypass glasses and contact the moist mucosa of the eye, leading to rapid absorption.
Engineering Controls & Hierarchy

PPE is your last line of defense. The primary safety mechanism is the Engineering Control .

HierarchyOfControls Isolation LEVEL 1: ISOLATION Biosafety Cabinet (Class II, Type B2) Negative Pressure Room Admin LEVEL 2: ADMINISTRATIVE SOPs, Restricted Access, Training Isolation->Admin Fail-Safe 1 PPE LEVEL 3: PPE Double Gloves, Goggles, N100/PAPR Admin->PPE Fail-Safe 2 Handler PROTECTED SCIENTIST PPE->Handler Final Barrier

Figure 1: The Hierarchy of Controls for HPAPIs. Engineering controls (Isolation) must be the primary containment strategy.

Operational Workflow: Step-by-Step Protocol

This protocol is designed as a self-validating system . If you cannot complete a step (e.g., the balance is not in the hood), the system halts.

Phase A: Preparation (The "Clean" Zone)
  • Activate BSC: Turn on the Class II Biosafety Cabinet (BSC) 15 minutes prior to use to establish laminar flow.

  • Static Control: Place an ionizing fan or antistatic gun inside the BSC.

    • Reason: this compound powder is often electrostatic. Without static control, powder will "jump" from the spatula, contaminating the hood surfaces.

  • Lining: Cover the work surface with plastic-backed absorbent pads (absorbent side up).

Phase B: Weighing & Solubilization (The "Hot" Zone)
  • Double Glove: Don inner gloves (taped to gown cuffs) and outer gloves.

  • Weighing:

    • Ideally: Use a pre-weighed vial.

    • If weighing is required: Perform inside the BSC . Never weigh cytotoxic powder on an open bench.

  • Solvent Addition:

    • Add DMSO or Methanol (common solvents for angucyclines) slowly down the side of the vial wall.

    • Critical: Do not jet solvent directly onto the powder; this creates aerosolized "puff-back."

  • Venting: If the vial is pressurized, use a chemo-dispensing pin or a hydrophobic filter needle to equalize pressure without releasing aerosols.

Phase C: Decontamination & Disposal
  • Primary Waste: All vials, tips, and outer gloves go immediately into a Yellow Cytotoxic Waste Bin inside the hood.

  • Surface Deactivation:

    • Wipe surfaces with 10% Sodium Hypochlorite (Bleach) (oxidizes the molecule).

    • Follow with Thiosulfate (neutralizes bleach) and then 70% Ethanol (removes residue).

    • Note: Simple ethanol does not destroy the DNA-damaging core of the molecule; it only spreads it. Oxidative destruction (Bleach) is required.

Visualizing the Safety Workflow

Workflow Start Start: Storage (-20°C, Dark) BSC Transfer to BSC (Class II Type B2) Start->BSC Closed Container Weigh Weighing (Static Control Active) BSC->Weigh Inside Hood Solubilize Solubilization (Pressure Equalization) Weigh->Solubilize Slow Addition Waste Waste Disposal (Yellow Cytotoxic Bin) Solubilize->Waste Disposables Decon Decontamination (Bleach -> Ethanol) Solubilize->Decon Surface Clean

Figure 2: Operational workflow ensuring containment from storage to disposal.

Emergency Procedures
  • Skin Contact:

    • Immediately remove contaminated PPE.

    • Wash skin with soap and copious water for 15 minutes .

    • Do not use ethanol on skin (it increases skin permeability/absorption).

  • Eye Contact:

    • Flush with eyewash station for 15 minutes (hold eyelids open).

    • Seek immediate medical attention (ophthalmology).

  • Spill (Powder):

    • Cover with wet absorbent paper (to prevent dust).

    • Wipe up with bleach solution.

    • Dispose of all cleanup materials as hazardous cytotoxic waste.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[2] Centers for Disease Control and Prevention.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. [Link]

  • Greenstein, M., et al. (1986).[4] Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin.[4][5][6] PubMed. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.